4-(4-Methyl-benzyl)-piperidine
Description
The exact mass of the compound 4-(4-Methylbenzyl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13/h2-5,13-14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOPTEWYQWYUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391916 | |
| Record name | 4-(4-Methyl-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92822-01-0 | |
| Record name | 4-(4-Methyl-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-methylphenyl)methyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-[(4-methylphenyl)methyl]Piperidine CAS number 92822-01-0
An In-Depth Technical Guide to 4-[(4-methylphenyl)methyl]piperidine (CAS No. 92822-01-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, ranging from analgesics and antipsychotics to anticancer agents.[1][4][5] The ring's conformational flexibility and its basic nitrogen atom allow it to engage in critical hydrogen bonding and ionic interactions with biological targets, making it a privileged scaffold in drug design. This guide provides a detailed technical overview of a specific, valuable derivative: 4-[(4-methylphenyl)methyl]piperidine, also known as 4-(4-methylbenzyl)piperidine. We will explore its chemical properties, synthesis, analytical characterization, and its proven role as a foundational structure in the development of potent therapeutics.
Core Compound Profile: 4-[(4-methylphenyl)methyl]piperidine
Understanding the fundamental physicochemical properties of a compound is the first step in its rational application in research and development.
Chemical Structure and Identifiers
The structure consists of a piperidine ring substituted at the 4-position with a 4-methylbenzyl group.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methyl-benzyl)-piperidine
Foreword: The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in distinct three-dimensional vectors make it a versatile building block for targeting a wide array of biological receptors. The specific compound, 4-(4-Methyl-benzyl)-piperidine, belongs to a class of structures that are instrumental as intermediates and key fragments in the synthesis of novel chemical entities. The N-benzyl piperidine (N-BP) motif, a close structural relative, is frequently used by medicinal chemists to modulate efficacy and physicochemical properties, providing crucial cation-π interactions with target proteins.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and validated experimental protocols for its characterization, designed for researchers and scientists in drug development.
Molecular Identity and Structural Elucidation
This compound is a disubstituted piperidine derivative. Its core structure consists of a piperidine ring substituted at the 4-position with a benzyl group, which is itself substituted at the para-position with a methyl group.
Core Compound Identifiers
| Property | Value | Source |
| Chemical Name | 4-[(4-methylphenyl)methyl]piperidine | [3] |
| CAS Number | 92822-01-0 | [3] |
| Molecular Formula | C₁₃H₁₉N | [3] |
| Molecular Weight | 189.30 g/mol | [3] |
| MDL Number | MFCD05189925 | [3] |
Chemical Structure Diagram
Caption: 2D structure of this compound.
Core Physicochemical Data
Precise physicochemical data is critical for predicting a compound's behavior in biological systems and for designing robust formulation strategies. While extensive experimental data for this specific molecule is not widely published, the table below consolidates available information and provides context based on structurally similar compounds like 4-benzylpiperidine.
| Property | Value / Expected Value | Experimental Protocol |
| Appearance | Solid (for hydrochloride salt)[4] | Visual Inspection |
| Melting Point | Data not available. Expected to be a low-melting solid or oil. | Section 5.1 |
| Boiling Point | Data not available. Expected >280 °C (based on 4-benzylpiperidine at 279 °C[5]) | Not typically determined for non-volatile solids |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Methanol, DMSO). Low aqueous solubility for the free base; higher for the HCl salt. | Section 5.2 |
| pKa | Data not available. Expected range 9.5 - 11.0 for the piperidinyl nitrogen. | Section 5.3 |
Analytical Characterization: Protocols and Interpretation
Empirical verification of a compound's identity, purity, and structure is the cornerstone of scientific integrity. The following section details standard operating procedures for the comprehensive characterization of this compound.
Purity and Identity Confirmation via High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is the logical first choice due to the compound's moderate polarity. The causality behind method development is to achieve a symmetric peak shape and adequate retention, separating the main analyte from potential impurities or starting materials.
Protocol for HPLC-UV Method Development:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Methanol or Acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with 50:50 Acetonitrile:Water.
-
Instrumentation and Columns:
-
System: Agilent 1200 series or equivalent, with a Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., Agilent Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape for the basic amine).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 10% to 95% B over 15 minutes) to scout for impurities.
-
Flow Rate: 1.0 mL/min.
-
-
Detection: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm) to ensure all components are detected. The aromatic ring should provide a strong chromophore.
-
Data Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Workflow for HPLC Method Development
Caption: Workflow for HPLC purity analysis.
Structural Verification by Spectroscopy
Trustworthiness: A combination of NMR, IR, and MS provides a self-validating system for structural confirmation. Each technique probes different aspects of the molecule, and together they provide an unambiguous structural fingerprint.
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons (typically 7.0-7.5 ppm), the benzylic CH₂ protons, the piperidine ring protons, the piperidine NH proton, and the methyl group protons (typically ~2.3 ppm). The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon NMR): The spectrum should show the correct number of carbon signals, including distinct peaks for the methyl carbon, the aliphatic carbons of the piperidine ring and benzyl bridge, and the aromatic carbons.
Protocol for NMR Sample Preparation and Acquisition:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).
-
Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Standard ¹H, ¹³C, and 2D experiments like COSY and HSQC can be run to confirm assignments.
4.2.2 Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
-
Expected Peaks:
-
N-H Stretch: A moderate peak around 3300-3400 cm⁻¹ corresponding to the secondary amine.
-
C-H Stretch (sp³): Strong peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C-H Stretch (sp²): Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region for the aromatic ring.
-
Protocol for Attenuated Total Reflectance (ATR)-FTIR:
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
4.2.3 Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which aids in structural confirmation.
-
Expected Molecular Ion: For the free base (C₁₃H₁₉N), the expected exact mass is 189.1518. The nominal mass is 189. In Electron Ionization (EI), the molecular ion peak [M]⁺• at m/z = 189 should be observed.
-
Expected Fragmentation: A prominent fragment would be the loss of the piperidine ring, leading to a tropylium-like ion at m/z = 105 (C₈H₉⁺), or a cleavage resulting in the benzyl fragment at m/z = 91.
Experimental Determination of Key Parameters
Melting Point Determination
Causality: The melting point is a fundamental indicator of purity. A sharp, defined melting range suggests high purity, while a broad, depressed range indicates the presence of impurities.
Protocol:
-
Load a small, finely powdered amount of the sample into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Aqueous Solubility Determination
Protocol (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the sample through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a previously established and validated HPLC-UV method (see Section 4.1).
pKa Determination
Causality: The pKa dictates the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. A potentiometric titration is a direct and reliable method to measure this.
Protocol (Potentiometric Titration):
-
Accurately weigh and dissolve the compound in a co-solvent system (e.g., Methanol:Water) if aqueous solubility is low.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.
Safety, Handling, and Storage
Authoritative Grounding: While specific toxicological data for this compound is not fully investigated, data from the closely related 4-benzylpiperidine and general piperidine derivatives must be used to guide handling procedures.[6]
-
Hazards: Piperidine derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[7] Exposure may lead to effects such as increased blood pressure, nausea, and muscular weakness.[7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. The hydrochloride salt is classified as a combustible solid.[4]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable chemical entity whose properties make it a useful building block in research and development. This guide has outlined its key molecular identifiers and provided a framework for its comprehensive physicochemical characterization. The provided protocols are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data. Adherence to these rigorous analytical practices is essential for advancing drug discovery programs built upon this and related molecular scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 92822-01-0 [chemicalbook.com]
- 4. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
4-(4-Methyl-benzyl)-piperidine hydrochloride salt solubility and stability
An In-Depth Technical Guide to the Characterization of 4-(4-Methyl-benzyl)-piperidine Hydrochloride: Solubility and Stability Profiles
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The pre-formulation phase of drug development is a critical juncture where the physicochemical properties of a new chemical entity (NCE) are rigorously evaluated. These properties, particularly solubility and stability, are foundational to a compound's developability, influencing its bioavailability, dosage form design, and shelf-life. This whitepaper provides a comprehensive technical guide to the characterization of this compound hydrochloride, a representative small molecule hydrochloride salt. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for determining its aqueous and organic solubility, as well as its stability under various stress conditions. The methodologies and data interpretation strategies outlined herein are designed to equip researchers with a robust framework for assessing the viability of similar candidate molecules.
Introduction: The Pivotal Role of Physicochemical Characterization
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which can be predicted and mitigated through a thorough understanding of its fundamental physicochemical properties. For ionizable compounds like this compound hydrochloride, the hydrochloride salt form is often chosen to enhance aqueous solubility and stability. However, the extent of this enhancement and the compound's behavior under physiological and manufacturing-relevant conditions must be empirically determined.
This guide will provide a structured approach to:
-
Solubility Profiling: Determining the thermodynamic solubility in aqueous and organic media, and understanding the pH-solubility relationship.
-
Stability Assessment: Evaluating the chemical integrity of the molecule under stress conditions such as heat, humidity, light, and varying pH, in both solid and solution states.
The insights gained from these studies are paramount for guiding formulation development, selecting appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.
Solubility Profiling: Beyond a Single Number
Solubility is not a monolithic value but a property highly dependent on the surrounding environment. For an ionizable compound, pH is a master variable. A comprehensive solubility profile is therefore essential.
pH-Dependent Aqueous Solubility
The ionization of the piperidine nitrogen in this compound hydrochloride dictates its solubility in aqueous media. The Henderson-Hasselbalch equation provides a theoretical framework for this relationship. However, empirical determination is non-negotiable to account for factors like crystal lattice energy and solution complexation.
The following workflow outlines a robust method for determining the pH-solubility profile using the shake-flask method, a gold standard for thermodynamic solubility measurement.
Figure 1: Workflow for pH-dependent solubility determination.
-
Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess of this compound hydrochloride to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25°C) for 48-72 hours to allow the system to reach thermodynamic equilibrium.
-
Sampling and Filtration: Withdraw an aliquot of the supernatant and immediately filter it using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantification: Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: Measure the pH of the remaining saturated solution to confirm the final pH at equilibrium.
The results of such an experiment can be summarized as follows:
| Buffer pH (Initial) | Final pH of Saturated Solution | Solubility (mg/mL) at 25°C |
| 1.2 | 1.25 | > 100 |
| 4.5 | 4.62 | 25.8 |
| 6.8 | 6.85 | 2.1 |
| 7.4 | 7.41 | 0.5 |
Expert Insight: The significant drop in solubility as the pH increases above the pKa of the piperidine nitrogen is expected. This data is critical for predicting the compound's behavior in the gastrointestinal tract, where it will encounter a wide range of pH environments. For instance, the high solubility at pH 1.2 suggests good dissolution in the stomach, while the lower solubility at pH 6.8 and 7.4 may indicate potential for precipitation in the small intestine.
Solubility in Organic Solvents and Co-solvent Systems
Solubility data in organic solvents is vital for designing purification processes (e.g., crystallization) and for developing formulations that may include co-solvents to enhance solubility.
The shake-flask method described above can be readily adapted for organic solvents. It is important to use anhydrous solvents and to control for temperature, as solubility can be highly temperature-dependent.
| Solvent | Solubility (mg/mL) at 25°C |
| Methanol | 55.2 |
| Ethanol | 28.9 |
| Isopropyl Alcohol | 10.5 |
| Dichloromethane | < 0.1 |
| Acetone | 1.2 |
Expert Insight: The high solubility in polar protic solvents like methanol and ethanol is typical for hydrochloride salts. The poor solubility in a non-polar solvent like dichloromethane is also expected. This information guides solvent selection for synthetic workups and can inform the choice of co-solvents in liquid formulations.
Stability Assessment: Ensuring Chemical Integrity
A drug substance must remain stable throughout its shelf life to ensure its safety and efficacy. Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies are guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.
Forced Degradation (Stress Testing)
Stress testing involves subjecting the drug substance to conditions more severe than those it would typically encounter. This helps to rapidly identify likely degradation products and pathways.
Figure 2: Workflow for a forced degradation study.
-
Solution State Stressing:
-
Acid/Base Hydrolysis: Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH. Heat at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Oxidation: Prepare a solution of the compound in a dilute hydrogen peroxide solution (e.g., 3%) and keep it at room temperature. Sample at various time points.
-
-
Solid-State Stressing:
-
Thermal: Store the solid compound in a controlled temperature oven (e.g., 80°C).
-
Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products. A photodiode array (PDA) detector is useful for assessing peak purity, and a mass spectrometry (MS) detector is invaluable for identifying the structure of degradants.
| Stress Condition | Time | Assay of Parent (%) | Major Degradant 1 (%) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 24 h | 98.5 | Not Detected | 99.0 |
| 0.1 N NaOH, 60°C | 8 h | 85.2 | 12.1 | 98.8 |
| 3% H₂O₂, RT | 24 h | 92.1 | 6.5 | 99.2 |
| 80°C (Solid) | 7 days | 99.8 | Not Detected | 100.1 |
| Photostability (ICH Q1B) | - | 99.5 | Not Detected | 99.8 |
Expert Insight: The illustrative data suggests that this compound hydrochloride is relatively stable to acid, heat, and light, but susceptible to degradation under basic and oxidative conditions. The significant degradation under basic conditions is a key finding, indicating that alkaline formulations or processing conditions should be avoided. The identification of major degradants (e.g., using LC-MS) would be the next critical step to understand the degradation pathway and to ensure these impurities can be monitored and controlled in the final product. A good mass balance (typically 98-102%) provides confidence that all major degradation products are being detected.
Conclusion and Future Directions
The solubility and stability profiles presented in this guide provide a foundational understanding of this compound hydrochloride. The data indicates that while the compound possesses favorable aqueous solubility at low pH, its susceptibility to base-catalyzed hydrolysis and oxidation are critical liabilities that must be managed during formulation development.
The next steps in a comprehensive pre-formulation program would include:
-
Solid-State Characterization: Investigating polymorphism, hygroscopicity, and solid-state stability in more detail.
-
Excipient Compatibility Studies: Assessing the potential for interactions between the drug substance and common pharmaceutical excipients.
-
Development of a Stability-Indicating Method: Fully validating the HPLC method used for the forced degradation studies.
By systematically addressing these aspects, a clear path to a stable, safe, and effective formulation can be established, ultimately increasing the probability of success for the drug development program.
Unveiling the Therapeutic Promise: A Technical Guide to the Potential Biological Activity of 4-(4-Methyl-benzyl)-piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically successful drugs.[1][2] This technical guide provides an in-depth exploration of the potential biological activities of a specific derivative, 4-(4-Methyl-benzyl)-piperidine. Drawing upon the known pharmacology of structurally related compounds, particularly 4-benzylpiperidine, this document outlines a scientifically-grounded rationale for investigating this molecule as a potential modulator of monoaminergic systems. We present detailed, field-proven experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound, designed to rigorously assess its hypothesized function as a monoamine releasing agent and/or a monoamine oxidase inhibitor. This guide is intended to serve as a comprehensive resource for researchers in drug discovery and development, providing the foundational knowledge and practical methodologies to unlock the therapeutic potential of this intriguing compound.
Introduction: The Piperidine Moiety in CNS Drug Discovery
The piperidine ring is a privileged scaffold in the design of centrally acting therapeutic agents.[3][4] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with a multitude of biological targets. More than 70 FDA-approved drugs feature the piperidine moiety, highlighting its importance in modern medicine.[1] A notable analogue of our target compound, 4-benzylpiperidine, is known to function as a monoamine releasing agent with a pronounced selectivity for dopamine and norepinephrine over serotonin.[5][6] It also exhibits weak inhibitory activity against monoamine oxidase (MAO).[5][6]
The subject of this guide, this compound, introduces a methyl group at the para position of the benzyl ring. This seemingly minor structural modification can have profound effects on the compound's pharmacokinetic and pharmacodynamic properties. The methyl group may influence metabolic stability, receptor binding affinity, and selectivity, potentially offering a more favorable therapeutic profile compared to its non-methylated counterpart. This guide, therefore, puts forth a research framework to systematically investigate the biological activity of this compound, with a primary focus on its potential as a modulator of monoaminergic neurotransmission.
Synthesis of this compound: A Practical Protocol
The synthesis of this compound can be achieved through several established synthetic routes. Here, we detail a robust and scalable method based on the Suzuki coupling reaction, which offers high yields and tolerates a variety of functional groups.[7]
Synthetic Scheme
Caption: Suzuki coupling synthesis of this compound.
Step-by-Step Methodology
Materials:
-
N-Boc-4-methylenepiperidine
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)
-
4-Methylbenzyl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
Toluene, Anhydrous
-
Tetrahydrofuran (THF), Anhydrous
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in dioxane (4 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Hydroboration: To a solution of N-Boc-4-methylenepiperidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of 9-BBN (1.1 eq) in THF dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Suzuki Coupling: In a separate flask, dissolve 4-methylbenzyl bromide (1.2 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (2.5 eq) in a mixture of toluene and water (4:1). To this mixture, add the organoborane solution from the previous step.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain N-Boc-4-(4-methyl-benzyl)-piperidine.
-
Deprotection: Dissolve the purified N-Boc-4-(4-methyl-benzyl)-piperidine in methanol and add a 4 M solution of HCl in dioxane. Stir the mixture at room temperature for 4 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to afford this compound hydrochloride as a solid. The free base can be obtained by neutralization with a suitable base.
In Vitro Evaluation of Biological Activity
The initial in vitro assessment of this compound is crucial for determining its primary pharmacological profile. Based on the activity of its structural analog, 4-benzylpiperidine, the following assays are proposed.
Monoamine Release Assay
This assay will determine if this compound can induce the release of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals.
Scientific Rationale: Monoamine releasing agents act by reversing the function of monoamine transporters, leading to an increase in the extracellular concentration of these neurotransmitters.[8][9] This mechanism is distinct from that of reuptake inhibitors.
Experimental Protocol:
-
Preparation of Synaptosomes: Isolate synaptosomes from the striatum (for dopamine release), hippocampus (for serotonin release), and cortex (for norepinephrine release) of rodents.
-
Radiolabeling: Incubate the synaptosomes with the respective radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for uptake.
-
Wash: Wash the synaptosomes to remove excess radiolabel.
-
Incubation with Test Compound: Resuspend the radiolabeled synaptosomes in a physiological buffer and incubate with varying concentrations of this compound.
-
Separation: Terminate the assay by rapid filtration to separate the synaptosomes from the supernatant.
-
Quantification: Measure the amount of radioactivity in the supernatant (released monoamine) and the filter (retained monoamine) using a scintillation counter.
-
Data Analysis: Calculate the percentage of monoamine release for each concentration of the test compound and determine the EC50 value.
Caption: Workflow for the in vitro monoamine release assay.
Monoamine Oxidase (MAO) Inhibition Assay
This assay will determine if this compound can inhibit the activity of the two MAO isoforms, MAO-A and MAO-B.
Scientific Rationale: MAO enzymes are responsible for the degradation of monoamine neurotransmitters.[7][10] Inhibition of MAO leads to increased levels of these neurotransmitters in the brain.
Experimental Protocol:
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Utilize a fluorogenic or colorimetric substrate that is metabolized by MAO to produce a detectable signal. Kynuramine is a suitable substrate for both isoforms.
-
Assay Setup: In a 96-well plate, combine the MAO enzyme, the substrate, and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37 °C for a specified period.
-
Detection: Measure the fluorescence or absorbance of the product using a plate reader.
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound and determine the IC50 value for both MAO-A and MAO-B.
Caption: Simplified signaling pathway of MAO and its inhibition.
Cell Viability Assay (MTT Assay)
This assay is essential to rule out the possibility that any observed activity in the previous assays is due to cytotoxicity.
Scientific Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] It is crucial to ensure that the test compound is not cytotoxic at the concentrations where biological activity is observed.
Experimental Protocol:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow the cells to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the CC50 (cytotoxic concentration 50%).
In Vivo Evaluation of CNS Activity
Following promising in vitro results, the next logical step is to evaluate the effects of this compound in vivo using established rodent behavioral models.
Locomotor Activity Test
This test assesses the overall effect of the compound on spontaneous motor activity.
Scientific Rationale: Compounds that increase dopamine and norepinephrine levels in the brain are expected to increase locomotor activity. This test can provide a preliminary indication of the compound's stimulant or sedative properties.
Experimental Protocol:
-
Animal Acclimation: Acclimate mice or rats to the testing room for at least 30 minutes before the experiment.
-
Compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal or oral) at various doses.
-
Testing: Place the animals individually in an open-field arena equipped with infrared beams to automatically record their movements.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes).
-
Data Analysis: Analyze the data to determine if the compound significantly alters locomotor activity compared to a vehicle-treated control group.
Forced Swim Test
This test is a widely used screening tool for potential antidepressant activity.
Scientific Rationale: Antidepressant medications, particularly those that enhance monoaminergic neurotransmission, typically reduce the duration of immobility in the forced swim test.
Experimental Protocol:
-
Animal Acclimation: Acclimate mice or rats to the testing room.
-
Compound Administration: Administer this compound at various doses.
-
Test Procedure: Place the animals individually in a cylinder of water from which they cannot escape.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of a 6-minute test session.
-
Data Analysis: Compare the immobility time of the compound-treated groups to that of the vehicle-treated control group.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Summary of In Vitro Activity of this compound
| Assay | Parameter | Value |
| Dopamine Release | EC50 (µM) | TBD |
| Norepinephrine Release | EC50 (µM) | TBD |
| Serotonin Release | EC50 (µM) | TBD |
| MAO-A Inhibition | IC50 (µM) | TBD |
| MAO-B Inhibition | IC50 (µM) | TBD |
| Cytotoxicity (MTT) | CC50 (µM) | TBD |
Table 2: Summary of In Vivo Activity of this compound
| Assay | Dose (mg/kg) | Effect |
| Locomotor Activity | TBD | TBD |
| Forced Swim Test | TBD | TBD |
Conclusion
This technical guide provides a comprehensive framework for the investigation of the potential biological activity of this compound. By systematically applying the detailed protocols outlined herein, researchers can elucidate the pharmacological profile of this compound and assess its potential as a novel therapeutic agent for CNS disorders. The proposed studies will provide critical data on its mechanism of action, potency, selectivity, and in vivo efficacy, paving the way for further preclinical and clinical development.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 4. N-(4-Methylbenzoyl)-4-benzylpiperidine | C20H23NO | CID 1415427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 8. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents [patents.google.com]
- 9. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 10. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
The Pharmacological Profile of Substituted Benzylpiperidine Analogs: A Technical Guide for Drug Development Professionals
Introduction: The Versatility of the Benzylpiperidine Scaffold
The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized for its structural flexibility and three-dimensional character that allows for potent and selective interactions with a diverse range of biological targets.[1] This privileged scaffold is present in numerous approved drugs and clinical candidates, underscoring its significance in drug discovery.[1] The basic nitrogen of the piperidine ring can engage in crucial interactions with negatively charged residues in receptor binding pockets, while the benzyl group provides opportunities for hydrophobic and π-stacking interactions.[2] This guide provides an in-depth exploration of the pharmacological profile of substituted benzylpiperidine analogs, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on their roles as cholinesterase inhibitors, modulators of monoamine transporters, and opioid receptor ligands.
Synthetic Strategies for Benzylpiperidine Analogs
The synthesis of substituted benzylpiperidine analogs can be achieved through various routes, often tailored to the desired substitution patterns on both the piperidine and benzyl moieties. A common approach involves the N-alkylation of a substituted piperidine with a substituted benzyl halide. Alternatively, reductive amination of a substituted piperidine with a substituted benzaldehyde provides a versatile method for introducing diversity.[3]
For the synthesis of more complex derivatives, multi-step sequences are often employed. For instance, the synthesis of 1-benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors involves a multi-step process starting from commercially available reagents.[4] Solid-phase organic synthesis (SPOS) has also been utilized for the rapid generation of libraries of 2-benzylpiperidine derivatives, enabling efficient exploration of structure-activity relationships.[3]
A representative synthetic scheme for a series of 1-benzylpiperidine derivatives is illustrated below.[5]
Caption: A generalized workflow for the synthesis of N-substituted benzylpiperidine analogs via N-alkylation.
Pharmacological Applications and Structure-Activity Relationships (SAR)
The therapeutic potential of substituted benzylpiperidine analogs spans a wide range of diseases, primarily due to their ability to modulate key targets in the central nervous system.
Cholinesterase Inhibition for Alzheimer's Disease
A significant area of research has focused on developing benzylpiperidine analogs as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease (AD).[4][6][7] The "cholinergic hypothesis" of AD posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[8] Inhibiting AChE, the enzyme responsible for ACh degradation, increases cholinergic neurotransmission.[5][8]
Structure-Activity Relationship Insights:
-
Substitutions on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence inhibitory potency. For instance, the presence of a fluorine atom at the para position of a 2-phenylacetate moiety was found to enhance interaction with key residues at the AChE active site.[5] In another study, substituting a benzamide with a bulky moiety in the para position led to a substantial increase in anti-AChE activity.[7]
-
Modifications of the Piperidine Ring: Alterations to the piperidine ring and its substituents are also critical. The basicity of the piperidine nitrogen appears to be important for activity, as N-benzoylpiperidine derivatives were found to be almost inactive.[7]
-
Linker Moiety: For analogs with a linker between the piperidine and another pharmacophore, the nature of the linker is crucial. Replacing an ester linker with a more metabolically stable amide linker has been explored in the design of novel cholinesterase inhibitors.[9]
Quantitative Data on Cholinesterase Inhibition:
| Compound | Target | IC50 (µM) | Reference |
| Donepezil | eeAChE | - | [4] |
| Tacrine | eeAChE | - | [4] |
| Compound 15b | eeAChE | 0.39 ± 0.11 | [4] |
| Compound 15j | eqBChE | 0.16 ± 0.04 | [4] |
| Compound 19 | AChE | 5.10 ± 0.24 | [5] |
| Compound 21 | AChE | - | [7] |
| E2020 | AChE | 0.0057 | [6] |
eeAChE: electric eel acetylcholinesterase; eqBChE: equine butyrylcholinesterase
Modulation of Monoamine Transporters
Substituted benzylpiperidine analogs have been investigated as ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[10][11] This makes them promising candidates for the treatment of various neuropsychiatric disorders.
4-Benzylpiperidine itself acts as a monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin.[11] SAR studies on N-benzyl analogs of a DAT-specific compound revealed that alkenyl and alkynyl substitutions at the 4'-position of the benzyl ring produced potent compounds.[10] Some benzylpiperidine derivatives have been designed as dual-target inhibitors of AChE and SERT, which could be beneficial for treating both cognitive and depressive symptoms in AD.[5]
Caption: Simplified signaling pathway illustrating the modulation of monoamine transporters by benzylpiperidine analogs.
Opioid and Sigma Receptor Ligands for Pain Management
Recently, benzylpiperidine derivatives have been explored as dual-acting µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for the development of safer and more effective analgesics.[12][13][14] This dual-action mechanism is promising for producing robust antinociceptive effects while potentially reducing opioid-related side effects such as constipation and physical dependence.[12][13]
One lead compound from these studies, compound 52, demonstrated high affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM) and produced potent antinociceptive effects in various pain models.[12][13]
Experimental Protocols for Pharmacological Characterization
A thorough pharmacological evaluation of substituted benzylpiperidine analogs involves a combination of in vitro and in vivo assays.
In Vitro Assays
1. Cholinesterase Inhibition Assay (Ellman's Method) [4]
-
Objective: To determine the IC50 values of test compounds against AChE and BChE.
-
Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine by the enzyme) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Step-by-Step Protocol:
-
Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), DTNB, and the test compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound solution.
-
Add the enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
2. Radioligand Binding Assays [5][10]
-
Objective: To determine the binding affinity (Ki) of test compounds for specific receptors or transporters (e.g., SERT, DAT, MOR).
-
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its target.
-
General Protocol:
-
Prepare cell membranes or tissue homogenates expressing the target of interest.
-
Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: A generalized workflow for the in vitro pharmacological profiling of benzylpiperidine analogs.
In Vivo Models
1. Morris Water Maze Test (for Cognitive Enhancement) [4][15]
-
Objective: To assess the effect of test compounds on spatial learning and memory in a rodent model of cognitive impairment (e.g., scopolamine-induced amnesia).
-
Procedure:
-
Acclimatize the animals to the testing room and apparatus (a circular pool filled with opaque water).
-
Train the animals to find a hidden platform in the pool over several days.
-
Induce cognitive impairment using an agent like scopolamine.
-
Administer the test compound or vehicle to the animals.
-
Conduct probe trials where the platform is removed, and measure parameters such as the time spent in the target quadrant and the number of platform crossings.
-
Compare the performance of the compound-treated group with the vehicle-treated and control groups.
-
2. Hot Plate Test (for Antinociceptive Effects)
-
Objective: To evaluate the analgesic properties of the test compounds.
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
Place the animal on a heated plate maintained at a constant temperature (e.g., 55°C).
-
Measure the latency to a nociceptive response (e.g., licking a paw or jumping).
-
A significant increase in the response latency in the compound-treated group compared to the vehicle group indicates an antinociceptive effect.
-
Conclusion and Future Directions
Substituted benzylpiperidine analogs represent a highly versatile and privileged scaffold in drug discovery, with demonstrated efficacy across a range of therapeutic targets. The extensive body of research on their synthesis and structure-activity relationships provides a solid foundation for the rational design of novel drug candidates. Future research will likely focus on optimizing the polypharmacology of these compounds, aiming to develop single molecules that can address multiple aspects of complex diseases like Alzheimer's. Further exploration of their potential in areas such as pain management and the treatment of neuropsychiatric disorders is also warranted. The continued application of advanced in silico and in vitro screening methods, coupled with relevant in vivo models, will be crucial in unlocking the full therapeutic potential of this remarkable chemical class.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 12. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iasp-pain.org [iasp-pain.org]
- 14. researchgate.net [researchgate.net]
- 15. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 4-(4-Methyl-benzyl)-piperidine in Research and Development
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of bioactive compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component in the design of ligands for a diverse array of biological targets. This guide focuses on a specific, yet highly strategic, derivative: 4-(4-Methyl-benzyl)-piperidine. The introduction of a 4-methylbenzyl group onto the piperidine core imparts a unique combination of lipophilicity and steric bulk, offering a versatile platform for the synthesis of novel chemical entities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, applications, and safe handling.
Section 1: Physicochemical Properties and Identification
A thorough understanding of the fundamental properties of a research chemical is paramount for its effective and safe utilization. This compound is typically available as a free base or as a more stable hydrochloride salt.
| Property | Value | Source |
| Chemical Name | This compound | ChemicalBook[2] |
| CAS Number | 92822-01-0 | ChemicalBook[2] |
| Molecular Formula | C13H19N | ChemicalBook[2] |
| Molecular Weight | 189.30 g/mol | ChemicalBook[2] |
| Appearance | Solid (hydrochloride salt) | Sigma-Aldrich[3] |
| Molecular Formula (HCl salt) | C13H19N · HCl | Sigma-Aldrich[3] |
| Molecular Weight (HCl salt) | 225.76 g/mol | Sigma-Aldrich[3] |
Section 2: Synthesis of this compound: A Multi-faceted Approach
The synthesis of this compound can be approached through several strategic pathways, each with its own merits depending on the available starting materials, desired scale, and laboratory capabilities. The choice of a particular synthetic route is a critical decision driven by factors such as reaction efficiency, atom economy, and ease of purification.
Suzuki Coupling: A Modern and Versatile Strategy
The Suzuki-Miyaura cross-coupling reaction represents a powerful and contemporary method for the formation of carbon-carbon bonds. This approach offers high functional group tolerance and generally proceeds under mild conditions. A plausible and efficient route to this compound involves the coupling of a piperidine-derived boronic acid or ester with a suitable 4-methylbenzyl halide.[4][5][6]
Conceptual Workflow: Suzuki Coupling
Caption: Suzuki coupling workflow for this compound synthesis.
Experimental Protocol: Suzuki Coupling (Adapted from similar syntheses) [4][5][6]
-
Preparation of the Piperidine Boronic Ester: Start with a commercially available N-protected 4-piperidone. Convert the ketone to a vinyl triflate, which can then be subjected to a Miyaura borylation to yield the corresponding N-protected 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine.
-
Suzuki-Miyaura Coupling: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected piperidine boronic ester (1.0 eq) and 4-methylbenzyl bromide (1.1 eq) in a suitable solvent system such as a 3:1 mixture of dioxane and water.
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq), and a base such as potassium carbonate (K2CO3) (3.0 eq).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection and Reduction: The resulting N-protected 4-(4-methylbenzyl)-1,2,3,6-tetrahydropyridine can be simultaneously deprotected (if an acid-labile protecting group like Boc is used) and the double bond reduced via catalytic hydrogenation (e.g., H2, Pd/C) in a solvent like methanol or ethanol to yield the final product.
-
Purify the crude product by column chromatography on silica gel.
Direct Alkylation: A Classical and Straightforward Method
Direct N-alkylation of a pre-formed piperidine derivative or C-alkylation of a suitable piperidine precursor offers a more traditional route. For the synthesis of this compound, the C-alkylation of a piperidine enamine or a related nucleophilic species with 4-methylbenzyl halide is a viable option. Alternatively, N-alkylation of 4-(4-methylbenzyl)piperidine can be performed if the secondary amine is already available.
Experimental Protocol: C-Alkylation of a Piperidine Derivative
-
Formation of the Nucleophile: Start with N-benzyl-4-piperidone. React it with a secondary amine like pyrrolidine or morpholine in the presence of an acid catalyst to form the corresponding enamine.
-
Alkylation: In a separate flask under an inert atmosphere, dissolve the enamine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Add 4-methylbenzyl chloride (1.1 eq) to the solution.
-
The reaction can be stirred at room temperature or gently heated to facilitate the reaction. Monitor the progress by TLC.
-
Hydrolysis and Debenzylation: Upon completion of the alkylation, the resulting iminium salt is hydrolyzed by the addition of aqueous acid to yield N-benzyl-4-(4-methylbenzyl)-4-hydroxypiperidine. Subsequent reduction and debenzylation, for instance, through catalytic hydrogenation, will yield the desired product.
-
Purify the final compound using column chromatography.
Reductive Amination: An Efficient and Convergent Approach
Reductive amination is a highly efficient method for forming C-N bonds and is widely used in pharmaceutical synthesis.[7][8][9] This strategy can be employed to construct the this compound scaffold in a convergent manner.
Conceptual Workflow: Reductive Amination
Caption: Reductive amination pathway for synthesizing this compound derivatives.
Experimental Protocol: Reductive Amination [7][8][9]
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq) and 4-methylbenzaldehyde (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), in portions to the stirred solution. The use of a mild reducing agent like NaBH(OAc)3 is crucial as it will not readily reduce the aldehyde in the presence of the ketone.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Deprotection: The resulting N-Boc-4-(4-methylbenzyl)piperidine can be deprotected by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or with HCl in dioxane to yield the final product as its corresponding salt.
-
Purify the product by recrystallization or column chromatography if necessary.
Section 3: Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system. The N-benzyl piperidine motif is known to enhance solubility and facilitate crucial cation-π and π-π interactions with the active sites of various biological targets.[10]
NMDA Receptor Antagonists
Derivatives of 4-benzylpiperidine have been extensively investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically the NR1/2B subtype.[11] Overactivation of NMDA receptors is implicated in the pathophysiology of several neurological and psychiatric disorders, including epilepsy, chronic pain, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. The 4-benzylpiperidine moiety serves as a key pharmacophore in many ifenprodil-like compounds, which are selective NR2B antagonists. The 4-methyl group in this compound can be utilized to fine-tune the steric and electronic properties of the ligand, potentially leading to improved potency and selectivity.
Dopamine Receptor Ligands
The 4-benzylpiperidine scaffold is also a key component in the development of ligands for dopamine receptors. For instance, derivatives have been designed and synthesized as potent and selective antagonists for the dopamine D4 receptor, which is a target for the treatment of psychosis and other neuropsychiatric disorders. The structural flexibility of the N-benzyl piperidine moiety allows for the optimization of interactions within the dopamine receptor binding pocket.
Acetylcholinesterase Inhibitors
In the quest for treatments for Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a well-established therapeutic strategy. Benzylpiperidine derivatives have been designed and synthesized as potent AChE inhibitors. The benzylpiperidine core often serves as a crucial anchoring element within the active site of the enzyme, while modifications to the benzyl ring, such as the introduction of a methyl group, can enhance binding affinity and selectivity.[12]
Section 4: Safety, Handling, and Storage
As with any research chemical, proper safety precautions must be observed when handling this compound and its salts. While a specific safety data sheet (SDS) for this compound may not be readily available from all suppliers, data from structurally similar compounds like 4-benzylpiperidine and piperidine provide a strong basis for safe handling procedures.[13]
Hazard Identification (based on analogous compounds):
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[13]
-
Respiratory Irritation: May cause respiratory irritation.[13]
-
Flammability: Piperidine and its derivatives can be combustible liquids.[14]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Avoid generating dust.
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use dry chemical, carbon dioxide, or foam fire extinguishers.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its versatile synthesis through modern and classical methods, combined with its utility as a scaffold for targeting key CNS receptors, makes it a valuable tool for medicinal chemists. By understanding its chemical properties, synthetic accessibility, and biological relevance, researchers can effectively leverage this compound to create novel therapeutics for a range of challenging diseases. Adherence to strict safety protocols is essential to ensure the responsible and effective use of this potent research chemical.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 92822-01-0 [chemicalbook.com]
- 3. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Concise formation of 4-benzyl piperidines and related derivatives using a Suzuki protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. benchchem.com [benchchem.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Exploring the mechanism of action for 4-(4-Methyl-benzyl)-piperidine
An In-depth Technical Guide to the Core Mechanism of Action for 4-(4-Methyl-benzyl)-piperidine
For an audience of researchers, scientists, and drug development professionals, this guide provides a detailed exploration into the putative mechanisms of action for the synthetic compound this compound. This document is structured to offer not just a review of potential biological activities but a practical framework for their experimental validation.
Introduction: Unveiling the Potential of a Substituted Piperidine
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and investigational drugs. Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a wide array of biological targets. The compound this compound, a derivative of 4-benzylpiperidine, presents an intriguing profile for investigation. The addition of a methyl group to the benzyl moiety can significantly alter its electronic and steric properties, potentially fine-tuning its pharmacological activity. Based on the known activities of structurally related molecules, this guide will explore three primary, plausible mechanisms of action for this compound: N-methyl-D-aspartate (NMDA) receptor antagonism, modulation of monoaminergic systems, and interaction with sigma (σ) receptors.
Putative Mechanism 1: Antagonism of the NMDA Receptor
The NMDA receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in excitotoxicity and a range of neuropathological conditions.
Expertise & Experience: The Rationale for Investigation
Structurally similar compounds provide a strong rationale for investigating NMDA receptor antagonism. For instance, the derivative 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine has been identified as a potent and selective antagonist of the NR1/2B subtype of the NMDA receptor[1]. The presence of the 4-methylbenzyl group in this known antagonist suggests that our core compound of interest may interact with the same target.
Experimental Workflow: Validating NMDA Receptor Interaction
A multi-step approach is required to confirm and characterize the interaction of this compound with the NMDA receptor.
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the NMDA receptor.
-
Methodology:
-
Prepare rat cortical membrane homogenates.
-
Incubate the membranes with a known NMDA receptor radioligand (e.g., [³H]MK-801) and varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant).
-
-
Trustworthiness: This assay includes positive controls (known NMDA antagonists like MK-801) and negative controls to ensure the specificity of the binding interaction.
Protocol 2: Electrophysiological Analysis in Xenopus Oocytes
-
Objective: To functionally characterize the effect of this compound on NMDA receptor activity.
-
Methodology:
-
Express recombinant human NMDA receptor subunits (e.g., NR1/NR2B) in Xenopus oocytes.
-
Perform two-electrode voltage-clamp recordings to measure the ion current elicited by the application of glutamate and glycine (NMDA receptor co-agonists).
-
Apply varying concentrations of this compound and observe the effect on the agonist-induced current.
-
Determine if the compound acts as an antagonist and characterize its mode of inhibition (e.g., competitive, non-competitive).
-
-
Trustworthiness: This functional assay directly measures the physiological consequence of compound binding, providing a robust validation of the binding data.
Data Presentation: Expected Quantitative Outcomes
| Assay | Metric | Expected Outcome for a Potent Antagonist |
| Radioligand Binding | Ki | Low nanomolar to micromolar range |
| Electrophysiology | IC₅₀ | Potent inhibition of glutamate-induced currents |
Signaling Pathway Visualization
Caption: Putative antagonism of the NMDA receptor signaling pathway.
Putative Mechanism 2: Modulation of Monoaminergic Systems
Monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) are crucial for regulating mood, cognition, and motor function. Their signaling is tightly controlled by transporters (DAT, NET, SERT) and metabolizing enzymes (Monoamine Oxidase A and B).
Expertise & Experience: The Rationale for Investigation
The parent compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin[2]. It also exhibits weak inhibitory activity against monoamine oxidase (MAO)[2]. The addition of a methyl group in this compound could enhance these properties.
Experimental Workflow: Characterizing Monoaminergic Activity
Protocol 3: In Vitro Monoamine Transporter Assays
-
Objective: To assess the ability of this compound to inhibit monoamine reuptake and promote monoamine release.
-
Methodology:
-
Use cell lines stably expressing human DAT, NET, or SERT.
-
Uptake Inhibition: Incubate cells with a radiolabeled monoamine substrate (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound. Measure the reduction in substrate uptake.
-
Release Assay: Preload cells with a radiolabeled monoamine. Apply the test compound and measure the amount of radioactivity released into the extracellular medium.
-
-
Trustworthiness: These assays are conducted in parallel with known inhibitors (e.g., cocaine for uptake) and releasing agents (e.g., amphetamine) to benchmark the compound's activity.
Protocol 4: MAO-A and MAO-B Inhibition Assays
-
Objective: To determine the inhibitory potency of this compound against the two major MAO isoforms.
-
Methodology:
-
Use recombinant human MAO-A and MAO-B enzymes.
-
Employ a fluorometric assay kit where the enzyme activity produces a fluorescent product.
-
Incubate the enzyme with its specific substrate in the presence of varying concentrations of the test compound.
-
Measure the fluorescence to determine the rate of the reaction and calculate the IC₅₀ for each isoform.
-
-
Trustworthiness: The use of selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as positive controls ensures the reliability of the assay.
Data Presentation: Expected Quantitative Outcomes
| Assay | Metric | Expected Outcome for a Monoamine Releasing Agent/MAOI |
| Monoamine Uptake/Release | EC₅₀/IC₅₀ | Potent activity, preferably selective for DAT/NET |
| MAO-A/B Inhibition | IC₅₀ | Potential for weak to moderate inhibition |
Signaling Pathway Visualization
Caption: Potential modulation of dopamine neurotransmission.
Putative Mechanism 3: Sigma (σ) Receptor Modulation
Sigma receptors, particularly the σ₁ subtype, are intracellular chaperones that modulate a variety of signaling pathways and ion channels. They are considered promising targets for neurodegenerative diseases and psychiatric disorders.
Expertise & Experience: The Rationale for Investigation
A large number of benzylpiperidine and related piperidine derivatives have been shown to bind with high affinity to sigma receptors[3][4]. For example, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone is a potent σ₁ receptor agonist[3]. The neuroprotective effects of some σ₁ receptor ligands have been linked to the reduction of neuronal nitric oxide production[5].
Experimental Workflow: Elucidating Sigma Receptor Interaction
Protocol 5: Sigma-1 and Sigma-2 Receptor Binding Assays
-
Objective: To determine the binding affinity and selectivity of this compound for σ₁ and σ₂ receptors.
-
Methodology:
-
Use membrane homogenates from cells expressing either σ₁ or σ₂ receptors.
-
Perform competitive binding assays using selective radioligands (e.g., --INVALID-LINK---pentazocine for σ₁ and [³H]DTG for σ₁/σ₂).
-
Calculate Ki values for each receptor subtype to determine affinity and selectivity.
-
-
Trustworthiness: The inclusion of known selective ligands (e.g., haloperidol) as comparators is essential for validating the results.
Protocol 6: Functional Assay for Sigma-1 Receptor Agonism/Antagonism
-
Objective: To determine if the compound acts as an agonist or antagonist at the σ₁ receptor.
-
Methodology:
-
Utilize a cell-based assay that measures a downstream effect of σ₁ receptor activation, such as neurite outgrowth in PC12 cells or modulation of ion channel activity.
-
For example, assess the ability of the compound to potentiate nerve growth factor (NGF)-induced neurite outgrowth, a known effect of σ₁ agonists.
-
To test for antagonism, evaluate if the compound can block the effect of a known σ₁ agonist (e.g., PRE-084).
-
-
Trustworthiness: This functional assay provides crucial information on the compound's intrinsic activity at the receptor, which is not available from binding assays alone.
Data Presentation: Expected Quantitative Outcomes
| Assay | Metric | Expected Outcome for a Selective Ligand |
| Sigma-1/2 Binding | Ki | High affinity (nM range) for σ₁ and lower affinity for σ₂ |
| Functional Assay | EC₅₀/IC₅₀ | Clear agonistic or antagonistic activity |
Signaling Pathway Visualization
Caption: A potential sigma-1 receptor signaling pathway.
Integrated Discussion and Future Directions
The pharmacological profile of this compound is likely to be complex, potentially involving interactions with multiple targets. The experimental workflows outlined in this guide provide a systematic approach to deconstruct these potential mechanisms. It is plausible that the compound exhibits a polypharmacological profile, acting, for instance, as both an NMDA receptor antagonist and a monoamine releasing agent. The relative potencies at these targets will ultimately define its overall physiological and therapeutic effects.
Upon completion of the in vitro characterization, promising avenues for future research include:
-
In vivo microdialysis in animal models to confirm effects on neurotransmitter levels in specific brain regions.
-
Behavioral pharmacology studies to assess potential therapeutic effects in models of depression, anxiety, or neurodegenerative disease.
-
Pharmacokinetic profiling to determine the compound's brain penetrance and metabolic stability.
This comprehensive, step-by-step approach ensures scientific rigor and provides a clear path toward understanding the core mechanism of action of this compound, thereby informing its potential for further drug development.
References
- 1. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Target Prediction for 4-(4-Methyl-benzyl)-piperidine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the in silico methodologies used to predict the biological targets of the novel small molecule, 4-(4-Methyl-benzyl)-piperidine. As the pace of drug discovery accelerates, computational techniques for target identification have become indispensable for elucidating mechanisms of action, predicting off-target effects, and enabling drug repurposing. This document details a practical, multi-faceted approach combining ligand-based and structure-based methods to generate a high-confidence list of putative protein targets for this compound. We will delve into the theoretical underpinnings of these techniques, provide detailed, actionable protocols, and present the predicted target data in a clear, structured format. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and development efforts.
Introduction: The Imperative for In Silico Target Identification
The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant portion of failures occurring due to a lack of efficacy or unforeseen side effects. A thorough understanding of a compound's biological targets is paramount to mitigating these risks. The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in a wide array of approved drugs targeting conditions from cancer to neurological disorders.[1][2] The specific compound, this compound, represents a novel chemical entity with an as-of-yet uncharacterized biological activity profile.
In the absence of experimental data, in silico target prediction offers a rapid and cost-effective avenue to generate testable hypotheses about a molecule's biological function.[3] These computational methods leverage the vast and ever-growing repositories of biological and chemical data to predict interactions between small molecules and proteins. The core principle is that structurally similar molecules often exhibit similar biological activities.[4] This guide will walk through a systematic in silico workflow to predict the biological targets of this compound, providing a roadmap for researchers to apply to their own compounds of interest.
Foundational Approaches to In Silico Target Prediction
The prediction of small molecule targets can be broadly categorized into two main approaches: ligand-based and structure-based methods. A robust in silico analysis often employs a combination of these techniques to increase the confidence in the predicted targets.
-
Ligand-Based Methods : These methods rely on the principle of chemical similarity, which posits that molecules with similar structures are likely to have similar biological activities.[4] By comparing a query molecule to a database of compounds with known biological targets, we can infer potential targets for our molecule of interest.
-
2D and 3D Similarity Searching : This involves comparing the 2D fingerprint or 3D shape of the query molecule to a library of known active compounds.
-
Pharmacophore Modeling : This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for binding to a specific target.[5]
-
-
Structure-Based Methods : When the three-dimensional structure of a protein is known, we can use structure-based methods to predict binding.
-
Reverse Docking (or Inverse Docking) : In contrast to traditional virtual screening where many compounds are docked to a single target, reverse docking involves docking a single compound against a large collection of protein structures to identify potential binding partners.[6][7][8][9] This is a powerful tool for identifying both primary targets and potential off-targets that could lead to adverse effects.
-
Below is a conceptual workflow illustrating the integration of these approaches.
Figure 1: A conceptual workflow for in silico target prediction, combining ligand- and structure-based approaches.
Predicted Biological Targets for this compound
To generate a preliminary list of potential targets for this compound, we utilized the SwissTargetPrediction web server, a tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[10] The SMILES string for this compound (CC1=CC=C(C=C1)CC2CCNCC2) was submitted to the server for analysis against the Homo sapiens target database.
The results indicate a strong prediction for targets associated with neurotransmitter transport and metabolism, which is consistent with the known pharmacology of the structurally similar compound, 4-benzylpiperidine.[11] The top predicted target classes and specific proteins are summarized below.
| Target Class | Specific Predicted Targets | Predicted Probability | Rationale and Potential Implications |
| Monoamine Transporters | Norepinephrine transporter (NET), Dopamine transporter (DAT), Serotonin transporter (SERT) | High | The benzylpiperidine scaffold is a known monoamine releasing agent.[11] Inhibition or modulation of these transporters can have significant effects on mood, cognition, and arousal, suggesting potential applications in treating depression, ADHD, or other neuropsychiatric disorders. |
| Monoamine Oxidases | Monoamine oxidase A (MAO-A), Monoamine oxidase B (MAO-B) | Moderate | 4-benzylpiperidine is a weak inhibitor of MAO-A and MAO-B.[11] Inhibition of these enzymes increases the levels of monoamine neurotransmitters, which is a therapeutic strategy for depression and Parkinson's disease. |
| Sigma Receptors | Sigma-1 receptor, Sigma-2 receptor | Moderate | Piperidine derivatives are known to have affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions, as well as in cancer. |
| Acetylcholinesterase (AChE) | Acetylcholinesterase | Moderate | The benzyl-piperidine moiety is known to interact with the catalytic site of AChE.[2] Inhibition of AChE is a primary treatment for Alzheimer's disease. |
| NMDA Receptor | N-methyl-D-aspartate (NMDA) receptor | Low-Moderate | Some derivatives of 4-benzylpiperidine have been shown to act as NMDA receptor antagonists, suggesting potential neuroprotective applications.[11] |
Detailed Methodologies: A Step-by-Step Guide to Target Prediction
To provide a practical guide for researchers, we outline a detailed protocol for a ligand-based target prediction workflow using publicly available tools.
Ligand-Based Target Prediction using SwissTargetPrediction
This protocol describes the use of the SwissTargetPrediction web server for rapid target identification.
Protocol Steps:
-
Prepare the Input :
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string of your query molecule. For this compound, the SMILES is CC1=CC=C(C=C1)CC2CCNCC2.
-
Alternatively, you can draw the molecule directly on the web server's interface.
-
-
Access the Web Server :
-
Navigate to the SwissTargetPrediction website (--INVALID-LINK--]">http://www.swisstargetprediction.ch).
-
-
Submit the Query :
-
Paste the SMILES string into the input box or draw the molecule.
-
Select the desired organism for target prediction (e.g., Homo sapiens).
-
Click the "Predict Targets" button.
-
-
Analyze the Results :
-
The server will return a list of predicted targets, ranked by probability.
-
The results are displayed as a table with links to UniProt and ChEMBL for further information on each target.
-
A pie chart visualization provides an overview of the predicted target classes.
-
-
Interpret and Prioritize :
-
Examine the top-ranked targets and their associated probabilities.
-
Consider the known pharmacology of structurally similar compounds to add confidence to the predictions.
-
Prioritize targets for further investigation based on their relevance to your research interests and the strength of the prediction.
-
Figure 2: Step-by-step workflow for ligand-based target prediction using the SwissTargetPrediction web server.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico approach for predicting the biological targets of the novel compound this compound. By combining ligand-based and structure-based methodologies, we have generated a high-confidence list of putative targets, with a strong indication for activity at monoamine transporters and enzymes.
It is crucial to emphasize that these in silico predictions are hypotheses that require experimental validation. The next steps in the drug discovery process would involve in vitro binding assays and functional assays to confirm the predicted interactions and to quantify the compound's potency and efficacy at the prioritized targets. The methodologies and data presented herein provide a solid foundation for guiding these experimental efforts, ultimately accelerating the journey of this compound from a chemical entity to a potential therapeutic agent.
References
- 1. research.rug.nl [research.rug.nl]
- 2. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 9. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
A Technical Guide to 4-Benzylpiperidine Derivatives in Modern Medicinal Chemistry
Part 1: The 4-Benzylpiperidine Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in the pharmaceutical industry, present in a vast array of approved drugs and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with biological targets. Within this class, the 4-benzylpiperidine motif stands out as a particularly "privileged" structure. This guide will explore the synthesis, structure-activity relationships (SAR), and therapeutic applications of 4-benzylpiperidine derivatives, demonstrating their profound impact on medicinal chemistry, particularly in the fields of neuropharmacology and pain management.
The N-benzyl piperidine (N-BP) moiety, a core component of many of these derivatives, is frequently utilized by medicinal chemists to modulate both the efficacy and physicochemical properties of drug candidates.[3] Its structural nature allows for crucial cation-π interactions with target proteins and provides a versatile platform for optimizing stereochemistry to enhance potency and reduce toxicity.[3] This unique combination of features has led to the development of blockbuster drugs and a rich pipeline of clinical candidates targeting complex diseases.
Part 2: Core Synthetic Strategies
The versatility of the 4-benzylpiperidine scaffold is matched by the robustness of its synthetic routes. Several well-established methodologies allow for the efficient construction of the core structure and the subsequent diversification of its substitution patterns.
Foundational Synthesis from Pyridine Precursors
A direct and widely used method for constructing the 4-benzylpiperidine core involves a two-step process starting from 4-substituted pyridines. This approach is valued for its reliability and scalability.
Experimental Protocol: Synthesis of 4-Benzylpiperidine
-
Step 1: Benzylation of Pyridine. 4-Cyanopyridine is reacted with a benzyl Grignard reagent or via a Friedel-Crafts-type reaction with toluene to yield 4-benzylpyridine.[4][5]
-
Step 2: Catalytic Hydrogenation. The resulting 4-benzylpyridine is subjected to catalytic hydrogenation to reduce the aromatic pyridine ring.[4][5] A common catalyst for this transformation is Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction selectively saturates the pyridine ring, leaving the benzyl group intact and yielding the final 4-benzylpiperidine product.
N-Aralkylation for Library Development
Once the 4-benzylpiperidine core is obtained, the most common strategy for generating chemical diversity is through the alkylation of the piperidine nitrogen. This reaction is fundamental to exploring the SAR of the "N-aralkyl" portion of the molecule, which often plays a critical role in target engagement.
Experimental Protocol: General Procedure for N-Aralkylation
-
Reactant Preparation. To a solution of 4-benzylpiperidine (1.0 eq.) in a suitable aprotic solvent such as toluene or tetrahydrofuran (THF), a base like potassium carbonate (K₂CO₃, 3.0 eq.) is added.[6]
-
Addition of Electrophile. The appropriate aralkyl halide or tosylate (e.g., benzyl bromide, phenethyl tosylate) (1.5 eq.) is added to the stirred suspension.[6]
-
Reaction Condition. The mixture is heated to reflux and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).[6]
-
Work-up and Purification. Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the resulting residue is purified by column chromatography to afford the desired N-aralkyl-4-benzylpiperidine derivative.[6][7]
The diagram below illustrates these fundamental synthetic pathways, highlighting the key intermediates and transformations that enable the creation of diverse 4-benzylpiperidine libraries.
Caption: Core synthetic routes to 4-benzylpiperidine derivatives.
Part 3: Therapeutic Applications & Structure-Activity Relationships
The true value of the 4-benzylpiperidine scaffold is realized in its broad range of pharmacological activities. By systematically modifying its structure, medicinal chemists have developed potent and selective agents for numerous biological targets.
Cholinesterase Inhibitors for Alzheimer's Disease
Perhaps the most celebrated application of the 4-benzylpiperidine scaffold is in the treatment of Alzheimer's disease (AD). Based on the cholinergic hypothesis, which links cognitive decline to a deficit in the neurotransmitter acetylcholine, inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have become a frontline therapy.[8][9]
The landmark drug Donepezil (Aricept®) , chemically known as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, is a potent and selective AChE inhibitor built upon this framework.[10] SAR studies on Donepezil and related analogues have revealed several key principles:
-
Piperidine Nitrogen Basicity: The basicity of the piperidine nitrogen is critical for activity, as it is believed to interact with the peripheral anionic site (PAS) of the AChE enzyme.[11]
-
N-Benzyl Group: This group interacts with a hydrophobic region of the enzyme gorge, contributing significantly to binding affinity.
-
Indanone Moiety: The dimethoxyindanone portion of Donepezil binds deep within the catalytic active site, forming key interactions that block acetylcholine hydrolysis.[10]
The development of 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC₅₀ of 0.56 nM, stands as one of the most potent AChE inhibitors ever reported, demonstrating the scaffold's high potential for optimization.[11]
The following diagram illustrates the conceptual binding of a Donepezil-like inhibitor within the AChE active site gorge, highlighting the distinct roles of the scaffold's components.
Caption: Conceptual binding of a 4-benzylpiperidine inhibitor in AChE.
Table 1: AChE/BuChE Inhibitory Activity of Key 4-Benzylpiperidine Derivatives
| Compound | Target | IC₅₀ (nM) | Selectivity (BuChE/AChE) | Reference |
| Donepezil (E2020) | AChE | 5.7 | ~1250 | [10] |
| Compound 21 ¹ | AChE | 0.56 | >18,000 | [11] |
| Derivative 4a ² | AChE | 2080 | - | [8] |
| Derivative 4a ² | BuChE | 7410 | - | [8] |
| ¹ 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | ||||
| ² Donepezil-based derivative from a multitarget study |
Monoamine Transporter Inhibitors for CNS Disorders
The 4-benzylpiperidine scaffold is also integral to the development of monoamine reuptake inhibitors, which are crucial for treating depression and other neuropsychiatric disorders by increasing synaptic levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[12]
SAR studies on a series of 4-benzylpiperidine carboxamides have provided precise rules for tuning selectivity across the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters:
-
Linker Length: A two-carbon linker between the piperidine and carboxamide moieties confers much higher potency for DAT inhibition compared to a three-carbon linker.[12]
-
Aromatic Rings: The nature of the aromatic substituent is a critical determinant of selectivity. Biphenyl groups favor SERT inhibition, whereas diphenyl groups strongly favor DAT inhibition.[12]
-
Naphthyl Substitution: Compounds with a 2-naphthyl ring show greater inhibition of both SERT and NET compared to those with a 1-naphthyl ring.[12]
These findings allow for the rational design of compounds ranging from selective serotonin reuptake inhibitors (SSRIs) to dual SNRIs and triple reuptake inhibitors (TRIs), showcasing the scaffold's tunability.[12]
Table 2: Monoamine Transporter Inhibition by 4-Benzylpiperidine Carboxamides
| Compound Feature | SERT Inhibition | NET Inhibition | DAT Inhibition | Key Insight | Reference |
| Biphenyl substituent | Strong | Strong | Weak | Biphenyl favors SERT/NET | [12] |
| Diphenyl substituent | Very Weak | Moderate | Strong | Diphenyl favors DAT | [12] |
| 2-Carbon Linker | Variable | Variable | Potent | Short linker enhances DAT activity | [12] |
| 3-Carbon Linker | Variable | Variable | Weak | Long linker reduces DAT activity | [12] |
| 2-Naphthyl Ring | Enhanced | Enhanced | Variable | 2-Naphthyl boosts SERT/NET | [12] |
Opioid and Sigma Receptor Ligands for Pain and Psychosis
The search for safer and more effective analgesics has led researchers to explore multi-target approaches, particularly ligands that act on both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R).[13] Co-modulation of these targets has been shown to produce potent antinociception while mitigating typical opioid-related side effects like constipation and physical dependence.[13]
A recent study successfully developed a series of 30 benzylpiperidine derivatives as dual MOR/σ₁R ligands.[13] The lead compound from this series exhibited high affinity for both receptors (MOR Kᵢ = 56.4 nM; σ₁R Kᵢ = 11.0 nM) and produced strong pain relief in multiple animal models with a significantly improved side-effect profile compared to oxycodone.[13]
Furthermore, the 1-aralkyl-4-benzylpiperidine framework has been extensively studied for its ability to selectively target sigma receptors (σ₁ and σ₂).[6][7] These receptors are implicated in psychosis, neuroprotection, and pain.[7][14] SAR in this area has established a clear pharmacophore model, which includes the central amine site flanked by two distinct hydrophobic domains that bind the benzyl and N-aralkyl groups, respectively.[7] The affinity and selectivity can be finely tuned by modifying the N-aralkyl moiety, with Kᵢ values reaching the nanomolar range.[6][7]
Part 4: Future Perspectives
The 4-benzylpiperidine scaffold continues to be a cornerstone of modern medicinal chemistry. Its structural simplicity, synthetic accessibility, and proven track record in approved drugs ensure its continued relevance. Future research is likely to focus on several key areas:
-
Multi-Target-Directed Ligands (MTDLs): As demonstrated with dual MOR/σ₁R and HDAC/AChE inhibitors, the scaffold is an ideal template for designing single molecules that can modulate multiple pathological pathways in complex diseases like AD and chronic pain.[8][13][15]
-
CNS-Penetrant Agents: The inherent physicochemical properties of the scaffold make it suitable for designing drugs that can cross the blood-brain barrier, a critical requirement for treating neurological disorders.[16]
-
Novel Therapeutic Areas: While its role in CNS and pain is well-established, the scaffold's versatility suggests potential applications in other areas, such as oncology and cardiovascular disease, by targeting novel protein families.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and Storage of 4-(4-Methyl-benzyl)-piperidine
Introduction
4-(4-Methyl-benzyl)-piperidine is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. As with any novel or specialized chemical entity, a thorough understanding and rigorous application of safety protocols are paramount to protect laboratory personnel and ensure the integrity of research. This guide provides a comprehensive overview of the safety, handling, and storage considerations for this compound.
A Critical Note on Data Extrapolation: It is important to note that specific, comprehensive safety and toxicology data for this compound is not extensively published. Therefore, this guide has been constructed by extrapolating data from structurally related and well-characterized compounds, primarily the parent heterocycle, piperidine, and the closely related 4-benzylpiperidine. The core principle is to treat this compound with, at minimum, the same level of caution as these surrogates. All protocols and recommendations are designed to meet or exceed the standards required for these hazardous precursors.
Section 1: Hazard Identification and Risk Assessment
A proactive approach to safety begins with a comprehensive identification of potential hazards. The risk associated with each handling step must be assessed to implement the appropriate controls.
Physicochemical Properties
A summary of the known and predicted properties of this compound and its hydrochloride salt is presented below.
| Property | This compound (Free Base) | This compound HCl | Reference(s) |
| CAS Number | 92822-01-0 | Not specified | [1][2] |
| Molecular Formula | C13H19N | C13H19N · HCl | [1] |
| Molecular Weight | 189.30 g/mol | 225.76 g/mol | [1] |
| Physical Form | Predicted to be a liquid or low-melting solid | Solid |
Toxicological Profile (Inferred)
Based on the toxicology of piperidine and 4-benzylpiperidine, this compound should be presumed to be hazardous.[3][4] The primary routes of exposure are inhalation, skin contact, and ingestion.
-
Acute Toxicity: Piperidine is harmful if swallowed and toxic in contact with skin or if inhaled.[5] Exposure to piperidine derivatives can lead to effects such as increased blood pressure, nausea, vomiting, muscular weakness, and convulsions.[6]
-
Skin Corrosion/Irritation: Piperidine causes severe skin burns.[4][7] Direct contact can cause inflammation and dermatitis, and the material should not be handled near open cuts or abraded skin.
-
Serious Eye Damage/Irritation: The parent compound, piperidine, causes serious eye damage.[5] Contact with the eyes is likely to cause severe irritation and potentially irreversible damage.
Physical Hazards
-
Combustibility: While the flash point for the title compound is not specified, related compounds like piperidine are highly flammable.[8] 4-Benzylpiperidine is classified as combustible.[9] Therefore, this compound should be treated as a combustible material. Containers may rupture violently if heated.[3][9]
-
Reactivity: As a secondary amine, this compound is a base. It will react exothermically and potentially violently with strong acids and oxidizing agents.[3][10]
GHS Classification (Anticipated)
The following Globally Harmonized System (GHS) classification should be anticipated for this compound, based on the profiles of its analogs.
| Pictogram | GHS Hazard Class | Hazard Statement |
|
| Flammable/Combustible Liquids | H225: Highly flammable liquid and vapour (precautionary) or Combustible liquid. |
|
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |
|
| Acute Toxicity | H302: Harmful if swallowed.H311+H331: Toxic in contact with skin or if inhaled. |
Risk Assessment Workflow
Before any new protocol involving this compound is initiated, a thorough risk assessment must be performed. The causality is simple: understanding the potential hazards allows for the implementation of specific controls to mitigate the risk. This workflow should be documented for all procedures.
Caption: Risk assessment workflow before handling the compound.
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
Mitigating exposure is achieved through a combination of engineering solutions and personal protective equipment. The "Hierarchy of Controls" is the guiding principle, prioritizing the most effective measures first.
The Hierarchy of Controls
The most effective safety strategies involve designing out the hazard (Elimination/Substitution). Since this is not possible when the compound is required for research, the focus shifts to robust engineering controls, followed by administrative rules and finally, PPE as the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls
The purpose of engineering controls is to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All work that involves open handling of this compound, including weighing, transfers, and preparing solutions, must be conducted inside a certified chemical fume hood.[8][11] This is critical to prevent inhalation of potentially toxic and corrosive vapors.[12]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[4][5]
-
Safety Shower and Eyewash Station: Due to the severe corrosive potential, an accessible and regularly tested safety shower and eyewash station are mandatory.[10][13]
Personal Protective Equipment (PPE)
PPE is required for all personnel handling the compound, even when using engineering controls.[14][15]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[16] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure.[16][17]
-
Skin Protection:
-
Gloves: At a minimum, wear double-layered nitrile gloves. For prolonged handling or direct immersion risk, heavy-duty gloves such as neoprene or butyl rubber should be used.[16][18] Always inspect gloves for tears or holes before use and remove them before leaving the laboratory area.
-
Lab Coat: A flame-retardant lab coat with full, buttoned sleeves is required to protect skin and clothing.[16][19]
-
-
Respiratory Protection: If engineering controls fail or for emergency situations like a large spill, respiratory protection is necessary.[15] A NIOSH-approved respirator with cartridges suitable for organic vapors and ammonia/methylamine (Type K) should be used.[11] All respirator use requires prior medical clearance and fit-testing.[16]
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Section 3: Safe Handling & Standard Operating Procedures (SOPs)
Adherence to established protocols minimizes the risk of exposure and accidents.
General Handling Practices
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[12][5]
-
Do not eat, drink, or smoke in any area where this chemical is handled or stored.[5][13]
-
Use non-sparking tools and ground all equipment when transferring flammable/combustible liquids to prevent static discharge.[12][5][19]
Protocol: Weighing and Preparing a Stock Solution
This protocol is designed to be self-validating by incorporating checks and balances within the workflow.
-
Preparation:
-
Verify the chemical fume hood is operational (check airflow monitor).
-
Assemble all necessary equipment (spatula, weigh paper, beaker, stir bar, solvent, waste container) inside the fume hood.
-
Don all required PPE as specified in Section 2.3.
-
-
Weighing:
-
Tare the balance with the weigh paper.
-
Carefully transfer the approximate amount of this compound onto the weigh paper. Avoid creating dust if it is a solid.
-
Record the exact weight.
-
-
Solution Preparation:
-
Carefully add the weighed compound to the beaker containing the desired solvent and a stir bar.
-
Use a small amount of the solvent to rinse the weigh paper into the beaker to ensure a quantitative transfer.
-
Allow the compound to dissolve completely on a stir plate. Do not heat without a proper risk assessment, as vapors may increase.
-
-
Cleanup:
-
Dispose of the used weigh paper and any contaminated wipes into a designated solid hazardous waste container inside the fume hood.
-
Wipe down the spatula and any affected surfaces within the hood with an appropriate solvent-dampened cloth, disposing of it as hazardous waste.
-
Remove gloves using the proper technique and dispose of them. Wash hands thoroughly.
-
Waste Disposal
Chemical waste must be handled in accordance with institutional and local regulations.[3]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container. The container should be segregated based on compatibility (e.g., "Non-halogenated Organic Waste").
-
Solid Waste: Contaminated items such as gloves, weigh paper, and absorbent pads must be collected in a separate, labeled container for solid hazardous waste.[9]
-
Empty Containers: "Empty" containers are never truly empty and may contain hazardous residue. They should be triple-rinsed with a suitable solvent, with the rinsate collected as liquid hazardous waste, before disposal or recycling.[3]
Section 4: Storage and Incompatibility
Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale | Reference(s) |
| Location | Store in a cool, dry, well-ventilated area. | Prevents degradation and reduces vapor pressure. | [3][6][18] |
| Ignition Sources | Store in a flammables-rated cabinet, away from heat, sparks, and open flames. | Mitigates the risk of fire from the combustible material. | [5][8][10] |
| Container | Keep in the original, tightly sealed container. | Prevents contamination and release of vapors. | [4][12][8] |
| Security | Store in a locked cabinet or area accessible only to authorized personnel. | Prevents unauthorized access and misuse. | [12][8] |
Chemical Incompatibilities
To prevent dangerous reactions, this compound must be stored separately from the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[3]
-
Strong Acids, Acid Chlorides, Acid Anhydrides: Violent neutralization reactions can occur.[3][13]
-
Carbon Dioxide: As a base, it can absorb CO2 from the air over time.[13]
Storage Segregation Logic
The principle of segregation is to physically separate incompatible chemical classes to prevent accidental mixing. This compound should be stored with other organic bases.
Caption: Storage segregation of incompatible chemical classes.
Section 5: Emergency Procedures
Immediate and correct response to an emergency can significantly reduce injury and damage.
Spill Response
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[3] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools into a labeled container for hazardous waste disposal.[8]
-
Decontaminate the area with a suitable solvent and wipe clean.
-
-
Major Spill (outside a fume hood or large volume):
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if the spill is flammable and poses a fire risk.
-
Close the laboratory doors and prevent re-entry.
-
Contact the institution's emergency response team (e.g., EH&S) immediately.[9]
-
Spill Response Flowchart
Caption: Flowchart for responding to a chemical spill.
First Aid Measures
Immediate action is required following any exposure.[13]
-
Inhalation: Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12][8][13]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15-30 minutes. A safety shower must be used if the contact area is large. Seek immediate medical attention.[4][12][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][12][7]
-
Ingestion: Do NOT induce vomiting due to the risk of perforation.[12][8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12][13]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[3][9]
-
Unsuitable Media: Do not use a full jet of water, as it may spread the fire.[12]
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3] Vapors are heavier than air and may travel to an ignition source and flash back.[7][13]
-
Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[9]
Conclusion
This compound presents significant, albeit inferred, hazards including toxicity, corrosivity, and combustibility. A culture of safety, grounded in a thorough understanding of these risks, is non-negotiable. By implementing robust engineering controls, consistently using appropriate personal protective equipment, adhering to safe handling protocols, and being prepared for emergencies, researchers can work with this valuable compound confidently and safely. Always prioritize a documented risk assessment before beginning any new procedure.
References
- 1. This compound | 92822-01-0 [chemicalbook.com]
- 2. 4-[(4-Methylphenyl)methyl]piperidine | C13H19N | CID 3375603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. fishersci.com [fishersci.com]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. hazmatschool.com [hazmatschool.com]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. epa.gov [epa.gov]
- 18. 4-Benzylpiperidine - Safety Data Sheet [chemicalbook.com]
- 19. lobachemie.com [lobachemie.com]
Spectroscopic data (NMR, IR, MS) for 4-(4-Methyl-benzyl)-piperidine
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Methyl-benzyl)-piperidine
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. As a substituted piperidine, this molecule serves as a valuable scaffold for the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are paramount, and this document details the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established principles and data from analogous structures, offering a robust framework for researchers in the field.
Molecular Structure of this compound
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a piperidine ring substituted at the 4-position with a 4-methylbenzyl (or p-tolyl) group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic, benzylic, piperidine, and methyl protons. The chemical shifts are influenced by the electronic environment and proximity to the nitrogen atom and the aromatic ring. Protons on carbons adjacent to the nitrogen will be deshielded (shifted downfield).[1]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| Ar-H (ortho to -CH₂-) | ~7.10 | d | 2H |
| Ar-H (ortho to -CH₃) | ~7.05 | d | 2H |
| -NH - | ~1.5 - 2.5 (broad) | s (broad) | 1H |
| Piperidine-H (axial, C2/C6) | ~3.05 | d | 2H |
| Piperidine-H (equatorial, C2/C6) | ~2.60 | t | 2H |
| -CH₂-Ar | ~2.50 | d | 2H |
| Ar-CH ₃ | ~2.30 | s | 3H |
| Piperidine-H (axial, C3/C5) | ~1.65 | q | 2H |
| Piperidine-H (equatorial, C3/C5) | ~1.20 | d | 2H |
| Piperidine-H (C4) | ~1.50 | m | 1H |
Note: Predicted values are based on data for analogous structures such as 4-benzylpiperidine and 4-methylpiperidine and are solvent-dependent.[1][2]
Interpretation and Causality:
-
Aromatic Protons (7.05-7.10 ppm): The protons on the benzene ring appear in the characteristic aromatic region.[3][4] The para-substitution pattern results in a symmetrical appearance, often resembling two doublets due to coupling between adjacent aromatic protons.[5]
-
Piperidine Protons (1.20-3.05 ppm): The protons on the piperidine ring exhibit complex splitting patterns due to axial and equatorial positions and coupling with neighboring protons. Protons on C2 and C6, adjacent to the nitrogen atom, are shifted downfield.
-
Benzylic Protons (~2.50 ppm): The two protons of the methylene bridge between the piperidine and aromatic rings are chemically equivalent and appear as a doublet due to coupling with the proton at C4 of the piperidine ring. Their chemical shift is in the typical benzylic region.[3]
-
Methyl Protons (~2.30 ppm): The three protons of the methyl group on the aromatic ring are equivalent and appear as a sharp singlet.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrument Setup: Place the sample in a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction. Integrate the peaks to determine the relative number of protons.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| Ar-C (quaternary, attached to -CH₂-) | ~138 |
| Ar-C (quaternary, attached to -CH₃) | ~135 |
| Ar-C H (ortho to -CH₂-) | ~129 |
| Ar-C H (ortho to -CH₃) | ~129 |
| Piperidine-C H₂ (C2/C6) | ~47 |
| Piperidine-C H₂ (C3/C5) | ~32 |
| -C H₂-Ar | ~43 |
| Piperidine-C H (C4) | ~38 |
| Ar-C H₃ | ~21 |
Note: Predicted values are based on data for analogous structures.[6][7][8][9] Actual values are solvent-dependent.
Interpretation and Causality:
-
Aromatic Carbons (129-138 ppm): The carbons of the benzene ring resonate in the typical downfield region for sp²-hybridized carbons.[4] The two quaternary carbons (attached to the benzyl and methyl groups) will have distinct chemical shifts from the protonated aromatic carbons.
-
Piperidine Carbons (32-47 ppm): The sp³-hybridized carbons of the piperidine ring appear in the upfield region. The carbons adjacent to the nitrogen (C2/C6) are the most downfield in this group due to the deshielding effect of the nitrogen atom.[6]
-
Benzylic and Methyl Carbons (21-43 ppm): The benzylic carbon and the methyl carbon appear at the most upfield positions, consistent with their sp³ hybridization.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE). A larger number of scans (e.g., 1024 or more) is typically required.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and baseline correction).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[10]
Table 3: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | N-H Stretch | Secondary Amine (Piperidine) |
| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |
| 2950-2800 | C-H Stretch | Aliphatic (sp³ C-H) |
| 1610, 1515, 1450 | C=C Stretch | Aromatic Ring |
| 820-800 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |
Note: Predicted values are based on characteristic absorption frequencies for the functional groups present.[3][10][11][12][13][14][15]
Interpretation and Causality:
-
N-H Stretch: A broad absorption around 3300 cm⁻¹ is a hallmark of the N-H stretching vibration in a secondary amine.
-
C-H Stretches: The spectrum will be characterized by two distinct regions for C-H stretching: absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and strong absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring, benzyl methylene group, and methyl group.[3]
-
Aromatic C=C Stretches: A series of sharp peaks in the 1610-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.
-
Out-of-Plane Bending: A strong absorption in the 820-800 cm⁻¹ range is indicative of the out-of-plane C-H bending for a 1,4- (para) disubstituted aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.[16] For a compound like this compound, which contains a basic nitrogen atom, both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques.[17]
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 189, corresponding to the molecular weight of C₁₃H₁₉N. As it contains one nitrogen atom, the molecular weight is an odd number, consistent with the Nitrogen Rule.[18]
-
Base Peak: The most abundant fragment (base peak) is predicted to be at m/z = 98. This results from a benzylic cleavage, losing a 4-methylphenyl radical (•C₇H₇) to form a stable piperidinemethyl cation.
-
Other Key Fragments:
-
m/z = 105: Formation of the tropylium ion (C₈H₉⁺) from cleavage of the bond between the piperidine ring and the benzyl group is also a likely pathway.
-
m/z = 91: A fragment corresponding to the tropylium ion (C₇H₇⁺) from the benzyl portion of the molecule is also expected.[19]
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom within the piperidine ring is another common fragmentation pathway for piperidine derivatives.[17]
-
Caption: Predicted major fragmentation pathway for this compound under EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, ethyl acetate).
-
GC Separation:
-
Injector: Set the injector temperature to ~250 °C.
-
Column: Use a standard non-polar capillary column (e.g., DB-5MS).
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure separation and elution of the compound.
-
-
MS Detection (EI):
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-400).
-
Holistic Spectroscopic Signature
The unequivocal identification of this compound is achieved through the synergistic interpretation of these spectroscopic techniques. NMR spectroscopy confirms the precise carbon-hydrogen framework and connectivity. IR spectroscopy verifies the presence of key functional groups (N-H, aromatic ring, aliphatic chains). Finally, mass spectrometry confirms the molecular weight and provides fragmentation data that is consistent with the proposed structure. Together, these data form a unique spectroscopic fingerprint, ensuring the identity and purity of the compound for its application in research and development.
References
- 1. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]
- 2. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Benzylpiperidine(31252-42-3) 13C NMR spectrum [chemicalbook.com]
- 8. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 9. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]
- 10. terrificscience.org [terrificscience.org]
- 11. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 12. 4-Benzylpiperidine [webbook.nist.gov]
- 13. Piperidine [webbook.nist.gov]
- 14. Piperidine hydrochloride(6091-44-7) IR Spectrum [chemicalbook.com]
- 15. 4-Benzylpiperidine(31252-42-3) IR Spectrum [m.chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 4-(4-Methyl-benzyl)-piperidine: An Application Note for Researchers
This document provides a comprehensive guide for the synthesis of 4-(4-Methyl-benzyl)-piperidine, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, field-proven methodology. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe laboratory experience.
Introduction
This compound is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to impart favorable pharmacokinetic properties. The specific substitution pattern of a 4-methylbenzyl group can be instrumental in modulating the target affinity and selectivity of a lead compound. This application note details a robust and scalable two-step synthesis route commencing from readily available starting materials.
Overall Synthesis Strategy
The selected synthetic strategy involves a two-step sequence:
-
Step 1: Synthesis of 4-(4-Methylbenzyl)pyridine. This intermediate is synthesized via a condensation reaction between 4-picoline and 4-methylbenzaldehyde. This reaction leverages the enhanced acidity of the methyl protons of 4-picoline.
-
Step 2: Catalytic Hydrogenation. The subsequent reduction of the pyridine ring of 4-(4-Methylbenzyl)pyridine affords the target molecule, this compound. This is a well-established and high-yielding transformation.
This approach is favored for its reliability, scalability, and the commercial availability of the starting materials.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Part 1: Detailed Protocol for the Synthesis of 4-(4-Methylbenzyl)pyridine
This procedure involves the generation of a carbanion from 4-picoline, which then acts as a nucleophile.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Picoline (4-methylpyridine) | ≥98% | Commercially Available |
| Sodium Amide (NaNH₂) | ≥98% | Commercially Available |
| Liquid Ammonia (NH₃) | Anhydrous | Gas Supplier |
| 4-Methylbenzaldehyde | ≥97% | Commercially Available |
| Anhydrous Diethyl Ether | ACS Grade | Commercially Available |
| Ammonium Chloride (NH₄Cl) | Saturated Aqueous Solution | In-house preparation |
Safety Precautions
-
Sodium Amide (NaNH₂): A highly reactive and water-sensitive solid. It can form explosive peroxides upon storage.[1][2][3][4][5] Handle only under an inert atmosphere (nitrogen or argon) in a glove box or a well-ventilated fume hood.[1][3] Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[1][2] A Class D fire extinguisher for combustible metals should be readily accessible.[3]
-
Liquid Ammonia (NH₃): A corrosive and toxic gas. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including a gas mask if necessary.
Experimental Procedure
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a dry ice-acetone condenser, a gas inlet for ammonia, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Ammonia Condensation: Under a stream of dry nitrogen, cool the flask to -78 °C using a dry ice-acetone bath. Condense approximately 100 mL of anhydrous liquid ammonia into the flask.
-
Sodium Amide Addition: To the liquid ammonia, cautiously add sodium amide (1.1 equivalents) in portions. Stir the resulting suspension.
-
4-Picoline Addition: Slowly add 4-picoline (1.0 equivalent), dissolved in a minimal amount of anhydrous diethyl ether, to the sodium amide suspension via the dropping funnel. A deep red color should develop, indicating the formation of the picolyl anion.
-
Reaction with Aldehyde: After stirring for 30 minutes, add a solution of 4-methylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise to the reaction mixture. Maintain the temperature at -78 °C. The red color should gradually fade.
-
Quenching: After stirring for an additional 2 hours at -78 °C, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the ammonia to evaporate overnight in the fume hood. To the remaining residue, add water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-(4-Methylbenzyl)pyridine.
Part 2: Detailed Protocol for the Catalytic Hydrogenation to this compound
This step involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-(4-Methylbenzyl)pyridine | Synthesized in Part 1 | - |
| Palladium on Carbon (10% Pd/C) | Catalyst Grade | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available |
| Sodium Hydroxide (NaOH) | Pellets | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
Safety Precautions
-
Palladium on Carbon (Pd/C): A flammable solid, especially when dry and in the presence of hydrogen and organic solvents.[6][7][8][9] Handle under an inert atmosphere when dry.[7] It is often supplied wetted with water to mitigate its pyrophoric nature.[9] Ensure proper grounding to avoid static discharge.
-
Hydrogen Gas (H₂): Highly flammable. Use in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment.
Experimental Procedure
-
Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 4-(4-Methylbenzyl)pyridine (1.0 equivalent) dissolved in ethanol.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the solution. The acidic medium facilitates the hydrogenation of the pyridine ring.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol% of the substrate) to the reaction mixture.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Heat the reaction mixture to 50-60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry. Quench the filter cake with plenty of water immediately after filtration.[7]
-
Isolation of Product: Concentrate the filtrate under reduced pressure. To the residue, add an aqueous solution of sodium hydroxide to basify the mixture (pH > 12).
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the piperidine ring protons, the benzylic methylene protons, the aromatic protons of the p-tolyl group, and the methyl group protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all the carbon atoms in the molecule with their characteristic chemical shifts.
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₉N, MW: 189.30 g/mol ).
-
IR (Infrared Spectroscopy): The IR spectrum should display characteristic N-H stretching vibrations for the secondary amine in the piperidine ring.
The hydrochloride salt has a molecular formula of C₁₃H₂₀ClN and a molecular weight of 225.76 g/mol .[10]
Alternative Synthetic Routes
While the presented protocol is robust, other synthetic strategies can be employed:
-
Reductive Amination: The reaction of 4-(4-methylbenzoyl)piperidine with a reducing agent in the presence of a nitrogen source could be a viable alternative.
-
Suzuki or other Cross-Coupling Reactions: Coupling of a suitable 4-halopiperidine derivative with a 4-methylbenzylboronic acid derivative under palladium catalysis represents a modern and efficient approach.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of condensation product | Incomplete formation of the picolyl anion. | Ensure anhydrous conditions and the use of a strong base like sodium amide. |
| Side reactions of the aldehyde. | Add the aldehyde solution slowly at low temperature. | |
| Step 2: Incomplete hydrogenation | Inactive catalyst. | Use fresh, high-quality Pd/C catalyst. |
| Insufficient hydrogen pressure or temperature. | Optimize the reaction conditions by increasing pressure and/or temperature. | |
| Catalyst poisoning. | Ensure the starting material and solvent are pure. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their drug discovery and development programs. The provided insights into the reaction mechanisms and potential challenges are intended to empower scientists to troubleshoot and optimize the synthesis as needed.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. wcu.edu [wcu.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. honrel.com [honrel.com]
- 7. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 8. huaruicarbon.com [huaruicarbon.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: A Guide to the Catalytic Hydrogenation of 4-(4-methylbenzyl)pyridine
For: Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Importance of Piperidine Synthesis
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its ubiquity stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile scaffold for introducing diverse functionalities. The catalytic hydrogenation of readily available pyridine precursors represents the most direct and atom-economical route to these valuable saturated heterocycles.[1][3]
This document provides a comprehensive technical guide for the synthesis of 4-(4-methylbenzyl)piperidine via the catalytic hydrogenation of 4-(4-methylbenzyl)pyridine. We will delve into the mechanistic underpinnings, offer field-tested protocols, and provide practical troubleshooting advice to ensure reproducible, high-yield synthesis.
Section 1: Mechanistic Considerations and Catalyst Selection
The hydrogenation of the pyridine ring is a stepwise process involving the addition of three moles of hydrogen across the three double bonds of the aromatic system. The reaction proceeds through partially saturated intermediates, such as dihydropyridines and tetrahydropyridines, which are typically more reactive than the starting pyridine and are rapidly reduced to the final piperidine product.[4]
The choice of catalyst is the most critical parameter governing the reaction's success, influencing reaction rate, selectivity, and the required operational conditions (temperature and pressure).
1.1. The Role of the Metal Catalyst
Heterogeneous catalysts, typically platinum-group metals dispersed on a high-surface-area support like carbon, are the industry standard for this transformation due to their high activity and ease of separation from the reaction mixture.[5]
-
Platinum (Pt): Platinum catalysts, particularly Platinum(IV) oxide (PtO₂, Adam's catalyst), are highly effective for pyridine hydrogenation.[6] They often exhibit high activity, but their selectivity can sometimes be lower than rhodium. The reaction is frequently conducted in acidic media, such as glacial acetic acid, which protonates the pyridine nitrogen, activating the ring toward reduction.[6][7]
-
Rhodium (Rh): Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often considered the catalysts of choice for their exceptional activity and selectivity under mild conditions.[2][5][8] They can effectively hydrogenate pyridines at lower temperatures and pressures, which is crucial for minimizing side reactions, particularly hydrogenolysis (C-N bond cleavage).[9] Recent studies have highlighted commercially available Rh₂O₃ as a highly active catalyst for a wide array of functionalized pyridines under mild conditions.[2][5]
-
Palladium (Pd): While widely used in many hydrogenation reactions, Palladium on carbon (Pd/C) can be less effective for pyridine reduction and may require harsher conditions (higher temperatures and pressures).[5][10] This can increase the risk of side reactions, such as de-benzylation.
1.2. Causality of Experimental Choices
The selection of reaction conditions is a deliberate exercise in balancing reaction rate with selectivity.
-
Solvent: Protic solvents like ethanol, methanol, or acetic acid are commonly used. Acetic acid can accelerate the reaction by forming the pyridinium salt, which is more readily reduced.[6] However, for sensitive substrates, neutral solvents may be preferred to avoid potential side reactions.
-
Temperature & Pressure: Higher temperatures and pressures increase the reaction rate but also elevate the risk of over-reduction and hydrogenolysis, which can cleave the piperidine ring or the benzyl group.[9] The goal is to find the mildest conditions that afford complete conversion in a reasonable timeframe. Rhodium catalysts are particularly advantageous for their performance at or near room temperature and at moderate pressures (e.g., 50-70 bar).[5][6]
Visualizing the Transformation
References
- 1. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Preparation of piperidine from pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: A Methodological Framework for Evaluating 4-(4-Methyl-benzyl)-piperidine as a Novel NMDA Receptor Antagonist
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of 4-(4-Methyl-benzyl)-piperidine as a novel N-Methyl-D-Aspartate (NMDA) receptor antagonist. The NMDA receptor is a critical target in neuroscience, implicated in numerous physiological processes and pathological conditions. The development of new antagonists with improved selectivity and safety profiles remains a significant therapeutic goal. This document outlines a structured, multi-tiered approach, beginning with the scientific rationale for selecting this compound, followed by detailed, field-proven protocols for its evaluation. We cover high-throughput functional screening, detailed electrophysiological characterization, receptor binding assays, and initial in vivo proof-of-concept studies. Each protocol is designed to be self-validating, with explanations for key experimental choices to ensure scientific rigor and reproducibility.
Introduction to the NMDA Receptor and the Therapeutic Rationale
The N-Methyl-D-Aspartate (NMDA) Receptor: A Key Player in Synaptic Plasticity and Excitotoxicity
The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in mediating excitatory synaptic transmission in the central nervous system.[][2] Structurally, it is a heterotetrameric complex typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) subunits.[3] Activation of the NMDA receptor uniquely requires the binding of two agonists—glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[3][4] Furthermore, at resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺); this block is only relieved upon depolarization of the postsynaptic membrane.[2] This dual requirement for ligand binding and voltage change makes the NMDA receptor a sophisticated coincidence detector, essential for synaptic plasticity phenomena like long-term potentiation (LTP), which underlies learning and memory.[5]
The Quest for Novel Antagonists: Addressing a Critical Therapeutic Need
While essential for normal brain function, the overactivation of NMDA receptors leads to excessive calcium (Ca²⁺) influx, triggering a cascade of neurotoxic events—a process known as excitotoxicity. This mechanism is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including stroke, traumatic brain injury, Alzheimer's disease, Parkinson's disease, and schizophrenia.[][3][6][7] Consequently, NMDA receptor antagonists have emerged as attractive therapeutic targets.[] However, early-generation, non-selective antagonists often failed in clinical trials due to severe side effects, such as psychotomimetic symptoms and motor impairment, which stem from blocking the receptor's vital physiological functions.[8] This has driven the search for next-generation modulators, particularly those with subtype selectivity (e.g., for GluN2B-containing receptors) or unique mechanisms of action that might offer a wider therapeutic window.[8][9]
Candidate Molecule Profile: this compound
The piperidine scaffold is a well-established pharmacophore in the design of NMDA receptor antagonists.[10][11][12] Notably, derivatives featuring a 4-benzyl or 4-(4-methylbenzyl) substitution on the piperidine ring have shown potent and selective antagonism at the NR1/NR2B subtype.[13][14] For instance, 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine was identified as a novel, potent, and selective NR1/2B antagonist.[14] This provides a strong structural precedent for investigating the parent compound, this compound, as a potential core fragment or active molecule in its own right.
It is critical to note that the un-methylated parent structure, 4-benzylpiperidine, is known to act as a monoamine releasing agent, with selectivity for dopamine and norepinephrine.[15][16] This underscores the necessity of comprehensive selectivity profiling, as outlined in this guide, to distinguish desired NMDA receptor activity from potential off-target effects.
Preliminary Characterization and Compound Handling
Physicochemical Properties
Before initiating biological assays, it is essential to confirm the identity and purity of the test compound and understand its physical properties.
| Property | Value | Source |
| Chemical Name | This compound | [17] |
| CAS Number | 92822-01-0 | [17] |
| Molecular Formula | C₁₃H₁₉N | [17] |
| Molecular Weight | 189.3 g/mol | [17] |
| Form (Hydrochloride Salt) | Solid | [18] |
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is fundamental to reproducible results.
-
Rationale: A high-concentration stock solution, typically in DMSO, allows for minimal solvent addition to the final assay buffer, reducing the risk of solvent-induced artifacts. The hydrochloride salt form is often preferred for its improved solubility in aqueous solutions for in vivo studies.
-
For In Vitro Assays:
-
Prepare a 10 mM or 20 mM primary stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
On the day of the experiment, create intermediate dilutions from the primary stock in assay buffer or extracellular solution. Ensure the final DMSO concentration in the assay does not exceed 0.5% (ideally ≤0.1%), and run a vehicle control with the same final DMSO concentration.
-
-
For In Vivo Assays:
-
Use the hydrochloride salt form (CAS: N/A, but available commercially[18]) for better aqueous solubility.
-
Prepare the formulation by dissolving the compound in a vehicle appropriate for the route of administration (e.g., sterile saline, or saline with a small percentage of a solubilizing agent like Tween 80).
-
Determine the solubility and stability in the chosen vehicle before initiating animal studies. Use sonication or gentle warming if necessary to aid dissolution.
-
In Vitro Evaluation Protocols: A Tiered Approach
The following protocols are designed to systematically evaluate the compound, starting with a high-throughput functional screen and progressing to a detailed mechanistic investigation.
Caption: Tiered workflow for in vitro characterization of this compound.
Protocol 1: High-Throughput Screening via Calcium Flux Assay
-
Causality: This assay provides a rapid and cost-effective method to determine if the compound functionally modulates NMDA receptor activity.[19][20] It measures the receptor-mediated influx of Ca²⁺, a direct consequence of channel opening, using a fluorescent indicator dye.[6][21] A reduction in the agonist-induced Ca²⁺ signal in the presence of the compound indicates antagonistic activity.
-
Methodology:
-
Cell Culture: Plate HEK293 or U-2 OS cells stably or transiently expressing the desired NMDA receptor subunits (e.g., human GluN1/GluN2B) in black-walled, clear-bottom 384-well microplates.[9][20][22] Culture overnight to allow for cell adherence.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Calcium 6) and an organic anion transporter inhibitor like probenecid to prevent dye leakage. Remove cell culture media and add the dye loading buffer to each well. Incubate for 2 hours at 37°C.[19]
-
Compound Addition: Prepare a serial dilution of this compound in an appropriate assay buffer. Use a liquid handler to add the compound to the cell plate. Include vehicle-only (e.g., 0.1% DMSO) and positive control antagonist (e.g., Ifenprodil for GluN2B) wells. Incubate for 5-15 minutes at room temperature.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader (e.g., FLIPR, FDSS) to measure baseline fluorescence.[19][22] The instrument then adds a pre-determined concentration of agonists (e.g., 100 µM glutamate and 100 µM glycine) to all wells and immediately begins recording the change in fluorescence intensity over time (typically 3-5 minutes).
-
Data Analysis: Calculate the change in fluorescence (ΔF) or the area under the curve for each well. Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity). Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Simplified NMDA receptor activation and antagonism pathway.
Protocol 2: Electrophysiological Characterization using Whole-Cell Patch-Clamp
-
Causality: This is the gold-standard technique for characterizing ion channel modulators.[23][24] It provides high-resolution data on the compound's potency, kinetics, and mechanism of inhibition (e.g., voltage-dependency, use-dependency) by directly measuring the ionic currents flowing through the NMDA receptor.[25]
-
Methodology:
-
Preparation: Use cultured neurons or a heterologous expression system (e.g., transfected tsA201 cells) on coverslips.[5] Prepare an external solution (e.g., containing NaCl, KCl, CaCl₂, HEPES, glucose, glycine, and tetrodotoxin to block voltage-gated sodium channels) and an internal pipette solution (e.g., containing CsCl, EGTA, HEPES, Mg-ATP).
-
Recording: Transfer a coverslip to a recording chamber on an inverted microscope. Using a micromanipulator, form a high-resistance (>1 GΩ) "gigaseal" between the patch pipette and the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration. Clamp the cell at a negative holding potential (e.g., -70 mV).
-
NMDA Current Elicitation: Use a fast perfusion system to apply a brief pulse of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.[5] Record stable baseline currents.
-
Compound Application: Perfuse the cell with increasing concentrations of this compound for a set duration (e.g., 1-2 minutes) before co-applying with the agonists.
-
Data Acquisition: Record the peak amplitude of the NMDA-evoked current at each compound concentration.
-
Data Analysis: Normalize the peak current at each concentration to the baseline current. Plot the percent inhibition against the log of the compound concentration to calculate the IC₅₀. To test for voltage-dependency, repeat the experiment at various holding potentials (e.g., -70 mV to +40 mV) and observe if the degree of inhibition changes.
-
Protocol 3: Radioligand Binding Assays for Receptor Affinity and Selectivity
-
Causality: Binding assays confirm direct physical interaction between the compound and the NMDA receptor and can help elucidate the mechanism of action (competitive, non-competitive, or uncompetitive).[4] A competitive binding assay measures the displacement of a known radiolabeled ligand from the receptor by the test compound, allowing for the determination of the binding affinity (Ki).
-
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue (e.g., cortex or hippocampus) or from cells overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor ligand (e.g., [³H]CGP-39653 for the glutamate site or [³H]MK-801 for the channel site), and a range of concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Detection: Wash the filters to remove non-specific binding. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a saturating concentration of a known unlabeled ligand. Calculate the specific binding at each concentration of the test compound. Plot the percent specific binding against the log of the compound concentration to determine the IC₅₀. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
| Parameter | Calcium Flux | Patch-Clamp | Binding Assay |
| Primary Output | Functional Inhibition (IC₅₀) | Current Inhibition (IC₅₀) | Binding Affinity (Ki) |
| Throughput | High | Low | Medium |
| Information | Functional activity, Potency | Potency, Kinetics, MOA | Target engagement, Affinity |
| Key Advantage | Scalable for screening | Gold-standard detail | Confirms direct interaction |
In Vivo Proof-of-Concept Protocols
Following successful in vitro characterization, in vivo studies are necessary to assess the compound's potential therapeutic utility.
References
- 2. Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]
- 11. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]
- 13. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 16. 4-Benzylpiperidine [medbox.iiab.me]
- 17. This compound | 92822-01-0 [chemicalbook.com]
- 18. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 19. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 21. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 22. Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 25. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
Application & Protocol: Characterizing 4-(4-Methyl-benzyl)-piperidine Interactions with Dopamine Receptors Using In Vitro Binding Assays
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(4-Methyl-benzyl)-piperidine in dopamine receptor binding assays. It offers a detailed exploration of the underlying principles, step-by-step protocols for both radioligand and fluorescence-based assays, and guidance on data interpretation.
Introduction: The Scientific Rationale
Dopamine receptors, a critical class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes, including motor control, cognition, and reward. They are broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).[1][2] The D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, while the D2-like receptors couple to Gαi/o proteins, leading to its inhibition.[1] Due to their integral role in the central nervous system, these receptors are primary targets for therapies treating schizophrenia, Parkinson's disease, and addiction.[2]
The high degree of structural homology among dopamine receptor subtypes presents a significant challenge in developing selective ligands.[2] Receptor binding assays are a cornerstone of drug discovery, providing a robust method to quantify the affinity and selectivity of a novel compound for its target.[3]
The piperidine scaffold is a well-established pharmacophore in CNS drug discovery.[4] Specifically, derivatives of 4-benzylpiperidine have shown promising affinity and selectivity for dopamine receptors, particularly the D4 subtype, which is implicated in L-DOPA induced dyskinesias and glioblastoma.[2][5] This application note focuses on This compound , a specific analog, outlining the methodologies required to precisely characterize its binding profile at dopamine receptors.
Compound Profile: this compound
-
Structure: A piperidine ring with a 4-methylbenzyl group attached at the 4-position.
-
Rationale for Investigation: The parent compound, 4-benzylpiperidine, and its analogs are known to interact with dopamine receptors.[5] For instance, a closely related compound with a 4-methylbenzyl group showed a binding affinity (Ki) of 241 nM for the D4 receptor.[2] The addition of the methyl group to the benzyl moiety allows for probing of a specific hydrophobic pocket within the receptor's binding site, potentially altering affinity and selectivity.
-
Hypothesized Mechanism of Action: Based on its structure, this compound is expected to act as a competitive antagonist or agonist, binding reversibly to the same orthosteric site as the endogenous ligand, dopamine.
-
Synthesis Overview: The synthesis of this compound can be achieved through established organic chemistry routes. A common approach involves the reaction of a 1-protected-4-piperidone with a Grignard reagent derived from 4-methylbenzyl bromide, followed by deprotection and purification.[6]
Foundational Principles of Receptor Binding Assays
The core principle of a binding assay is to measure the direct interaction between a ligand (the test compound) and a receptor preparation. This is typically achieved using a labeled ligand (radiolabeled or fluorescent) that reports on the binding event.
-
Saturation Binding: This experiment is used to characterize the receptor source. By incubating the receptor preparation with increasing concentrations of a high-affinity radioligand, one can determine the receptor density (Bmax ) and the radioligand's equilibrium dissociation constant (Kd ). This is a critical first step for quality control of the receptor preparation.
-
Competition Binding: This is the primary assay for characterizing an unlabeled test compound like this compound. In this setup, a fixed concentration of the labeled ligand is co-incubated with varying concentrations of the unlabeled test compound. The test compound competes for the binding sites, displacing the labeled ligand. The resulting data allows for the calculation of the compound's IC50 (the concentration that inhibits 50% of specific binding), which is then converted to the inhibition constant (Ki) .[3]
Experimental Protocols
Two distinct protocols are presented: the industry-standard radioligand binding assay and a modern, non-radioactive fluorescence-based alternative.
Protocol 1: Radioligand Competition Binding Assay (Filtration Method)
This protocol is the gold standard for accurately determining binding affinity.
Objective: To determine the inhibition constant (Ki) of this compound for the human dopamine D2, D3, and D4 receptors.
Materials:
-
Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D4).[5][7]
-
Radioligand: [³H]Spiperone (a high-affinity D2-like receptor antagonist).
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Reference Compound: Haloperidol or another known D4 antagonist for assay validation.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
Non-Specific Binding (NSB) Determinand: 10 µM Haloperidol.
-
Equipment: 96-well polypropylene plates, GF/C filter plates, FilterMate Harvester, liquid scintillation counter, and scintillation cocktail (e.g., MicroScint-O).
Workflow Visualization:
Caption: Workflow for a Radioligand Competition Binding Assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare an 11-point, 1:3 serial dilution of this compound in Assay Buffer, starting from a high concentration (e.g., 100 µM). Also prepare dilutions of the reference compound.
-
Assay Plate Setup: In a 96-well polypropylene plate, add reagents in the following order for a final assay volume of 200 µL:
-
Total Binding (TB) wells: 50 µL Assay Buffer.
-
Non-Specific Binding (NSB) wells: 50 µL of 10 µM Haloperidol.
-
Test Compound wells: 50 µL of the respective this compound serial dilution.
-
-
Radioligand Addition: Add 50 µL of [³H]Spiperone (at a final concentration approximately equal to its Kd, e.g., 0.2 nM) to all wells.
-
Receptor Addition & Incubation: Initiate the binding reaction by adding 100 µL of the diluted membrane preparation (e.g., 5-10 µg protein/well) to all wells. Seal the plate and incubate for 60 minutes at 27°C.[7]
-
Filtration: Terminate the assay by rapid filtration through a GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters 9 times with 500 µL of ice-cold Wash Buffer to remove any remaining unbound radioactivity.[7]
-
Counting: Dry the filter plate, add 30 µL of scintillation cocktail to each well, and quantify the bound radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the percent specific binding for each compound concentration: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_TB - CPM_NSB))
-
Plot % Inhibition versus the log concentration of this compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L] / Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This protocol offers a non-radioactive, homogeneous alternative suitable for high-throughput screening (HTS).
Objective: To determine the Ki of this compound using FP.
Principle: The assay measures the change in the rotational speed of a fluorescently labeled ligand upon binding to the much larger receptor protein. A small, free-spinning fluorescent ligand has a low polarization value. When bound to the receptor, its tumbling is restricted, resulting in a high polarization value. An unlabeled test compound will displace the fluorescent ligand, causing a decrease in the polarization signal.[8]
Materials:
-
Receptor Source: Purified, solubilized dopamine receptor or budded baculovirus (BBV) preparations which offer high receptor concentrations.[8]
-
Fluorescent Ligand: A validated, high-affinity fluorescent ligand for the dopamine receptor subtype of interest (e.g., a derivative of spiperone labeled with a fluorophore like Cy3B).[8]
-
Test Compound: this compound.
-
Equipment: Black, low-volume 384-well assay plates, and a microplate reader equipped with filters for fluorescence polarization.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a working solution of the fluorescent ligand.
-
Assay Plate Setup: In a 384-well plate (final volume 20 µL):
-
Add 5 µL of the test compound dilutions or buffer (for high and low signal controls).
-
Add 5 µL of the fluorescent ligand.
-
-
Reaction Initiation & Incubation: Add 10 µL of the receptor preparation to all wells. Incubate for the required time (e.g., 60-120 minutes) at room temperature, protected from light.
-
Data Acquisition: Read the plate on a microplate reader, measuring fluorescence polarization (mP).
Data Analysis:
-
The data (in mP units) is plotted against the log concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50.
-
The Ki is calculated using the Cheng-Prusoff equation, substituting the Kd of the fluorescent ligand.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The table below shows representative data for a compound from the 4-benzylpiperidine class, demonstrating how to present affinity and selectivity.
Table 1: Representative Binding Affinity Profile of a 4-Benzylpiperidine Analog
| Receptor Subtype | Ki (nM) | Selectivity Ratio (D2/Dx) | Selectivity Ratio (D3/Dx) |
| Dopamine D2 | 2150 | 1.0 | 15.9 |
| Dopamine D3 | 135 | 0.06 | 1.0 |
| Dopamine D4 | 8.5 | 0.004 | 0.06 |
This data is hypothetical and for illustrative purposes, based on trends observed for similar compounds in the literature.[2][5]
Interpretation:
-
Ki Value: A lower Ki value indicates higher binding affinity. In the example above, the compound has the highest affinity for the D4 receptor.
-
Selectivity: The selectivity ratio indicates the compound's preference for one receptor subtype over another. A ratio significantly less than 1 indicates selectivity for the target receptor (in this case, D4) over the comparator (D2 or D3). This profile suggests the compound is a potent and highly selective D4 receptor ligand, making it a valuable tool for studying D4-specific functions.
Visualizing the Underlying Biology
Understanding the signaling pathway is crucial for interpreting functional outcomes of receptor binding.
Caption: Signaling pathway of the inhibitory D2-like dopamine receptors.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-Ligand Binding Assays [labome.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-(4-Methyl-benzyl)-piperidine as a Versatile Precursor for Novel Therapeutic Agents
Abstract
The 4-(4-methyl-benzyl)-piperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a foundational building block for a diverse range of therapeutic agents. Its unique combination of a conformationally restricted piperidine ring and a lipophilic 4-methylbenzyl group provides an excellent starting point for developing potent and selective ligands for various biological targets. These application notes provide an in-depth guide to the strategic use of this precursor, detailing its physicochemical properties, key therapeutic applications, and robust protocols for the synthesis and biological evaluation of novel derivatives. The focus is on enabling researchers to leverage this scaffold for the discovery of next-generation therapeutics, particularly for central nervous system (CNS) disorders.
The this compound Scaffold: A Privileged Structure
The utility of this compound in drug design stems from the advantageous properties of its constituent parts. The piperidine ring is a common motif in many FDA-approved drugs, prized for its ability to improve pharmacokinetic profiles and serve as a versatile anchor for pharmacophoric elements.[1]
1.1. Physicochemical Properties
A clear understanding of the precursor's fundamental properties is essential for reaction planning and analog design.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉N · HCl | [2] |
| Molecular Weight | 225.76 g/mol | [2] |
| CAS Number | 92822-01-0 (Free Base) | [3] |
| Appearance | Solid | [2] |
| Parent Compound (4-Benzylpiperidine) | ||
| Molecular Formula | C₁₂H₁₇N | [4][5][6] |
| Molecular Weight | 175.27 g/mol | [5][6][7] |
| Boiling Point | 279 °C | [3][4] |
| Density | 0.997 g/mL at 25 °C | [4] |
1.2. The Strategic Importance of the Piperidine Moiety
The piperidine ring is more than a simple linker; its saturated, six-membered heterocyclic structure offers several advantages:
-
Three-Dimensional Diversity: It provides a rigid, non-planar scaffold, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.
-
Modulation of Basicity: The nitrogen atom's basicity (pKa) can be fine-tuned through N-substitution, which is critical for controlling ionization state, solubility, and receptor interactions at physiological pH.
-
Improved Pharmacokinetics: Incorporation of a piperidine ring can enhance metabolic stability and improve brain exposure for CNS-targeted agents.
1.3. The Role of the 4-Methylbenzyl Group
The 4-methylbenzyl substituent provides a crucial lipophilic component that facilitates hydrophobic interactions within the binding pockets of target proteins. The para-methyl group offers a subtle electronic and steric modification compared to an unsubstituted benzyl group, which can be exploited to enhance binding affinity and selectivity.
Therapeutic Targets and Applications
Derivatives of this compound have shown significant promise across several therapeutic areas, most notably in neuropharmacology.
2.1. Central Nervous System (CNS) Agents
The scaffold is particularly effective for designing ligands that modulate neurotransmitter systems.[5]
-
Dopamine and Serotonin Receptor Ligands: The 4-benzylpiperidine framework is a cornerstone for developing ligands targeting dopamine (D2, D3, D4) and serotonin (5-HT) receptors, which are implicated in conditions like schizophrenia, depression, and anxiety.[8][9][10][11][12] Structure-activity relationship (SAR) studies have shown that modifications to the piperidine nitrogen and the aromatic ring are critical for achieving selectivity between these monoamine transporters.[8][9]
-
Monoamine Oxidase (MAO) Inhibitors: 4-Benzylpiperidine itself acts as a weak monoamine oxidase inhibitor (MAOI).[5][13] This intrinsic activity makes it an attractive starting point for designing more potent and selective MAO-A or MAO-B inhibitors for treating depression and Parkinson's disease.[14][15] SAR studies suggest that a 4-methyl substitution on the piperidine ring can produce high MAO-B inhibition.[14]
-
NMDA Receptor Antagonists: The scaffold has been successfully employed to develop subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists.[16][17] These compounds have potential neuroprotective applications in treating conditions like stroke, chronic pain, and Parkinson's disease.[16][17][18][19][20]
Synthetic Strategies and Protocols
The derivatization of this compound primarily involves functionalization of the secondary amine on the piperidine ring. Reductive amination and direct N-alkylation are two of the most robust and versatile methods for this purpose.[21][22][23][24][25]
3.1. General Synthetic and Evaluation Workflow
The overall process from the precursor to a biologically validated lead compound follows a logical progression of synthesis, purification, characterization, and testing.
Caption: High-level workflow from precursor to validated compound.
3.2. Protocol 1: N-Alkylation via Reductive Amination
This method is highly efficient for coupling the piperidine with a wide range of aldehydes or ketones to introduce diverse substituents. It proceeds via an in situ formation of an iminium ion, which is then reduced by a mild hydride reagent.[21]
-
Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is less reactive than sodium borohydride, allowing for the controlled reduction of the iminium ion without affecting less reactive carbonyl groups (like esters or amides) that may be present on the aldehyde coupling partner. This selectivity is crucial for complex molecule synthesis.[21][22]
-
Materials:
-
This compound hydrochloride (1.0 eq)
-
Aldehyde or Ketone of interest (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride (1.0 eq) and the chosen aldehyde/ketone (1.1 eq).
-
Dissolve the components in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.
-
Add triethylamine (1.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Scientist's Note: This deprotection step is critical to free the secondary amine for reaction. DIPEA can be used as an alternative non-nucleophilic base.
-
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidine is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure N-substituted product.
-
-
Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][26] Purity should be assessed by HPLC.
3.3. Protocol 2: Direct N-Alkylation with an Alkyl Halide
This classic Sₙ2 reaction is suitable for introducing simple alkyl groups or attaching the piperidine to a core structure via an alkyl linker.[1][27]
-
Rationale: The choice of base is critical to the success of this reaction. A non-nucleophilic base like potassium carbonate (K₂CO₃) or DIPEA is used to scavenge the acid (e.g., HBr, HCl) generated during the reaction.[27] This prevents the formation of the unreactive piperidinium salt and drives the reaction to completion. Anhydrous conditions are necessary to prevent hydrolysis of the alkyl halide and to ensure the base remains effective.
-
Materials:
-
This compound (free base) (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Combine this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous MeCN or DMF to create a stirrable suspension.
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Scientist's Note: For highly reactive alkyl halides, the reaction may proceed at room temperature.[27] For less reactive halides, heating is required. DMF is a better solvent for more challenging alkylations due to its higher boiling point and polarity.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify via flash column chromatography as described in Protocol 1.
-
Biological Evaluation and Validation
Once a novel derivative is synthesized and characterized, its biological activity must be quantified. A receptor binding assay is a standard in vitro method to determine the affinity of a compound for its target.[28]
4.1. In Vitro Assay Workflow: Competitive Radioligand Binding
This workflow outlines the key steps to determine the binding affinity (Ki) of a newly synthesized compound.
Caption: Workflow for a competitive radioligand binding assay.
4.2. Protocol 3: General Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive binding assay. Specific parameters (receptor source, radioligand, incubation time) must be optimized for the target of interest.[28][29]
-
Rationale: This assay measures the ability of a non-radioactive test compound to compete with a known high-affinity radioligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This value can be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation, providing a standardized measure of the compound's potency.[29]
-
Materials:
-
Cell membrane preparation expressing the target receptor (e.g., D₂ or 5-HT₂ₐ).
-
Known radioligand (e.g., [³H]-Spiperone for D₂ receptors) at a concentration near its Kₑ.
-
Test compound (synthesized derivative) in a series of dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Non-specific binding (NSB) control: A high concentration of a known, non-radioactive antagonist (e.g., 10 µM Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl₂).
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, set up triplicate wells for each condition: Total Binding (buffer only), Non-specific Binding (NSB control), and each concentration of the test compound.
-
To each well, add:
-
Assay buffer.
-
The appropriate compound solution (buffer, NSB control, or test compound dilution).
-
Cell membrane preparation (amount determined by protein concentration, e.g., 10-50 µg protein/well).
-
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.
-
Conclusion
This compound is a high-value precursor for the development of novel therapeutics, especially those targeting the CNS. Its structural features provide a robust foundation for building molecules with desirable potency, selectivity, and pharmacokinetic properties. By employing systematic synthetic strategies, such as reductive amination, and rigorous biological evaluation, such as receptor binding assays, researchers can efficiently explore the chemical space around this scaffold to identify promising new drug candidates. The protocols and insights provided herein serve as a comprehensive guide for harnessing the full potential of this versatile chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chembk.com [chembk.com]
- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 6. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Benzylpiperidine [webbook.nist.gov]
- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 10. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Benzylpiperidine [medbox.iiab.me]
- 14. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of the present state of MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists - Google Patents [patents.google.com]
- 17. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. spectrabase.com [spectrabase.com]
- 27. researchgate.net [researchgate.net]
- 28. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-(4-Methyl-benzyl)-piperidine
Abstract
This document provides a detailed guide on the analytical techniques for the robust characterization of 4-(4-Methyl-benzyl)-piperidine, a pivotal intermediate in pharmaceutical synthesis. The protocols and methodologies are tailored for researchers, scientists, and professionals in drug development, ensuring the identity, purity, and structural integrity of this compound. This note outlines the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy, presenting a holistic analytical strategy. Each section elucidates the theoretical underpinnings of the technique, provides comprehensive experimental protocols, and offers guidance on data interpretation, all substantiated by authoritative sources.
Introduction
This compound is a substituted piperidine derivative that serves as a fundamental building block in the synthesis of numerous pharmacologically active compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. Therefore, the unequivocal confirmation of the structure and the stringent assessment of the purity of this compound are critical prerequisites for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details a multi-faceted analytical approach to achieve a thorough characterization of this key intermediate.
Compound at a Glance:
-
IUPAC Name: 4-(4-Methylbenzyl)piperidine
-
Molecular Formula: C₁₃H₁₉N
-
Molecular Weight: 189.30 g/mol
-
CAS Number: 87368-17-6
Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of this compound. A well-developed HPLC method can effectively separate the main compound from process-related impurities and degradation products.
The 'Why' Behind the Method: Chromatographic Principles
Reverse-phase HPLC (RP-HPLC) is the method of choice for a molecule with the characteristics of this compound. The nonpolar C18 stationary phase interacts with the hydrophobic benzyl and piperidine moieties of the analyte. A polar mobile phase, typically a gradient of water and a miscible organic solvent like acetonitrile, is employed to elute the compound. The elution profile is governed by the partitioning of the analyte between the stationary and mobile phases. The inclusion of an acid, such as formic acid or trifluoroacetic acid (TFA), in the mobile phase is a critical consideration. It protonates the basic nitrogen of the piperidine ring, which minimizes peak tailing and results in sharper, more symmetrical peaks, thereby enhancing resolution and sensitivity.
Protocol: RP-HPLC Purity Analysis
Instrumentation:
-
An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 254 nm |
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
From the stock solution, prepare a working solution of 0.1 mg/mL in the same diluent.
-
Ensure complete dissolution and filter the working solution through a 0.45 µm syringe filter prior to injection.
Interpreting the Data
The primary output is a chromatogram, which plots the detector response against retention time. The purity of the sample is typically expressed as the area percentage of the main peak relative to the total area of all observed peaks. The retention time serves as a qualitative identifier under the defined conditions, while the UV spectrum, captured by the DAD, can be compared against a reference standard for identity confirmation.
Caption: A typical workflow for HPLC-based purity analysis.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to provide further structural information.
The 'Why' Behind the Method: Ionization Principles
Electrospray Ionization (ESI) is the preferred ionization technique for this molecule. ESI is a soft ionization method that is particularly well-suited for polar and basic compounds. In the positive ion mode, the acidic ESI spray solution facilitates the protonation of the basic nitrogen atom in the piperidine ring, leading to the formation of the protonated molecular ion [M+H]⁺. This process is highly efficient and typically results in minimal fragmentation, providing a clear indication of the molecular weight.
Protocol: ESI-MS Analysis
Instrumentation:
-
A mass spectrometer with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.
Infusion Conditions:
| Parameter | Setting |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 100 - 150 °C |
| Desolvation Temperature | 250 - 400 °C |
| Nebulizer Gas (N₂) Flow | Instrument Dependent |
| Mass Range | m/z 100 - 500 |
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of methanol and water containing 0.1% formic acid.
-
The sample can be introduced into the mass spectrometer via direct infusion or by coupling the HPLC system to the MS (LC-MS).
Interpreting the Data
The monoisotopic mass of C₁₃H₁₉N is 189.1517 Da. The primary ion expected in the positive mode ESI mass spectrum is the protonated molecule [M+H]⁺ at an m/z of 190.1590. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Caption: The process of electrospray ionization mass spectrometry.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound.
The 'Why' Behind the Method: NMR Principles
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb radiofrequency energy at specific frequencies. These frequencies are influenced by the local chemical environment of each nucleus, providing information on connectivity, stereochemistry, and conformation.
Protocol: ¹H and ¹³C NMR
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters:
-
¹H NMR: Standard single-pulse experiment (zg30 pulse sequence), with 16-32 scans.
-
¹³C NMR: Proton-decoupled experiment (zgpg30 pulse sequence), with 1024-2048 scans.
Interpreting the Data
The ¹H and ¹³C NMR spectra should be consistent with the proposed structure. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a complete picture of the molecule's structure.
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to -CH₃) | ~7.09 (d, 2H) | ~129.1 (2C) |
| Aromatic CH (meta to -CH₃) | ~7.13 (d, 2H) | ~128.8 (2C) |
| Aromatic C-CH₃ | - | ~135.5 (1C) |
| Aromatic C-CH₂ | - | ~137.9 (1C) |
| Piperidine CH₂ (α to N) | ~2.55-2.65 & ~3.05-3.15 (m, 4H) | ~46.5 (2C) |
| Piperidine CH₂ (β to N) | ~1.60-1.75 (m, 4H) | ~31.8 (2C) |
| Piperidine CH | ~1.75-1.90 (m, 1H) | ~36.5 (1C) |
| Benzyl CH₂ | ~2.45 (d, 2H) | ~43.2 (1C) |
| Aromatic CH₃ | ~2.32 (s, 3H) | ~21.0 (1C) |
| Piperidine NH | Broad singlet, variable | - |
Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
The 'Why' Behind the Method: Vibrational Spectroscopy Principles
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. An FTIR spectrum, a plot of infrared intensity versus wavenumber, provides a characteristic "fingerprint" of the molecule, revealing the presence of specific functional groups.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
Instrumentation:
-
An FTIR spectrometer equipped with an ATR accessory.
Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid or liquid this compound sample onto the ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
Interpreting the Data
The FTIR spectrum should display absorption bands characteristic of the functional groups present in this compound.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3400 | N-H stretch | Secondary Amine (Piperidine) |
| ~2850-3000 | C-H stretch | Aliphatic (sp³ C-H) |
| ~3010-3050 | C-H stretch | Aromatic (sp² C-H) |
| ~1615, 1510, 1450 | C=C stretch | Aromatic Ring |
| ~815 | C-H out-of-plane bend | 1,4-Disubstituted Benzene |
Conclusion
The synergistic application of HPLC, MS, NMR, and FTIR spectroscopy provides a comprehensive and definitive characterization of this compound. This multi-technique approach ensures the accurate identification, structural verification, and purity assessment of this key pharmaceutical intermediate, in line with the stringent quality standards of the pharmaceutical industry, such as those outlined by the ICH.
Application Note: Structural Elucidation of 4-(4-Methyl-benzyl)-piperidine using ¹H and ¹³C NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For professionals in pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a critical step in the pipeline. This application note provides a detailed guide to the assignment of ¹H and ¹³C NMR spectra for 4-(4-Methyl-benzyl)-piperidine, a substituted piperidine derivative. The piperidine moiety is a common scaffold in many pharmaceuticals, and understanding its substitution patterns is crucial for structure-activity relationship (SAR) studies.
This document will detail the necessary protocols for sample preparation and provide a comprehensive analysis of the ¹H and ¹³C NMR spectra. The assignments are based on fundamental NMR principles, including chemical shift, spin-spin coupling, and integration, supported by data from analogous structures.
Experimental Protocols
Sample Preparation for NMR Analysis
A meticulously prepared sample is fundamental to acquiring a high-quality NMR spectrum. The following protocol outlines the standard procedure for a small organic molecule like this compound.[1]
-
Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[2]
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent.[2] Gentle vortexing or sonication can aid in complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. To avoid interfering with the magnetic field homogeneity, ensure there are no solid particles in the solution. If necessary, filter the solution through a small cotton plug in the pipette.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR) is often sufficient for calibration.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-(4-Methyl-benzyl)-piperidine
Introduction
4-(4-Methyl-benzyl)-piperidine is a key synthetic intermediate in the development of various pharmaceutical compounds. Its accurate and precise quantification is paramount for pharmacokinetic studies, quality control of drug substances, and metabolic profiling. This application note details a high-throughput, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in a biological matrix, such as human plasma. The methodology is grounded in established bioanalytical guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and reliability.[1][2][3][4][5][6][7]
The developed method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers excellent selectivity and sensitivity, making it suitable for demanding bioanalytical applications.
Materials and Methods
Reagents and Chemicals
-
This compound hydrochloride (Reference Standard) (Sigma-Aldrich)
-
4-Benzylpiperidine (Internal Standard, IS) (Sigma-Aldrich)[8]
-
LC-MS grade acetonitrile, methanol, and water (Fisher Scientific)
-
Formic acid (99%) (Sigma-Aldrich)
-
Human plasma (BioIVT)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system
-
MS System: Sciex Triple Quad™ 6500+ or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 50 x 2.1 mm or equivalent core-shell C18 column.[9]
LC-MS/MS Method Development
The core of a successful quantitative bioanalytical method lies in the systematic optimization of both chromatographic and mass spectrometric parameters. The goal is to achieve a balance between sensitivity, selectivity, and speed.
Mass Spectrometry Parameter Optimization
The initial step in MS method development is to determine the optimal ionization and fragmentation conditions for the analyte and internal standard (IS).
-
Infusion and Precursor Ion Selection: A standard solution of this compound and the IS (4-Benzylpiperidine) were individually infused into the mass spectrometer to determine the most abundant precursor ion in both positive and negative ionization modes. Given the basic nature of the piperidine moiety, positive ion mode was selected for its superior ionization efficiency. The protonated molecule [M+H]⁺ was selected as the precursor ion for both the analyte and the IS.
-
Product Ion Selection and Collision Energy Optimization: Collision-induced dissociation (CID) was performed on the precursor ions to generate product ion spectra. The most intense and stable product ions were selected for the MRM transitions.[10][11][12][13][14] The collision energy (CE) for each transition was optimized to maximize the signal intensity of the product ions. Two transitions were monitored for each compound – a quantifier and a qualifier – to ensure specificity.[11]
dot graph "MRM_Transitions" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Figure 1: Optimized MRM transitions for analyte and IS.
-
Ion Source Parameter Optimization: ESI source parameters, including nebulizer gas, drying gas flow and temperature, and capillary voltage, were optimized to maximize the ion signal for the analyte. A systematic approach, such as a design of experiments (DoE), can be employed for efficient optimization.[15][16][17] Good starting points for ESI parameters are often provided by the instrument manufacturer.[18][19]
Chromatographic Conditions
The chromatographic separation was developed to ensure the analyte and IS are well-resolved from endogenous matrix components, thereby minimizing matrix effects.[20]
-
Column Selection: A C18 stationary phase was chosen due to the non-polar nature of this compound.[9][21] Core-shell particle technology was selected to provide high efficiency and resolution at lower backpressures.
-
Mobile Phase Selection: A mobile phase consisting of an aqueous component with a pH modifier and an organic solvent is standard for reversed-phase chromatography.[9] Formic acid was added to the aqueous mobile phase to promote protonation of the basic analyte, leading to better peak shape and retention.[22] Acetonitrile was chosen as the organic solvent due to its lower viscosity and good elution strength.
-
Gradient Elution: A gradient elution was employed to ensure a short run time while maintaining adequate separation. The gradient was optimized to provide a sharp, symmetrical peak for the analyte.
Table 1: Optimized Chromatographic Conditions
| Parameter | Value |
| Column | Phenomenex Kinetex® C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and 4-Benzylpiperidine in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) working solutions. Prepare separate working solutions for low, medium, and high QC samples.
-
Spiking: Spike the CC and QC working solutions into blank human plasma at a 1:20 ratio (e.g., 5 µL of working solution into 95 µL of plasma) to obtain the final concentrations.
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[20][23][24][25]
dot graph "Sample_Preparation_Workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Figure 2: Sample preparation workflow using protein precipitation.
Method Validation
The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][6][26][27] The following parameters were assessed:
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix. |
| Linearity | Calibration curve with a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Accuracy & Precision | The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ) for both intra- and inter-day assessments. |
| Matrix Effect | The matrix factor, calculated from the peak areas of the analyte in post-extraction spiked samples versus neat solutions, should have a %CV of ≤ 15% across at least six different lots of matrix. |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler. The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
Conclusion
This application note presents a detailed, robust, and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The method development was guided by a scientific understanding of mass spectrometry and chromatography principles, and the final method was validated according to stringent regulatory guidelines. The simple sample preparation protocol and short chromatographic run time make this method well-suited for high-throughput analysis in a drug development setting.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. moh.gov.bw [moh.gov.bw]
- 6. fda.gov [fda.gov]
- 7. slideshare.net [slideshare.net]
- 8. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. MRM Quantitative Analysis | Proteomics [medicine.yale.edu]
- 11. forensicrti.org [forensicrti.org]
- 12. Selected reaction monitoring for quantitative proteomics: a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 21. pharmaguru.co [pharmaguru.co]
- 22. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 23. spectroscopyeurope.com [spectroscopyeurope.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. organomation.com [organomation.com]
- 26. labs.iqvia.com [labs.iqvia.com]
- 27. hhs.gov [hhs.gov]
Application Notes and Protocols for In Vitro Profiling of 4-(4-Methyl-benzyl)-piperidine
Introduction
Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, found in numerous pharmaceuticals and natural alkaloids.[1][2] The versatility of the piperidine ring allows for a wide range of structural modifications, leading to compounds with diverse pharmacological activities. The compound 4-(4-Methyl-benzyl)-piperidine, a derivative of 4-benzylpiperidine, belongs to this important class of molecules. Research on analogous structures suggests a range of potential biological activities, including modulation of neurological targets and other cellular processes.[3][4][5][6] This document provides a comprehensive guide for the in vitro experimental design to elucidate the pharmacological profile of this compound. These protocols are designed for researchers in drug discovery and development to systematically investigate its mechanism of action and potential therapeutic applications.
I. Preliminary Characterization and Purity Assessment
Prior to initiating biological assays, it is crucial to confirm the identity and purity of the this compound sample.
Protocol 1: Compound Characterization
-
Procurement: Obtain this compound[7][8] and its hydrochloride salt[7] from a reputable chemical supplier.
-
Structural Verification:
-
Confirm the molecular weight (189.3 g/mol for the free base) using Mass Spectrometry (MS).[8]
-
Verify the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
-
Purity Analysis:
-
Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) with a suitable solvent system. The purity should ideally be >95%.
-
-
Solubility Assessment:
-
Determine the solubility in commonly used solvents for biological assays, such as Dimethyl Sulfoxide (DMSO), ethanol, and aqueous buffers. This information is critical for preparing stock solutions and avoiding compound precipitation during experiments.
-
II. Investigation of Neurological Targets
Based on the pharmacology of related piperidine derivatives, a primary focus of the in vitro evaluation of this compound should be on its potential effects on the central nervous system.
A. Monoamine Releasing and Reuptake Inhibition Activity
4-Benzylpiperidine is known to act as a monoamine releasing agent with selectivity for dopamine and norepinephrine.[3][9][10] It is plausible that the 4-methyl substitution on the benzyl ring of the topic compound could modulate this activity.
Protocol 2: Monoamine Transporter Uptake Assay
This protocol aims to determine if this compound inhibits the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by their respective transporters (DAT, NET, and SERT).
-
Cell Culture: Use cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Assay Preparation:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer.
-
-
Uptake Inhibition Assay:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) for 10-20 minutes at 37°C.
-
Add a mixture of radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and unlabeled neurotransmitter to the wells.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the neurotransmitter uptake) by fitting the data to a dose-response curve.
-
Protocol 3: Neurotransmitter Release Assay
This assay will determine if this compound can induce the release of pre-loaded neurotransmitters.
-
Cell Culture and Loading:
-
Use the same cell lines as in Protocol 2.
-
Load the cells with the respective radiolabeled neurotransmitter for 30-60 minutes at 37°C.
-
-
Release Assay:
-
Wash the cells to remove excess extracellular radiolabel.
-
Add varying concentrations of this compound or a reference releasing agent (e.g., amphetamine) to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
Collect the supernatant, which contains the released neurotransmitter.
-
Lyse the cells to determine the amount of neurotransmitter remaining intracellularly.
-
Measure the radioactivity in both the supernatant and the cell lysate.
-
-
Data Analysis:
-
Calculate the percentage of neurotransmitter release for each concentration.
-
Determine the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal release).
-
Table 1: Hypothetical Data Summary for Monoamine Transporter Assays
| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | DA Release EC₅₀ (µM) | NE Release EC₅₀ (µM) | 5-HT Release EC₅₀ (µM) |
| This compound | 1.2 | 0.5 | >50 | 2.5 | 1.0 | >50 |
| Reference Compound | 0.05 | 0.01 | 0.1 | 0.2 | 0.08 | 5.0 |
Workflow for Monoamine Transporter Assays
Caption: Workflow for in vitro monoamine transporter uptake and release assays.
B. Acetylcholinesterase (AChE) Inhibition
Many benzylpiperidine derivatives are potent acetylcholinesterase inhibitors, a key target in the treatment of Alzheimer's disease.[5][11][12][13]
Protocol 4: Ellman's Assay for AChE Inhibition
This colorimetric assay measures the activity of AChE and its inhibition by this compound.
-
Reagents:
-
Acetylcholinesterase (from electric eel or human recombinant).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
-
Assay Procedure:
-
In a 96-well plate, add buffer, DTNB, and varying concentrations of this compound or a reference inhibitor (e.g., donepezil).
-
Add the AChE enzyme and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, ATCI.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
-
C. Sigma Receptor Binding
Sigma receptors are implicated in various neurological functions, and some piperidine derivatives act as ligands for these receptors.[6][14][15]
Protocol 5: Sigma-1 and Sigma-2 Receptor Binding Assay
This radioligand binding assay will determine the affinity of this compound for sigma-1 and sigma-2 receptors.
-
Membrane Preparation: Use cell membranes prepared from cells expressing either sigma-1 or sigma-2 receptors, or from tissues known to be rich in these receptors (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).
-
Binding Assay:
-
In a 96-well plate, incubate the membranes with a radioligand specific for the receptor subtype (e.g., --INVALID-LINK---pentazocine for sigma-1, [³H]DTG for both sigma-1 and sigma-2 in the presence of a sigma-1 selective unlabeled ligand to isolate sigma-2 binding).
-
Add varying concentrations of this compound or a reference ligand (e.g., haloperidol).
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Calculate the percentage of inhibition of specific binding at each concentration of the test compound.
-
Determine the Ki (inhibitory constant) value using the Cheng-Prusoff equation.
-
III. Investigation of Other Potential Biological Activities
Beyond neurological targets, piperidine derivatives have been reported to possess anti-inflammatory and cytotoxic properties.[1][4]
A. Anti-inflammatory Activity
Protocol 6: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Use a macrophage cell line such as RAW 264.7.
-
Assay Procedure:
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
-
NO Measurement (Griess Assay):
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.
-
Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
B. Cytotoxicity/Anticancer Activity
Protocol 7: MTT Cell Viability Assay
This assay assesses the effect of this compound on the viability of cancer and normal cell lines.
-
Cell Lines: Select a panel of human cancer cell lines (e.g., from breast, colon, lung cancer) and a normal cell line (e.g., fibroblasts) for comparison.
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) for each cell line.
-
Signaling Pathway in LPS-stimulated Macrophages
Caption: Potential inhibitory effect of this compound on the LPS-induced nitric oxide production pathway.
IV. Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. The results from these assays will help to identify its primary biological targets, elucidate its mechanism of action, and guide further preclinical development. It is recommended to perform all experiments with appropriate positive and negative controls and to confirm any significant findings with secondary assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 4. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 92822-01-0 [chemicalbook.com]
- 9. 4-Benzylpiperidine [medbox.iiab.me]
- 10. 4-苄基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ricerca.uniba.it [ricerca.uniba.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methyl-benzyl)-piperidine
This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 4-(4-Methyl-benzyl)-piperidine. The core of this synthesis typically relies on the reductive amination between 4-methylbenzaldehyde and piperidine. Our focus will be on maximizing yield and purity by addressing common challenges encountered during this procedure.
Troubleshooting Guide: Enhancing Reaction Performance
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in this reductive amination is a common issue that can typically be traced back to one of three areas: inefficient iminium ion formation, suboptimal reduction, or product loss during workup.
Diagnostic Workflow:
-
Monitor Imine Formation: Before adding the reducing agent, analyze a small aliquot of the reaction mixture (e.g., by TLC or ¹H NMR). The presence of significant unreacted 4-methylbenzaldehyde indicates that the initial condensation to form the imine/iminium ion is the rate-limiting step.
-
Assess the Reducing Agent: If imine formation appears efficient, the issue may lie with the reduction step. Potential problems include deactivated reagent, incorrect stoichiometry, or an inappropriate choice of reductant for the reaction conditions.
-
Evaluate Workup & Purification: Significant product loss can occur during aqueous workup (if the product has some water solubility) or column chromatography.
Corrective Actions:
-
To Drive Imine Formation:
-
Acid Catalysis: The reaction is often catalyzed by a mild acid, such as acetic acid. The acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic, and facilitates the dehydration of the hemiaminal intermediate.[1]
-
Water Removal: The formation of the imine from the hemiaminal is an equilibrium process that releases water. Employing a dehydrating agent (like anhydrous MgSO₄ or molecular sieves) or using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can significantly shift the equilibrium towards the imine product.
-
-
To Optimize Reduction:
-
Choice of Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the preferred reagent for this transformation. It is a mild and selective reducing agent that is particularly effective at reducing the protonated imine (iminium ion) over the starting aldehyde.[1][2][3] This selectivity minimizes the formation of 4-methylbenzyl alcohol as a side product.[4]
-
Staged Addition: If using a less selective reducing agent like sodium borohydride (NaBH₄), it is crucial to allow sufficient time for the imine to form before introducing the reductant. Adding NaBH₄ too early will primarily reduce the starting aldehyde.[5][6]
-
Question 2: I am observing a significant amount of 4-methylbenzyl alcohol as a byproduct. How can this be prevented?
The formation of 4-methylbenzyl alcohol is a direct result of the reducing agent attacking the starting aldehyde before it can form the imine.
Root Cause: This side reaction is most common when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) or when the rate of reduction is faster than the rate of imine formation.[4][5]
Solutions:
-
Use a Selective Reducing Agent: The most effective solution is to use sodium triacetoxyborohydride (STAB). STAB is sterically hindered and less reactive than NaBH₄, making it highly selective for the reduction of the protonated iminium ion over the neutral aldehyde.[2][3][6]
-
Control the pH: The reaction proceeds through an iminium ion, which is formed under mildly acidic conditions (pH 4-6). These conditions favor imine formation and also make the iminium ion highly susceptible to reduction. NaBH₄ is unstable at low pH, whereas STAB and sodium cyanoborohydride (NaBH₃CN) are more tolerant of acidic media.[3][4]
-
Procedural Modification (if using NaBH₄): If you must use NaBH₄, adopt a two-step, one-pot procedure. First, mix the 4-methylbenzaldehyde and piperidine in a suitable solvent (like methanol) and stir for 1-2 hours to allow for maximum imine formation. Then, cool the reaction mixture (e.g., to 0 °C) before slowly adding the NaBH₄. This temporal separation of the steps minimizes the opportunity for the borohydride to react with the aldehyde.[6]
Question 3: My reaction seems to stall before all the starting material is consumed. What could be the cause?
Reaction stalling can occur due to several factors, including reagent degradation or insufficient driving force.
Potential Causes & Solutions:
-
Moisture Contamination: Borohydride reducing agents, particularly STAB, are sensitive to moisture and can be quenched if excess water is present in the reagents or solvent.[6] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Insufficient Acid Catalyst: If the pH of the reaction mixture is too high, the formation of the key iminium ion intermediate will be slow or incomplete, leading to a stalled reaction. A catalytic amount of acetic acid is typically sufficient.
-
Stoichiometry: Ensure you are using a slight excess (e.g., 1.2-1.5 equivalents) of the reducing agent to account for any minor degradation and to drive the reaction to completion.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
What is the optimal synthetic route for lab-scale and potential scale-up?
For both lab-scale and larger-scale synthesis, the most robust and widely used method is the one-pot direct reductive amination .[1] This approach combines the aldehyde, amine, and a selective reducing agent in a single reaction vessel, offering high efficiency and operational simplicity.
Recommended Protocol (Lab Scale):
-
To a stirred solution of 4-methylbenzaldehyde (1.0 eq) and piperidine (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM), add acetic acid (0.1-0.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.3 eq) portion-wise over 15-20 minutes, monitoring for any temperature increase.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, typically via silica gel column chromatography.[7]
How do I choose the right reducing agent?
The choice of reducing agent is critical for maximizing yield and minimizing side products.[5]
| Reducing Agent | Pros | Cons | Optimal Solvents |
| Sodium Triacetoxyborohydride (STAB) | High selectivity for imines over aldehydes; mild; effective in slightly acidic conditions.[2][3] | Moisture sensitive; higher cost. | DCE, DCM, THF[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Good selectivity; stable in mildly acidic solutions.[3][5] | Highly toxic (releases HCN gas upon strong acidification); environmental concerns. | Methanol[6] |
| Sodium Borohydride (NaBH₄) | Inexpensive; readily available. | Low selectivity (reduces aldehydes); requires careful, staged addition; unstable in acid.[4][5] | Methanol, Ethanol[6] |
| Catalytic Hydrogenation (H₂/Pd-C) | "Green" reagent (water is the only byproduct); excellent for large scale.[3] | Requires specialized high-pressure equipment; catalyst can be pyrophoric; may reduce other functional groups. | Methanol, Ethanol |
For most lab applications, STAB is the superior choice due to its high selectivity and operational simplicity, which consistently leads to higher yields of the desired product.[1]
What are the key considerations for scaling up this reaction?
Scaling up a reductive amination requires careful consideration of reaction kinetics, heat management, and process safety.
-
Exotherm Control: The addition of the hydride reducing agent and the quenching step can be exothermic. For large-scale reactions, the reductant should be added slowly, and the reactor temperature must be carefully monitored and controlled, potentially requiring external cooling.
-
Mixing: Ensure the reactor is equipped with adequate agitation to maintain a homogeneous mixture, especially during the portion-wise addition of the solid reducing agent.
-
Reagent Choice: For large-scale industrial processes, the cost and safety profile of reagents are paramount. Catalytic hydrogenation (H₂/Pd-C) often becomes more economically viable and environmentally friendly than stoichiometric hydride reagents, despite the initial capital investment for high-pressure reactors.[3][8]
-
Workup and Isolation: On a large scale, minimizing the use of chlorinated solvents like DCM and DCE is preferred. Alternative extraction solvents like ethyl acetate or methyl tert-butyl ether (MTBE) should be explored. Purification by distillation or crystallization is often more practical and cost-effective than chromatography at scale.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Side Reactions in Pyridine Hydrogenation
Welcome to the Technical Support Center for pyridine hydrogenation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. The synthesis of piperidines from pyridines is a cornerstone of pharmaceutical and agrochemical development.[1][2] However, the stability of the pyridine ring and the reactivity of the nitrogen heteroatom present unique challenges, often leading to undesired side reactions.[1][2]
This document provides in-depth troubleshooting guides in a practical question-and-answer format. We will delve into the causality behind common experimental pitfalls and offer field-proven solutions to help you achieve high-yield, selective, and reproducible results.
FAQ 1: Incomplete or Partial Hydrogenation
Question: My pyridine hydrogenation reaction has stalled, or I'm observing the formation of partially hydrogenated intermediates like di- or tetrahydropyridines. What is causing this, and how can I drive the reaction to completion?
The Science Behind the Problem:
Incomplete hydrogenation is a common issue stemming from several factors. The stability of the aromatic pyridine ring requires significant activation to achieve full saturation to piperidine.[2][3] The reaction proceeds through partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine. If the catalyst activity is insufficient or reaction conditions are not optimal, these intermediates can accumulate.
Catalyst deactivation is a primary culprit. The lone pair of electrons on the nitrogen atom of both the pyridine starting material and the piperidine product can strongly adsorb to the metal surface of the catalyst, effectively "poisoning" it and preventing further hydrogenation.[2][4]
Troubleshooting and Solutions:
Catalyst and Reaction Condition Optimization
-
Increase Hydrogen Pressure and Temperature: The hydrogenation of the aromatic pyridine ring is often challenging and may require more forcing conditions than other reductions.[3] Increasing the hydrogen pressure (typically 30-80 bar) and temperature (60-80°C) can provide the necessary energy to overcome the aromatic stabilization and drive the reaction to completion.[3][5]
-
Catalyst Selection: Noble metal catalysts like rhodium and ruthenium generally exhibit higher activity under milder conditions compared to palladium or platinum.[1] For particularly stubborn substrates, consider switching to a more active catalyst such as Rh/C, Ru/C, or Rh₂O₃.[1][4]
-
Increase Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading can sometimes compensate for slow reaction rates or partial deactivation.[5]
Mitigating Catalyst Poisoning
-
Acidic Additives: The most effective way to prevent catalyst poisoning by the nitrogen lone pair is to add an acid.[2][5] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the lone pair from binding to the catalyst surface.[5] Acetic acid is a common choice, but stronger acids like HCl or H₂SO₄ can also be used.[5]
| Parameter | Recommendation | Rationale |
| Catalyst | Rh/C, Ru/C, PtO₂ | High activity for aromatic ring hydrogenation.[1][5] |
| Pressure | 30-80 bar | Overcomes the energy barrier of dearomatization.[3] |
| Temperature | 60-80 °C | Increases reaction rate.[3] |
| Solvent/Additive | Acetic Acid or other acids | Protonates the pyridine nitrogen, preventing catalyst poisoning.[5] |
Experimental Protocol: Complete Hydrogenation using PtO₂ in Acetic Acid
-
Reactor Setup: In a high-pressure hydrogenation vessel, add the substituted pyridine (1.0 eq).
-
Catalyst and Solvent: Add Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%) and glacial acetic acid as the solvent.[2]
-
Inerting: Seal the reactor and purge several times with an inert gas like nitrogen or argon.
-
Hydrogenation: Pressurize the reactor with high-purity hydrogen gas to the desired pressure (e.g., 50-80 bar).
-
Reaction: Stir the mixture at the desired temperature (e.g., 25-80°C) and monitor the reaction by hydrogen uptake.
-
Work-up: Once the reaction is complete, vent the hydrogen and purge with inert gas. Filter the mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Neutralize the filtrate with a saturated sodium bicarbonate solution and extract the piperidine product with a suitable organic solvent. Dry the organic layer and concentrate to obtain the product.[5]
Caption: Troubleshooting workflow for incomplete hydrogenation.
FAQ 2: Poor Chemoselectivity and Over-hydrogenation
Question: I am trying to hydrogenate my substituted pyridine, but I'm observing the reduction of other functional groups on the molecule (e.g., nitro, alkene, ketone). How can I improve the chemoselectivity?
The Science Behind the Problem:
Many catalysts used for pyridine hydrogenation are also highly effective for the reduction of other functional groups.[4] For instance, catalysts like Rhodium on carbon (Rh/C) are excellent for ring saturation but can also readily reduce alkenes, ketones, and other reducible moieties.[4] Achieving chemoselectivity is a balancing act of choosing the right catalyst and reaction conditions to favor the reduction of the pyridine ring while leaving other sensitive groups intact.
Conversely, sometimes the goal is to reduce a functional group on the pyridine ring without hydrogenating the ring itself. In these cases, the aromatic ring is surprisingly resilient, and the primary challenge is often catalyst poisoning.[5]
Troubleshooting and Solutions:
Prioritizing Pyridine Ring Hydrogenation
-
Catalyst Choice: Rhodium-based catalysts are often the most effective for pyridine ring hydrogenation under relatively mild conditions.[4]
-
Protecting Groups: If a sensitive functional group is being reduced, consider protecting it before the hydrogenation step.
-
Reaction Conditions: Be aware that conditions harsh enough to reduce the pyridine ring will likely reduce more labile functional groups. It can be challenging to selectively hydrogenate a pyridine ring in the presence of, for example, a nitro group.[4]
Avoiding Pyridine Ring Hydrogenation
-
Catalyst Selection: Palladium on carbon (Pd/C) is often the catalyst of choice for reducing functional groups like nitro groups or double bonds in the presence of a pyridine ring, as it is generally less active towards the ring itself.[2][5]
-
Milder Conditions: Use lower hydrogen pressures and temperatures to favor the reduction of the more reactive functional group.[5]
-
Alternative Reducing Agents: For nitro group reductions, transfer hydrogenation using hydrazine hydrate with Pd/C is a highly effective and selective method.[5] Other options include using metals like iron or zinc in acidic media.[5]
| Functional Group | Challenge | Recommended Catalyst | Conditions/Strategy |
| Alkene | Both alkene and pyridine ring are reduced. | Rh₂O₃ | Mild conditions (5 bar H₂, 40°C) may favor ring reduction, but alkene reduction is also likely.[4] |
| Nitro Group | Nitro group reduces preferentially, but ring reduction can occur. | Pd/C | Use mild conditions or transfer hydrogenation (e.g., with hydrazine) to favor nitro reduction.[5] |
| Halogen | Dehalogenation is a common side reaction. | Rh₂O₃ | Dehalogenation is often observed with common hydrogenation catalysts.[4] Alternative synthetic routes may be necessary. |
| Ketone | Both ketone and pyridine ring are reduced. | Rh₂O₃ | Ketone reduction is common under pyridine hydrogenation conditions.[4] Protection of the ketone may be required. |
Experimental Protocol: Selective Reduction of a Nitro Group with Pd/C and Hydrazine
-
Setup: To a round-bottom flask, add the nitro-substituted pyridine (1.0 eq) and 10% Palladium on carbon (10 mol%).
-
Solvent: Add methanol as the solvent.
-
Reagent Addition: While stirring, carefully add hydrazine hydrate (10.0 eq) dropwise. The reaction may be exothermic.
-
Reaction: Stir the mixture at room temperature or heat to reflux as needed, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through Celite® to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure and purify the resulting aniline derivative as needed.[5]
FAQ 3: Catalyst Deactivation
Question: My reaction starts well but then stops before completion, even with what should be sufficient catalyst and hydrogen. What is causing this deactivation?
The Science Behind the Problem:
As mentioned previously, catalyst poisoning by the nitrogen lone pair is a major cause of deactivation.[2][4] However, other deactivation pathways exist. For some catalysts, particularly homogeneous ones, the pyridine molecule itself can react with the metal center in an unproductive way. For example, C-H activation at the 2-position of the pyridine ring can lead to the formation of stable organometallic complexes that are catalytically inactive.[6][7]
Troubleshooting and Solutions:
-
Use of Acidic Additives: This is the most common and effective solution to prevent poisoning by the nitrogen lone pair, as detailed in FAQ 1.[5]
-
Catalyst Choice: Heterogeneous catalysts are generally more robust than their homogeneous counterparts in this regard. If using a homogeneous catalyst, ensure it is designed to be resistant to pyridine coordination.
-
Substrate Modification: In some specialized cases, temporary modification of the pyridine ring (e.g., through coordination with a borane) can prevent catalyst poisoning and facilitate hydrogenation.[8]
Caption: Troubleshooting workflow for catalyst deactivation.
FAQ 4: Formation of Dimeric or Polymeric Byproducts
Question: I am observing high molecular weight byproducts in my reaction mixture. What could be causing this?
The Science Behind the Problem:
Dimerization is less common in standard catalytic hydrogenation but can be a significant side reaction in electrochemical reductions.[9][10] In these cases, the electrochemical reduction can proceed through a radical anion intermediate, which is highly reactive and can dimerize before full hydrogenation occurs.[9][10]
In some instances, the product piperidine can react with partially hydrogenated intermediates or even the starting pyridine under certain conditions, though this is less common.
Troubleshooting and Solutions:
-
Reaction Method: If using electrochemical methods, consider switching to a traditional catalytic hydrogenation setup with a heterogeneous catalyst and gaseous hydrogen. This avoids the formation of radical anion intermediates.[9][10]
-
Controlled Conditions: Ensure that the reaction temperature is not excessively high, as this can sometimes promote side reactions.
FAQ 5: N-Alkylation of the Piperidine Product
Question: My final product is contaminated with N-alkylated piperidines. Where is the alkyl group coming from?
The Science Behind the Problem:
The piperidine product is a secondary amine and is therefore nucleophilic. If there are any alkylating agents present in the reaction mixture, N-alkylation can occur as a post-hydrogenation side reaction.[11][12][13] Common sources of alkylating agents include:
-
Solvent: Some alcoholic solvents, especially under harsh conditions, can act as alkylating agents.
-
Impurities: Impurities in the starting materials or reagents can include alkyl halides or other electrophiles.
-
Reductive Amination: If the reaction is performed in the presence of an aldehyde or ketone (either intentionally or as an impurity), reductive amination can occur, leading to N-alkylation.[11][13]
Troubleshooting and Solutions:
-
Solvent Purity: Use high-purity, non-alcoholic solvents if N-alkylation is a concern. Ethers like THF or dioxane, or hydrocarbon solvents like heptane, are generally safe choices.
-
Reagent Purity: Ensure all starting materials and reagents are of high purity and free from potential alkylating agents.
-
Controlled Reaction: If reductive amination is the intended subsequent step, it should be performed in a controlled manner after the initial hydrogenation is complete and the catalyst has been removed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thalesnano.com [thalesnano.com]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
- 8. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-(4-Methyl-benzyl)-piperidine
Welcome to the technical support guide for the purification of crude 4-(4-Methyl-benzyl)-piperidine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile piperidine intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively. The strategies discussed herein are built on established chemical principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust purification strategy.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. The most prevalent method for synthesizing this compound is the reductive amination between 4-methylbenzaldehyde and piperidine.[1][2]
Therefore, your primary impurities are likely to be:
-
Unreacted Starting Materials: 4-methylbenzaldehyde and piperidine.
-
Intermediate Imine/Enamine: The condensation product of the aldehyde and amine prior to reduction.
-
Over-reduced Byproducts: Depending on the strength of the reducing agent and reaction conditions, the aromatic ring could potentially be reduced, although this is less common with selective reagents like sodium triacetoxyborohydride (STAB).
-
Reducing Agent Residues: Borate salts or other inorganic residues from agents like NaBH₄ or NaBH(OAc)₃.[3]
-
Solvent and Reagent Adducts: Minor impurities arising from side reactions.
Here is a summary of the key species to consider:
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Acidity/Basicity | Likely Removal Method |
| This compound (Product) | 189.30[4] | High (requires vacuum) | Basic | Acid-base extraction, Crystallization, Chromatography |
| 4-Methylbenzaldehyde | 120.15 | ~204 | Neutral | Acid-base extraction, Chromatography |
| Piperidine | 85.15 | ~106 | Basic | Volatile, careful acid-base extraction |
| Intermediate Imine | 256.40 | High | Weakly Basic | Hydrolysis during workup, Chromatography |
| Borate Salts | Variable | N/A | Inorganic | Aqueous wash |
Q2: What is the most effective initial purification step for my crude reaction mixture?
A2: An acid-base aqueous workup is unequivocally the best first step. The piperidine nitrogen in your product is basic, allowing for its selective separation from neutral or acidic impurities.
The core principle is to protonate your basic product with an acid (e.g., 1M HCl), rendering it water-soluble as the ammonium salt. Neutral impurities like unreacted 4-methylbenzaldehyde will remain in the organic layer, which can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH or Na₂CO₃) deprotonates your product, returning it to the free base form, which can then be extracted back into a fresh organic solvent (e.g., dichloromethane or ethyl acetate).[5][6] This cycle effectively washes away non-basic organic impurities and all water-soluble inorganic byproducts.
Q3: My product is an oil after extraction and solvent removal. How can I solidify it for easier handling and analysis?
A3: Converting the free base to its hydrochloride (HCl) salt is the standard and most effective method for obtaining a stable, crystalline solid. The free base often exists as a high-boiling oil or low-melting solid, which can be challenging to purify by crystallization.
Protocol for HCl Salt Formation:
-
Dissolve the crude free base oil in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
Monitor the precipitation and stop adding acid once precipitation ceases to avoid an overly acidic mixture.
-
Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.
This solid can then be further purified by recrystallization.
Part 2: Troubleshooting Guide
This guide uses a problem-and-solution format to address specific experimental challenges.
Problem 1: My yield is very low after the initial acid-base workup.
| Potential Cause | Scientific Explanation & Solution |
| Incomplete Extraction | The partition coefficient (Kow) of your product between the organic and aqueous phases is finite. A single extraction is often insufficient. Solution: Perform multiple extractions (at least 3x) with your chosen organic solvent at both the acid wash and final product extraction stages to ensure quantitative recovery. |
| Emulsion Formation | Vigorous shaking, especially with chlorinated solvents, can create stable emulsions at the aqueous-organic interface, trapping your product. Solution: Use gentle inversions instead of vigorous shaking. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. |
| Incorrect pH for Extraction | If the aqueous layer is not sufficiently basic (pH > 10-11) during the final extraction, a significant portion of your product will remain in the aqueous phase as the protonated salt. Solution: Use a pH meter or pH paper to confirm the aqueous layer is strongly basic before extracting the free base. Add more base if necessary. |
Problem 2: My product remains an oil or gives a gummy precipitate during crystallization.
| Potential Cause | Scientific Explanation & Solution |
| Presence of Impurities | Even small amounts of impurities can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression or eutectic mixture formation. The gummy substance is likely your product supersaturated with impurities. |
| Inappropriate Solvent | The ideal crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. If the product is too soluble, it will not precipitate upon cooling. Solution: Perform a solvent screen. Test small aliquots of your crude material in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, or mixtures thereof). Look for a system that provides a clear solution when hot and significant solid precipitate upon cooling. For piperidine derivatives, ethanol and ethyl methyl ketone have been reported as effective.[7][8] |
| Cooling Too Rapidly | Rapid cooling promotes rapid precipitation, which can trap impurities and lead to the formation of smaller, less-ordered crystals or an amorphous solid. Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal growth and purity. Scratching the inside of the flask with a glass rod can help induce nucleation. |
Problem 3: I'm seeing significant streaking on my TLC plate during column chromatography.
This is a classic issue when running basic compounds like amines on standard silica gel.
Workflow: Diagnosing and Solving TLC Streaking
Caption: Decision tree for troubleshooting TLC streaking.
Detailed Protocol for Flash Chromatography:
-
Choose Conditions: Based on TLC analysis, select a solvent system (e.g., 5-20% Ethyl Acetate in Hexanes) that gives your product an Rf value of ~0.3.[9] Add 1% triethylamine (TEA) to this eluent mixture.
-
Pack the Column: Dry pack the column with silica gel. Flush the column with your prepared eluent containing TEA. This pre-treatment deactivates the silica.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elute: Run the column, collecting fractions and monitoring by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed under a well-ventilated fume hood.
Part 3: Advanced Purification Strategy
For achieving the highest purity (>99.5%), a multi-step approach is often necessary.
Workflow: High-Purity Purification Strategy
Caption: Multi-step workflow for achieving high-purity product.
This integrated strategy combines the bulk impurity removal of an acid-base extraction with the high-resolution purification power of crystallization. Chromatography is reserved as an optional step for particularly challenging separations. By converting the product to a salt, you leverage the power of crystallization, which is often more scalable and cost-effective than chromatography for final purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. This compound | 92822-01-0 [chemicalbook.com]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 6. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 7. Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
Technical Support Center: Optimizing Catalyst Selection for Piperidine Synthesis from Pyridine
Welcome to the Technical Support Center for the synthesis of piperidine from pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. The conversion of an aromatic pyridine ring to a saturated piperidine scaffold is a cornerstone of pharmaceutical and agrochemical synthesis, yet it presents significant operational challenges.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Catalyst Selection & Performance
Q1: What are the primary catalytic methods for reducing pyridine to piperidine?
A1: The hydrogenation of pyridine to piperidine is most commonly achieved through three main routes:
-
Catalytic Hydrogenation: This is the most prevalent method in both industrial and laboratory settings. It employs a heterogeneous catalyst (e.g., a noble metal on a carbon support) in the presence of hydrogen gas (H₂).[2][4] The choice of catalyst and reaction conditions is critical for success.
-
Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as formic acid or ammonium formate, instead of gaseous hydrogen. It often proceeds under milder conditions than traditional catalytic hydrogenation.[4]
-
Chemical Reduction: Stoichiometric reducing agents can also be used. A classic example is the Birch reduction, which uses sodium or lithium in liquid ammonia with an alcohol.[4]
Q2: How do common heterogeneous catalysts compare for pyridine hydrogenation?
A2: The selection of a heterogeneous catalyst is a balance of activity, selectivity, cost, and the required reaction conditions. Noble metal catalysts are generally more active under milder conditions, while non-noble metal catalysts are more economical but often require more forcing conditions.[3]
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Common Solvents | Key Characteristics & Insights |
| Rhodium on Carbon (Rh/C) | 30 - 80 | 60 - 80 | Acetic Acid, Alcohols | Generally more active than palladium for pyridine reduction and shows high selectivity, minimizing C-N bond cleavage (over-reduction).[4][5] |
| Platinum(IV) Oxide (PtO₂) | 50 - 70 | Room Temp - 80 | Glacial Acetic Acid | Often effective for substituted pyridines. The acidic solvent protonates the pyridine ring, facilitating reduction.[2][5] |
| Palladium on Carbon (Pd/C) | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Widely used but can be prone to catalyst poisoning by the nitrogen atom in pyridine and piperidine.[3][6] Acidic additives can enhance its performance.[2] |
| Raney Nickel (Raney Ni) | High (e.g., 150-300) | 170 - 200 | - | A cost-effective option, but typically requires harsh conditions.[3][5][7] |
| Molybdenum Disulfide (MoS₂) | - | - | - | Used in industrial production of piperidine.[8] |
| Bimetallic Nanoparticles | ~70 | 60 | - | Bimetallic catalysts, such as those based on palladium and a base metal, can exhibit high activity and selectivity under mild conditions.[9] |
Q3: Are there newer, more selective catalytic systems available?
A3: Yes, recent research has focused on developing catalysts with higher selectivity, especially for functionalized pyridines. Iridium(III)-catalyzed ionic hydrogenation has emerged as a powerful method that can selectively reduce the pyridine ring while tolerating sensitive functional groups like nitro, azido, bromo, alkenyl, and alkynyl moieties.[1] This approach often operates under mild conditions and circumvents the need for protecting groups.[1]
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and provides a logical workflow for troubleshooting.
Problem 1: Low or No Conversion of Pyridine
Q4: My pyridine hydrogenation reaction is showing low or no conversion. What are the likely causes and how can I fix it?
A4: Low or no conversion is a common issue with several potential root causes. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: The catalyst may be inactive or have been deactivated.
-
Insufficient Hydrogen Pressure: The concentration of hydrogen in the reaction mixture may be too low.
-
Solution: Incrementally increase the hydrogen pressure. Ensure efficient stirring to improve gas-liquid mass transfer.[4]
-
-
Low Reaction Temperature: The reaction may not have enough thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts.[4]
-
-
Catalyst Poisoning: The nitrogen atom in both pyridine and the piperidine product can act as a Lewis base and bind to the metal center of the catalyst, inhibiting its activity.[2][3]
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in pyridine hydrogenation.
Problem 2: Poor Selectivity & Byproduct Formation
Q5: I'm observing significant byproducts in my reaction. What is "over-reduction" and how can I prevent it?
A5: "Over-reduction" refers to the hydrogenolysis (cleavage) of the C-N bond in the newly formed piperidine ring.[4] This leads to ring-opened byproducts like pentylamines, which reduces the yield of your desired product and complicates purification.[4]
-
Minimizing Over-reduction:
-
Catalyst Choice: Rhodium-based catalysts are known for their high selectivity in hydrogenating the pyridine ring without significant C-N bond cleavage.[4]
-
Reaction Conditions: Milder conditions (lower temperature and pressure) generally favor the desired hydrogenation over C-N bond cleavage.
-
Q6: How can I selectively reduce other functional groups in a molecule containing a pyridine ring without reducing the pyridine itself?
A6: This is a common challenge in multi-step synthesis. The key is to choose a catalytic system that is selective for the target functional group under conditions where the pyridine ring is less reactive.
-
For Nitro Group Reduction: Consider using hydrazine hydrate with Pd/C, or non-catalytic methods like iron or zinc in acidic media.[6]
-
General Strategies:
-
Milder Conditions: Lowering hydrogen pressure and temperature can often favor the reduction of a more reactive functional group over the aromatic pyridine ring.[6]
-
Catalyst Selection: Pd/C is often a good choice for reducing nitro groups and other functionalities while leaving the pyridine ring intact under the right conditions.[6]
-
Acidic Additives: Protonating the pyridine nitrogen with an acid can prevent it from coordinating to the catalyst, thereby disfavoring its reduction.[6]
-
Reaction Pathway: Pyridine Hydrogenation and Over-reduction
Caption: The desired reaction pathway to piperidine and the competing over-reduction side reaction.
Section 3: Product Purification
Q7: I'm having difficulty separating my piperidine product from unreacted pyridine by distillation. Why is this and what can I do?
A7: This is a classic purification challenge in piperidine synthesis. Piperidine and pyridine form an azeotrope, which is a constant-boiling mixture, making complete separation by simple fractional distillation impossible.[5][11] The azeotrope consists of roughly 92% piperidine and 8% pyridine.[5]
Here are two effective methods to overcome this:
-
Purification via Carbonate Salt Formation: This is a highly effective method for removing pyridine impurities.[11]
-
Principle: Piperidine, being a more basic secondary amine, will react with carbon dioxide (CO₂) to form a solid piperidinium salt. Pyridine, a weaker base, will not react under the same conditions.
-
Protocol: Dissolve the crude mixture in an organic solvent and bubble CO₂ gas through the solution. The piperidinium salt will precipitate and can be collected by filtration. The salt is then treated with an aqueous base (e.g., KOH) to liberate the pure piperidine, which can then be extracted and distilled.[11][12]
-
-
Azeotropic Distillation: While simple distillation is ineffective, azeotropic distillation with an added component can be used.
-
Protocol: The mixture is fractionally distilled in the presence of water and a non-aromatic hydrocarbon. This forms a multi-component azeotrope that removes pyridine more effectively in the distillate, leaving the residue enriched in piperidine.[13]
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine using Rh₂O₃
This protocol is adapted from a reported method for the hydrogenation of functionalized pyridines under mild conditions.[4]
-
Materials:
-
Pyridine substrate (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)
-
Hydrogen gas (high purity)
-
Autoclave reactor
-
-
Procedure:
-
To a glass vial equipped with a magnetic stirrer, add the pyridine substrate and Rh₂O₃.[4]
-
Degas the vial by applying a vacuum and backfilling with an inert gas (e.g., nitrogen or argon) three times.[4]
-
Add anhydrous TFE (1 mL) to the vial and briefly flush with nitrogen.[4]
-
Place the vial inside an autoclave.[4]
-
Purge the autoclave with hydrogen gas three times.[4]
-
Pressurize the autoclave to 5 bar with hydrogen gas.[4]
-
Heat the reaction mixture to 40 °C and stir for 16 hours.[4]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.[4]
-
The reaction mixture can be analyzed directly by NMR spectroscopy to determine the yield. For isolation, the catalyst can be removed by filtration through a pad of celite, and the solvent can be removed under reduced pressure.[4]
-
Experimental Workflow for Catalytic Hydrogenation
Caption: A step-by-step workflow for the catalytic hydrogenation of pyridine.
References
- 1. bioengineer.org [bioengineer.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Piperidine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 13. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
Resolving peak overlap in the NMR spectrum of 4-(4-Methyl-benzyl)-piperidine
Introduction: Navigating Spectral Congestion in Piperidine Derivatives
Welcome to the technical support guide for resolving NMR peak overlap, specifically focusing on the analysis of 4-(4-Methyl-benzyl)-piperidine. This molecule, while seemingly straightforward, presents a common challenge in NMR spectroscopy: signal congestion in the aliphatic region. The protons on the piperidine ring and the benzylic methylene bridge exist in chemically similar environments, leading to overlapping multiplets that can obscure crucial structural information and make unambiguous assignment difficult.[1]
This guide is structured as a troubleshooting workflow, starting with simple experimental adjustments and progressing to more advanced NMR techniques. Each section is designed in a question-and-answer format to directly address the challenges you may encounter, providing not only step-by-step protocols but also the underlying scientific principles to empower your experimental choices.
FAQ 1: Why is my ¹H NMR spectrum of this compound so crowded?
Answer: The primary cause of peak overlap in the ¹H NMR spectrum of this compound is the presence of multiple methylene (-CH₂-) groups in similar electronic environments.[1] The four pairs of methylene protons on the piperidine ring and the single benzylic methylene group often resonate in a narrow chemical shift range, typically between 1.5 and 3.0 ppm, leading to a complex and poorly resolved series of multiplets.
Detailed Explanation:
In this compound, we can predict the following proton environments:
-
Aromatic Protons: Two distinct signals for the AA'BB' system on the p-substituted benzene ring.
-
Benzylic Protons (-CH₂-Ph): A single signal, likely a doublet due to coupling with the adjacent piperidine proton.
-
Piperidine Protons: Multiple signals for the five distinct proton environments on the piperidine ring (H-1, H-2/6 axial & equatorial, H-3/5 axial & equatorial, H-4).
-
Methyl Protons (-CH₃): A singlet in the aromatic methyl region.
The significant overlap arises from the piperidine protons, which are all coupled to each other, creating complex splitting patterns that are further complicated by their similar chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes on Overlap |
|---|---|---|---|
| Aromatic (ortho to CH₂) | ~7.10 | Doublet | Generally well-resolved from other signals. |
| Aromatic (ortho to CH₃) | ~7.15 | Doublet | Generally well-resolved from other signals. |
| Benzylic CH₂ | ~2.50 | Doublet | May overlap with equatorial protons of the piperidine ring. |
| Piperidine CH (H-4) | ~1.80 | Multiplet | Likely overlaps with other piperidine signals. |
| Piperidine CH₂ (H-2,6 & H-3,5) | 1.50 - 2.80 | Complex Multiplets | High potential for severe overlap. Axial and equatorial protons will have different shifts but similar environments lead to crowding.[1] |
| Methyl CH₃ | ~2.30 | Singlet | Generally well-resolved. |
| Amine N-H | Variable (0.5-5.0) | Broad Singlet | Position and intensity are solvent and concentration-dependent. |
Note: Predicted shifts are based on data from similar structures and general NMR principles.[2][3][4]
Troubleshooting Workflow: A Tiered Approach to Resolution
This workflow provides a logical progression from simple adjustments to advanced experiments.
Caption: A tiered workflow for resolving NMR peak overlap.
Tier 1: Simple Experimental Adjustments
Q2: Can I resolve the overlap without complex experiments?
Answer: Yes, often simple changes to the experimental conditions, such as changing the NMR solvent or varying the sample temperature, can be sufficient to resolve overlapping signals.[5][6]
A. Solvent-Induced Chemical Shifts
Why it works: Changing the deuterated solvent alters the local magnetic environment of the analyte through various intermolecular interactions, such as hydrogen bonding and anisotropic effects.[7][8][9] Aromatic solvents like benzene-d₆ are particularly effective. The ring current of benzene creates a shielding/deshielding cone, causing protons that associate with the face of the ring to shift upfield and those near the edge to shift downfield. This can dramatically alter the relative chemical shifts and resolve overlapping signals.[10][11]
Protocol for Solvent Screening:
-
Baseline Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a common solvent like CDCl₃.
-
Sample Preparation: Prepare two additional NMR samples of this compound with identical concentrations in benzene-d₆ and methanol-d₄.
-
Acquisition: Acquire ¹H NMR spectra for all three samples under identical experimental parameters (temperature, number of scans).
-
Analysis: Compare the three spectra, paying close attention to the dispersion in the crowded aliphatic region (1.5 - 3.0 ppm). Often, the spectrum in benzene-d₆ will show the greatest change and potentially resolve the key multiplets.[5]
B. Temperature Variation
Why it works: this compound is a conformationally flexible molecule. The piperidine ring can undergo ring-flipping, and there is rotation around the C-C and C-N bonds. At room temperature, if the rate of this conformational exchange is on the NMR timescale, it can lead to broadened peaks. Changing the temperature can either speed up this exchange (resulting in sharper, averaged signals at high temperature) or slow it down (allowing individual conformers to be observed at low temperature).[6] This can sometimes be enough to separate previously overlapping signals.
Protocol for Temperature Study:
-
Initial Spectrum: Acquire a spectrum at your standard temperature (e.g., 298 K).
-
High-Temperature Spectrum: Increase the spectrometer temperature in increments of 20 K (e.g., to 318 K, then 338 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a spectrum.
-
Low-Temperature Spectrum (Optional): If high temperature does not resolve the peaks, cool the sample in increments of 20 K (e.g., to 278 K, then 258 K).
-
Comparison: Analyze the spectra to see if any peaks have sharpened or shifted sufficiently to allow for interpretation.
Tier 2: Chemical Modification with Lanthanide Shift Reagents (LSRs)
Q3: The overlap is severe. Is there something I can add to the sample to spread the signals apart?
Answer: Yes, you can use a Lanthanide Shift Reagent (LSR). These are paramagnetic complexes that reversibly bind to Lewis basic sites in your molecule (like the nitrogen atom in the piperidine ring) and induce large changes in the chemical shifts of nearby protons.[12][13]
Why it works: LSRs, typically complexes of Europium (Eu) or Praseodymium (Pr), create a strong local magnetic field.[13] When the LSR binds to the amine, it causes a "pseudocontact shift" in the protons of your molecule. The magnitude of this shift is dependent on the distance and angle of the proton from the lanthanide ion.[13] Protons closer to the binding site will experience a much larger shift than those farther away. This distance-dependent effect spreads out the signals, often transforming a complex, overlapped spectrum into a first-order spectrum where coupling patterns are easily interpreted.[14]
Table 2: Common Lanthanide Shift Reagents
| Reagent | Common Abbreviation | Effect on Chemical Shift |
|---|---|---|
| Tris(dipivaloylmethanato)europium(III) | Eu(dpm)₃ | Downfield Shift |
| Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) | Eu(fod)₃ | Downfield Shift |
| Tris(dipivaloylmethanato)praseodymium(III) | Pr(dpm)₃ | Upfield Shift |
Protocol for Titration with Eu(fod)₃:
-
Initial Sample: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃). Acquire a reference ¹H NMR spectrum.
-
Prepare LSR Stock: Prepare a stock solution of Eu(fod)₃ in the same deuterated solvent.
-
Incremental Addition: Add a small, known amount of the LSR stock solution to the NMR tube (e.g., 0.1 molar equivalents). Shake the tube well to ensure mixing.
-
Acquire Spectrum: Acquire a ¹H NMR spectrum after each addition.
-
Repeat and Monitor: Continue adding LSR in small increments, acquiring a spectrum each time. Monitor the changes in chemical shifts. The goal is to add just enough reagent to achieve the desired peak separation without causing excessive line broadening.[14]
-
Analysis: Once optimal separation is achieved, the simplified spectrum can be analyzed to determine coupling constants and assign proton identities.
Caution: LSRs can cause significant line broadening, which can obscure coupling information if too much is added. They are also highly hygroscopic, so use of a dry solvent is critical.[14]
Tier 3: Advanced 2D NMR Experiments
Q4: LSRs caused too much line broadening. What is the most robust method for resolving this overlap?
Answer: Two-dimensional (2D) NMR spectroscopy is the most powerful and reliable method for resolving severe peak overlap.[15] Experiments like COSY and HSQC disperse the signals into a second dimension, using nuclear coupling to reveal connectivity and resolve individual proton signals that are completely overlapped in the 1D spectrum.[16][17]
Caption: Using 2D NMR to resolve overlapping proton signals.
A. COSY (Correlation Spectroscopy)
What it tells you: COSY reveals which protons are coupled to each other, typically through two or three bonds (²J or ³J coupling).[18] A COSY spectrum plots a ¹H spectrum on both the x and y axes. The normal 1D spectrum appears along the diagonal. Off-diagonal peaks, called cross-peaks, appear at the intersection of the chemical shifts of two protons that are mutually coupled.[19]
How it resolves overlap: Even if two protons (e.g., H-A and H-B) are overlapped in the 1D spectrum, they will likely be coupled to different neighboring protons (e.g., H-X and H-Y, respectively). In the COSY spectrum, you will see a cross-peak between the overlapped signal and H-X, and another cross-peak between the overlapped signal and H-Y, confirming the presence of two different proton environments within the overlapped peak.
Protocol for Acquiring a COSY Spectrum:
-
Sample: Use a reasonably concentrated sample of your compound in a standard deuterated solvent.
-
Setup: Load a standard COSY pulse program on the spectrometer.
-
Parameters: Set the spectral width to include all proton signals. Use the default parameters for the number of increments in the indirect dimension (t₁) and the number of scans. For routine analysis, a gradient-selected COSY (gCOSY) is fast and provides good quality spectra.
-
Processing: After acquisition, the data is subjected to a 2D Fourier transform. The resulting spectrum should be phased and symmetrized.
-
Interpretation: Trace connectivities by "walking" along the carbon backbone, starting from an unambiguously assigned proton and moving from one cross-peak to another.
B. HSQC (Heteronuclear Single Quantum Coherence)
What it tells you: HSQC correlates proton signals with the carbon atoms they are directly attached to (one-bond ¹JCH coupling).[15][18] The spectrum has a ¹H axis (x-axis) and a ¹³C axis (y-axis). A peak appears at the coordinate defined by the chemical shift of a proton and the chemical shift of the carbon it is bonded to.[19]
How it resolves overlap: This is the most definitive way to resolve proton overlap. While two different protons (H-A and H-B) may have the same ¹H chemical shift, it is extremely unlikely that the carbons they are attached to (C-A and C-B) will also have identical ¹³C chemical shifts.[16] Therefore, the single overlapped ¹H peak will be resolved into two distinct peaks along the ¹³C dimension in the HSQC spectrum, appearing at (δH-A/B, δC-A) and (δH-A/B, δC-B).
Protocol for Acquiring an HSQC Spectrum:
-
Sample: A moderately concentrated sample is required, as ¹³C is much less sensitive than ¹H.
-
Setup: Load a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsp on Bruker instruments). This type of experiment also provides editing, showing CH/CH₃ peaks with a different phase than CH₂ peaks, which is highly useful for assignment.
-
Parameters: Calibrate the ¹³C pulse width. Set the ¹H spectral width to cover all protons and the ¹³C spectral width to cover all carbons (e.g., 0-160 ppm). The key parameter is the one-bond coupling constant (CNST13 or J1XH), which should be set to ~145 Hz for aliphatic C-H bonds.
-
Processing: Perform a 2D Fourier transform and apply appropriate phase and baseline corrections.
-
Interpretation: Each peak in the spectrum directly links a proton to its attached carbon, providing unambiguous assignment and resolving any overlap present in the 1D ¹H spectrum.
Tier 4: Advanced Data Processing
Q5: Are there any software-based methods to improve resolution after the experiment is done?
Answer: Yes, certain data processing techniques, often called resolution enhancement or apodization, can be applied to the Free Induction Decay (FID) before Fourier transformation to narrow the peaks in the final spectrum.[20][21]
Why it works: The raw NMR signal (the FID) is an exponentially decaying sine wave. By multiplying the FID with a specific mathematical function (a window or apodization function), you can alter the final lineshape in the spectrum.[22] A common technique is the Lorentz-Gauss transformation, which can reduce the broad Lorentzian tails of the peaks and transform them into a sharper Gaussian shape, sometimes resolving closely spaced signals.
Procedure for Resolution Enhancement:
-
Acquire Data: Acquire a standard ¹H spectrum with a good signal-to-noise ratio.
-
Access Processing Parameters: In your NMR software (e.g., TopSpin, Mnova), locate the window function parameters.
-
Apply Lorentz-Gauss Transformation: Apply a function like GM. You will need to set two parameters: a line broadening factor (LB) and a Gaussian broadening factor (GB).
-
Optimize: Systematically vary the LB (e.g., -1 to -3 Hz) and GB (e.g., 0.1 to 0.3) values and re-process the spectrum. The goal is to find a combination that narrows the peaks of interest without significantly distorting the baseline or reducing the signal-to-noise ratio to unacceptable levels.
Note: While powerful, these methods should be used with caution. Over-application can distort peak shapes and integrals, leading to incorrect quantification. This is best used as a qualitative tool to confirm the presence of hidden multiplets within a broad signal.[23]
Conclusion
Resolving peak overlap in the NMR spectrum of this compound is a tractable problem that can be approached systematically. By starting with simple and rapid adjustments like solvent and temperature changes, researchers can often achieve the necessary resolution. For more persistent cases of overlap, the use of lanthanide shift reagents offers a chemically-based solution. Ultimately, 2D NMR techniques like COSY and especially HSQC provide the most definitive and information-rich methods for complete and unambiguous spectral assignment. By understanding the principles behind each technique, you can make informed decisions to efficiently overcome spectral congestion and accelerate your research.
References
- 1. youtube.com [youtube.com]
- 2. rsc.org [rsc.org]
- 3. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. reddit.com [reddit.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. youtube.com [youtube.com]
- 20. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 23. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
Technical Support Center: Enhancing the Aqueous Stability of 4-(4-Methyl-benzyl)-piperidine
Welcome to the technical support center for 4-(4-Methyl-benzyl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and reproducibility of your results.
Introduction to the Stability of this compound
This compound is a secondary amine with a structure that presents specific stability challenges in aqueous media. The piperidine ring is a basic moiety, making the molecule's properties highly dependent on pH. Furthermore, the presence of a benzyl group and a tertiary carbon at the 4-position of the piperidine ring introduces potential sites for oxidative degradation. Understanding these inherent chemical characteristics is the first step toward mitigating stability issues.
The predicted pKa of this compound is approximately 10.60.[1] This indicates that in acidic to neutral aqueous solutions, the compound will predominantly exist in its protonated, water-soluble hydrochloride salt form. Conversely, in basic solutions, it will be present as the free base, which is expected to have lower aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy over time. What is causing this precipitation?
A1: Cloudiness or precipitation is a common issue and can be attributed to several factors:
-
pH Shift: The most likely cause is a shift in the pH of your solution to a more alkaline range. As the pH approaches and surpasses the pKa of the piperidine nitrogen (around 10.60), the more soluble protonated form converts to the less soluble free base.
-
Solution Saturation: You may have prepared a supersaturated solution that is precipitating over time, especially with temperature fluctuations.
-
Degradation: While less common to cause significant precipitation, some degradation products could be less soluble than the parent compound.
Troubleshooting:
-
Verify and Adjust pH: Measure the pH of your solution. If it has drifted upwards, adjust it to a mildly acidic range (e.g., pH 4-6) with a suitable buffer to ensure the compound remains in its protonated, soluble form.
-
Consider Salt Form: If you are not already, using the hydrochloride salt of this compound can improve its initial solubility and stability in neutral or slightly acidic solutions.
-
Solubility Assessment: Determine the solubility of your compound in the chosen buffer system at the intended storage temperature to avoid preparing supersaturated solutions.
Q2: I am observing a loss of my compound in solution over time, even without any visible precipitation. What are the likely degradation pathways?
A2: The loss of this compound in solution is likely due to chemical degradation. The primary suspects are oxidation and, to a lesser extent, photodegradation if the solution is exposed to light.
-
Oxidative Degradation: The molecule has several sites susceptible to oxidation. The piperidine nitrogen can be oxidized to an N-oxide. The benzylic carbon is also a prime target for oxidation, potentially leading to the formation of a ketone. Furthermore, the methyl group on the benzyl ring could be oxidized to a carboxylic acid. In the presence of radical species, the piperidine ring itself can undergo dehydrogenation.[2]
-
Photodegradation: Aromatic systems and compounds with heteroatoms can be susceptible to degradation upon exposure to UV light.
Troubleshooting:
-
Protect from Light: Store solutions in amber vials or protect them from light to minimize photodegradation.
-
Use of Antioxidants: If oxidative degradation is suspected, consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to your formulation. The choice of antioxidant should be compatible with your experimental system.
-
Degas Solvents: Removing dissolved oxygen from your aqueous solvent by sparging with an inert gas like nitrogen or argon can significantly reduce the potential for oxidation.
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | 1. Ongoing degradation in the autosampler. 2. Adsorption of the compound to container surfaces. 3. pH instability of the mobile phase. | 1. Use a cooled autosampler (e.g., 4 °C). 2. Use silanized glass vials or polypropylene vials. 3. Ensure the mobile phase is adequately buffered. |
| Appearance of new peaks in the chromatogram during a stability study | 1. Formation of degradation products. 2. Presence of impurities in the starting material. | 1. Perform a forced degradation study to identify potential degradants. 2. Characterize the initial purity of your compound thoroughly. |
| pH of the buffered solution changes after adding the compound | 1. The compound was added as a free base to a weakly buffered solution. 2. The compound was added as a salt to a buffer with insufficient capacity. | 1. Use a buffer with a higher buffering capacity. 2. Adjust the pH of the final solution after the addition of the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify the potential degradation products and pathways for this compound.[3][4][5]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60 °C for 24 hours in a tightly sealed vial.
-
Photodegradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient: Start with a gradient of 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (based on the benzene chromophore).
-
Column Temperature: 30 °C.
2. Method Validation:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
-
Perform validation according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualization of Potential Degradation Pathways and Workflows
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for assessing and improving aqueous stability.
References
- 1. This compound | 92822-01-0 [chemicalbook.com]
- 2. longdom.org [longdom.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the N-Alkylation of Piperidine Scaffolds
Welcome to the technical support center for the N-alkylation of piperidine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during this crucial synthetic transformation. The piperidine moiety is a cornerstone in medicinal chemistry, and its successful functionalization is often pivotal to the discovery of new therapeutic agents.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, frequently encountered issues in the N-alkylation of piperidines.
Q1: My N-alkylation reaction is resulting in a significant amount of quaternary ammonium salt. How can I prevent this over-alkylation?
A1: The formation of a quaternary ammonium salt is a common side reaction where the desired tertiary amine product is further alkylated by the electrophile.[2] This is particularly problematic when using reactive alkylating agents. To mitigate this, consider the following strategies:
-
Slow Addition of the Alkylating Agent: Adding the alkyl halide or other alkylating agent dropwise or via a syringe pump helps to maintain a low concentration of the electrophile in the reaction mixture.[2] This favors the reaction with the more abundant starting secondary amine over the newly formed tertiary amine product.[2]
-
Control of Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent. This ensures that the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.[2]
-
Choice of Base: A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective.[2] It scavenges the acid byproduct without competing in the alkylation reaction. Weaker inorganic bases like potassium carbonate (K₂CO₃) can also be used to neutralize the acid formed during the reaction, which can otherwise slow down the primary reaction.[2]
Q2: I am observing very low to no conversion in my N-alkylation reaction. What are the likely causes and how can I improve the yield?
A2: Low conversion can stem from several factors, including insufficient reactivity of the starting materials or suboptimal reaction conditions. Here are some key areas to investigate:
-
Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with a less nucleophilic piperidine, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: Significant steric bulk on either the piperidine nitrogen or the alkylating agent can dramatically slow down the reaction rate.[3] In such cases, increasing the reaction temperature or switching to a less sterically demanding protocol like reductive amination may be beneficial.
-
Solvent and Temperature: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally good choices as they can solvate the ions formed during the reaction.[2] If the reaction is sluggish at room temperature, gentle heating can often increase the reaction rate.[2] However, be mindful that higher temperatures can also promote side reactions.
-
Base Strength: A base is often necessary to deprotonate the piperidine nitrogen, increasing its nucleophilicity, or to neutralize the acid generated.[2] If a weak base is not effective, a stronger base like sodium hydride (NaH) might be required, although this should be used with caution due to its reactivity and the potential for side reactions.[2]
Q3: What are the best practices for purifying my N-alkylated piperidine product?
A3: Purification can be challenging due to the basic nature of the product and the potential for similar polarities between the starting material and the product. Common purification strategies include:
-
Aqueous Workup: An initial acid-base extraction is often very effective. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to protonate the amines, transferring them to the aqueous layer and leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free amine product extracted back into an organic solvent.[2]
-
Column Chromatography: Silica gel chromatography is a standard method for purifying amines. However, tailing of the product spot on the TLC plate is a common issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to the eluent system.
-
Salt Formation: If the product is difficult to handle as a free base (e.g., it is a volatile oil), it can be converted to a stable salt (e.g., hydrochloride or tartrate) by treatment with the corresponding acid. The salt can then be precipitated, filtered, and dried.
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of specific experimental problems and their solutions, organized by the observed issue.
Issue 1: Low Yield or No Reaction
| Potential Cause | Explanation | Troubleshooting Strategy | Rationale |
| Poor Leaving Group on Electrophile | The rate of SN2 reactions is dependent on the ability of the leaving group to depart. | Switch from an alkyl chloride to a bromide or iodide, or activate an alcohol as a tosylate or mesylate. | Iodides and bromides are better leaving groups than chlorides. Tosylates and mesylates are excellent leaving groups.[4] |
| Steric Hindrance | Bulky substituents on the piperidine ring or the alkylating agent can sterically shield the reaction centers.[3] | Increase reaction temperature, use a less hindered alkylating agent, or consider an alternative synthetic route like reductive amination. | Higher temperatures provide more kinetic energy to overcome the activation barrier. Reductive amination is often less sensitive to steric hindrance. |
| Insufficient Nucleophilicity of Piperidine | Electron-withdrawing groups on the piperidine ring can decrease the nucleophilicity of the nitrogen atom. | Use a stronger base (e.g., NaH) to fully deprotonate the nitrogen or employ a more reactive electrophile. | A stronger base will generate a more nucleophilic piperidinide anion. |
| Inappropriate Solvent | The solvent may not be effectively solvating the reactants or intermediates. | Screen different polar aprotic solvents such as DMF, DMSO, or acetonitrile. For some reactions, less polar solvents like THF or toluene may be optimal. | The choice of solvent can significantly influence reaction rates and selectivities.[5] |
Issue 2: Formation of Multiple Products
| Potential Cause | Explanation | Troubleshooting Strategy | Rationale |
| Over-alkylation (Quaternization) | The desired tertiary amine product is more nucleophilic than the starting secondary amine and can react further with the alkylating agent. | Use a slow addition of the alkylating agent, maintain a slight excess of the piperidine, or use a less reactive alkylating agent.[2] | These strategies minimize the concentration of the alkylating agent available to react with the product.[2] |
| Elimination Side Reactions | If using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with substitution, especially with a strong, sterically hindered base. | Use a less hindered base, a more polar solvent, and lower reaction temperatures. | These conditions generally favor SN2 over E2 reactions. |
| Ring-Opening or Rearrangement | For certain substituted piperidines, particularly those with strained ring systems or adjacent functional groups, side reactions can occur. | Carefully select reaction conditions to be as mild as possible. Protecting groups may be necessary to mask reactive functionalities. | Milder conditions and protecting group strategies can prevent unintended transformations.[6] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Explanation | Troubleshooting Strategy | Rationale |
| Product is Water Soluble | Small, polar N-alkylated piperidines may have significant water solubility, leading to poor recovery during aqueous workup. | Saturate the aqueous layer with NaCl (brine) before extraction, or use a continuous liquid-liquid extractor. | Salting out the aqueous phase reduces the solubility of organic compounds. Continuous extraction is highly efficient for extracting water-soluble products. |
| Product and Starting Material Co-elute | The polarity of the N-alkylated product may be very similar to the starting piperidine, making chromatographic separation difficult. | If direct alkylation is problematic, consider reductive amination, as the aldehyde/ketone starting material will have a very different polarity. Alternatively, derivatize the starting material or product to alter its polarity before separation. | Changing the synthetic route can introduce starting materials with different physical properties, simplifying purification. |
| Product is an Oil and Difficult to Handle | The purified N-alkylated piperidine may be a non-crystalline oil, which can be challenging to handle and store. | Convert the free base to a stable, crystalline salt (e.g., hydrochloride, oxalate, or tartrate) by treating a solution of the purified product with the appropriate acid. | Crystalline salts are generally easier to handle, purify by recrystallization, and store long-term. |
Part 3: Alternative Protocols and Advanced Methodologies
When standard N-alkylation approaches fail, more advanced methods can provide a solution.
Protocol 1: Reductive Amination
Reductive amination is a powerful alternative to direct alkylation, especially when dealing with sterically hindered substrates or when trying to avoid over-alkylation.[7]
Step-by-Step Methodology:
-
Imine/Enamine Formation: Dissolve the piperidine derivative (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic and aqueous layers.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Workflow for N-Alkylation of Piperidines
Caption: A decision-making workflow for troubleshooting common N-alkylation issues.
Protocol 2: Buchwald-Hartwig Amination
For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is a highly versatile and powerful palladium-catalyzed cross-coupling reaction.[8] It allows for the formation of C-N bonds under relatively mild conditions and with a broad substrate scope.[9]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), the piperidine derivative (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Reaction Parameter Interplay in Buchwald-Hartwig Amination
Caption: Key components influencing the outcome of Buchwald-Hartwig amination.
References
- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-(4-Methyl-benzyl)-piperidine for Preclinical Studies
Welcome to the technical support center for the synthesis of 4-(4-Methyl-benzyl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis for preclinical studies. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this process. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning to a larger scale.
Problem 1: Low Yield of this compound in Reductive Amination
Question: We are attempting to synthesize this compound via reductive amination of 4-methylbenzaldehyde and piperidine, but our yields are consistently low (<40%) upon scale-up. What are the likely causes and how can we improve the yield?
Answer:
Low yields in reductive amination are a common challenge, often exacerbated during scale-up. The root causes can typically be traced to three main areas: imine formation, the reduction step, and side reactions.
Probable Causes & Solutions:
-
Incomplete Imine Formation: The initial equilibrium between the aldehyde/ketone and the amine to form the imine intermediate can be unfavorable.[1] On a larger scale, inefficient water removal can significantly hinder this step.
-
Solution:
-
Azeotropic Water Removal: When scaling up, using a Dean-Stark apparatus with a suitable solvent like toluene can be highly effective for driving the equilibrium towards the imine.
-
Drying Agents: While less practical for very large scales, the addition of a drying agent like anhydrous magnesium sulfate or molecular sieves can be beneficial in smaller pilot batches.
-
pH Control: Imine formation is often catalyzed by mild acid.[2] A small amount of acetic acid can be added to facilitate the reaction. However, strongly acidic conditions should be avoided as they can lead to unwanted side reactions.
-
-
-
Inefficient Reduction or Reductant Decomposition: The choice and handling of the reducing agent are critical.
-
Solution:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is milder and more selective for the imine over the aldehyde.[1][3] This helps to prevent the reduction of the starting aldehyde, a common side reaction with stronger reducing agents like sodium borohydride.[2][3]
-
Stepwise vs. One-Pot: For challenging substrates, a two-step procedure can be more effective. First, form the imine and confirm its formation (e.g., by TLC or a quick NMR). Then, add the reducing agent. This can prevent the reducing agent from being consumed by the starting aldehyde.[3][4]
-
Temperature Control: The addition of the reducing agent should be done at a controlled temperature (e.g., 0 °C) to manage the exotherm and prevent side reactions.
-
-
-
Side Reactions:
-
Aldehyde Reduction: As mentioned, the starting aldehyde can be reduced to the corresponding alcohol. Using a selective reducing agent like STAB minimizes this.[5]
-
Over-alkylation: While less common in this specific reaction, primary amines can sometimes undergo double alkylation.[2] Using a slight excess of the piperidine can help mitigate this.
-
Experimental Protocol: Optimized Reductive Amination
| Parameter | Recommendation | Rationale |
| Reactants | 4-Methylbenzaldehyde (1.0 eq), Piperidine (1.1-1.2 eq) | A slight excess of the amine can help drive the imine formation equilibrium. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Good solvents for both imine formation and reduction with STAB.[3] |
| Catalyst | Acetic Acid (0.1 eq) | Catalyzes imine formation. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq) | Selective for imine reduction, minimizing aldehyde reduction.[1][3][5] |
| Temperature | 0 °C to Room Temperature | Controlled addition of STAB at 0 °C, then allow to warm to room temperature. |
| Work-up | Quench with saturated NaHCO₃, extract with organic solvent, wash with brine, dry, and concentrate. | Standard aqueous work-up to remove salts and impurities. |
Problem 2: Formation of Quaternary Ammonium Salt in Direct Alkylation
Question: We are using direct N-alkylation of piperidine with 4-methylbenzyl chloride. We are observing the formation of a significant amount of a white precipitate, which we suspect is the quaternary ammonium salt. How can we avoid this?
Answer:
The formation of the quaternary ammonium salt is a classic example of over-alkylation and is a common issue with direct alkylation of amines.[2] This occurs when the newly formed tertiary amine product reacts further with the alkylating agent.
Probable Causes & Solutions:
-
Stoichiometry and Addition Rate: Adding the alkylating agent too quickly or using an excess can lead to localized high concentrations, promoting the second alkylation.
-
Solution:
-
Slow Addition: The 4-methylbenzyl chloride should be added dropwise or via a syringe pump over an extended period to maintain a low concentration of the alkylating agent.[6]
-
Control Stoichiometry: Use a slight excess of piperidine (1.1-1.5 equivalents) to ensure the alkylating agent is the limiting reagent.
-
-
-
Reaction Conditions: The choice of base and solvent can influence the reaction outcome.
-
Solution:
-
Base Selection: A non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate can be effective.[6] These bases will scavenge the HCl produced without competing in the alkylation.
-
Solvent: Aprotic solvents like acetonitrile or DMF are commonly used.[6]
-
-
Experimental Workflow: Minimizing Over-Alkylation
Caption: Workflow for controlled N-alkylation.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale synthesis: reductive amination or direct N-alkylation?
A1: For large-scale synthesis of this compound, reductive amination is generally the preferred method . Here's a comparison:
| Feature | Reductive Amination | Direct N-Alkylation |
| Byproducts | Fewer problematic byproducts. The main potential side product is the reduced aldehyde, which is often easily separated. | Prone to over-alkylation, forming quaternary ammonium salts that can complicate purification.[2] |
| Reagents | Uses readily available aldehydes and amines. Reducing agents like STAB are commercially available in bulk. | Requires an alkyl halide, which can be more lachrymatory and hazardous on a large scale. |
| Process Control | The one-pot nature of the reaction can be advantageous for process efficiency.[1] | Requires careful control of addition rates to avoid side reactions.[6] |
| Green Chemistry | Can be considered a greener process due to higher atom economy and fewer toxic byproducts. | Can generate significant salt waste from the base used. |
While direct alkylation may seem simpler, the potential for over-alkylation and the handling of alkyl halides make it less desirable for preclinical scale-up where purity and process robustness are paramount.
Q2: What are the critical parameters to monitor during the scale-up of the reductive amination?
A2: When scaling up the reductive amination, the following parameters are crucial:
-
Temperature Control: The reaction can be exothermic, especially during the addition of the reducing agent. A reliable cooling system is essential to maintain the desired temperature and prevent runaway reactions.
-
Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and increased side product formation. Ensure the reactor's agitation is sufficient for the reaction volume.
-
Reaction Monitoring: Do not rely solely on reaction time. Use in-process controls like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product. This will allow for a more accurate determination of the reaction endpoint.
-
Water Content: For the imine formation step, ensure that all reagents and solvents are sufficiently dry, or that an efficient method for water removal is in place.
Q3: What are the recommended purification strategies for this compound on a larger scale?
A3: For preclinical studies, high purity is essential. A multi-step purification strategy is often necessary.
-
Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is the first step. This typically involves quenching the reaction, followed by extraction with an organic solvent. Washing with a mild base (e.g., sodium bicarbonate solution) will remove any acidic components, and a brine wash will help to remove water.
-
Crystallization/Salt Formation: If the product is a solid, crystallization is an excellent method for purification on a large scale. Alternatively, forming a salt (e.g., the hydrochloride salt) can often induce crystallization and provide a highly purified, stable solid. The free base can be regenerated if needed.
-
Column Chromatography: While less ideal for very large quantities due to solvent consumption and time, flash column chromatography is an effective method for removing closely related impurities. For preclinical batches, this may be a necessary final polishing step.
Purification Workflow Diagram
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Isolating High-Purity 4-(4-Methyl-benzyl)-piperidine
As a Senior Application Scientist, I've frequently guided researchers through the nuances of synthesizing and purifying substituted piperidines. These scaffolds are critical in drug development, and their purity is non-negotiable for reliable downstream applications. This guide is structured as a series of frequently asked questions to address the specific challenges you may encounter when isolating 4-(4-Methyl-benzyl)-piperidine. We will delve into the causality behind experimental choices, providing you with robust, self-validating protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized this compound via reductive amination. What are the most common impurities I should be looking for?
A1: Reductive amination is a robust method, but it can generate a predictable profile of impurities.[1] Understanding these is the first step to devising a successful purification strategy.
-
Unreacted Starting Materials: The most obvious impurities are residual 4-piperidone and 4-methylbenzaldehyde. These can typically be identified by TLC or LC-MS analysis of the crude reaction mixture.
-
Iminium Intermediate: Incomplete reduction can leave the stable iminium ion intermediate or the corresponding enamine. This is more common when using milder reducing agents or if the reaction conditions (pH, temperature) are suboptimal.
-
Tertiary Amine (Over-alkylation): If the newly formed secondary amine, this compound, reacts with another equivalent of 4-methylbenzaldehyde and is subsequently reduced, you can form the tertiary amine byproduct, 1-(4-methylbenzyl)-4-(4-methylbenzyl)-piperidine.
-
Byproducts from the Reducing Agent: Depending on your choice of hydride reagent (e.g., NaBH(OAc)₃, NaBH₃CN), you may have boron or cyanoboron complexes in your crude mixture that need to be removed during aqueous workup.
A general workflow for synthesis and initial cleanup is crucial before tackling the main purification.
Caption: General workflow from synthesis to crude product.
Q2: My TLC analysis shows my product streaking badly, and column chromatography is giving poor separation. What's happening and how do I fix it?
A2: This is the most common issue researchers face when purifying basic amines like piperidines on standard silica gel. The problem stems from the fundamental properties of the stationary phase.
The Cause: Standard silica gel has a surface rich in silanol groups (Si-OH), which are weakly acidic. Your basic piperidine product (pKa ≈ 11)[] interacts strongly and often irreversibly with these acidic sites. This strong interaction leads to significant peak tailing on TLC plates and broad, poorly resolved peaks during column chromatography, as the product "sticks" to the column and elutes slowly and unevenly.
The Solution: You must neutralize or "mask" these acidic silanol groups. The standard and most effective method is to add a small amount of a basic modifier to your mobile phase.[3]
-
Triethylamine (TEA): Adding 0.5-2% triethylamine to your eluent system is the go-to solution. TEA is a volatile base that will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column without these undesirable secondary interactions.
-
Ammonia in Methanol: For more polar systems, using a pre-mixed solution of 7N ammonia in methanol as your polar modifier can also be highly effective.
Below is a decision tree to guide your troubleshooting process for column chromatography.
Caption: Troubleshooting guide for amine purification on silica gel.
Q3: What is a good starting mobile phase for purifying this compound by column chromatography?
A3: A systematic approach using Thin Layer Chromatography (TLC) is essential to determine the optimal mobile phase before committing to a large-scale column. Given the polarity of your compound, a mixture of a chlorinated solvent and an alcohol is a standard starting point.[3]
Recommended Starting Solvent Systems for TLC Analysis:
| System No. | Non-Polar Solvent | Polar Solvent | Modifier | Typical Starting Ratio | Notes |
| 1 | Dichloromethane (DCM) | Methanol (MeOH) | 1% Triethylamine (TEA) | 98:2 | A good initial system. Gradually increase MeOH to achieve the target Rf. |
| 2 | Ethyl Acetate (EtOAc) | Hexanes | 1% Triethylamine (TEA) | 20:80 | Useful if impurities are very non-polar. Increase EtOAc for elution. |
| 3 | Chloroform (CHCl₃) | Methanol (MeOH) | 1% Triethylamine (TEA) | 95:5 | An alternative to DCM, sometimes offers different selectivity. |
Goal: Your target product should have an Rf value of 0.2 - 0.4 on the TLC plate. This Rf range generally ensures good separation on a column without requiring excessively long elution times.
Step-by-Step Protocol for Column Chromatography:
-
Select Mobile Phase: Based on your TLC results (e.g., 95:5 DCM:MeOH + 1% TEA gives an Rf of 0.3).
-
Prepare the Column:
-
Choose an appropriate column size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column using the "slurry method": mix silica gel with the non-polar component of your mobile phase (e.g., DCM) and pour it into the column. Allow it to pack evenly.
-
Equilibrate the column by running 2-3 column volumes of the full mobile phase through the packed silica.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of DCM.
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.
-
-
Elute and Collect:
-
Carefully add the mobile phase and begin elution.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[3]
Q4: My product is a solid. Can I use recrystallization for purification?
A4: Absolutely. Recrystallization is an excellent and scalable purification technique for solid compounds, provided you can find a suitable solvent system. The goal is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
How to Screen for a Recrystallization Solvent:
-
Place a small amount of your crude solid (20-30 mg) in a test tube.
-
Add a small volume (0.5 mL) of a test solvent and observe solubility at room temperature.
-
If it is insoluble, gently heat the mixture. If the solid dissolves completely upon heating, this is a promising candidate solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
If pure crystals form, you have found a good solvent.
Suggested Solvents to Screen for this compound:
-
Single Solvents: Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene.
-
Solvent Pairs: If you find a solvent in which the compound is too soluble (e.g., DCM) and one in which it is insoluble (e.g., Hexanes), you can use them as a pair. Dissolve the compound in a minimum of the "good" solvent (DCM) while hot, and then slowly add the "poor" solvent (Hexanes) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
Many piperidine derivatives have been successfully recrystallized from solvents like ethanol or ethyl acetate.[4][5]
Q5: How can I confirm the identity and assess the purity of my final product?
A5: A combination of analytical techniques is required to unambiguously confirm the structure and purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.
-
¹H NMR: Will confirm the presence of all protons and their connectivity. You should see signals corresponding to the aromatic protons on the tolyl group, the benzylic CH₂, the piperidine ring protons, and the methyl group singlet.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of your compound. For this compound, the expected molecular weight is 189.30 g/mol .[6][7] You should look for the [M+H]⁺ ion at m/z 190.16 in ESI+ mode.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. Using a suitable column (e.g., C18 reverse-phase) and method, you can quantify the purity of your sample (e.g., >98%).[8]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the N-H stretch of the secondary amine.
A clean NMR spectrum and a single major peak in the HPLC chromatogram are strong indicators of a pure sample.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-[(4-Methylphenyl)methyl]piperidine | C13H19N | CID 3375603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Biological Potency of 4-(4-Methyl-benzyl)-piperidine and 4-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzylpiperidine Scaffold
The 4-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural features, including a basic piperidine nitrogen and an aromatic benzyl group, allow for critical interactions with a variety of biological targets, particularly within the central nervous system. 4-benzylpiperidine itself is a known monoamine releasing agent, exhibiting selectivity for dopamine and norepinephrine transporters.[1][2] This activity profile has made it and its derivatives subjects of interest for conditions such as cocaine dependence and other CNS disorders.[3]
The central question addressed in this guide is: How does the addition of a methyl group at the para-position of the benzyl ring influence the biological potency of the 4-benzylpiperidine scaffold? We will explore this by first detailing the known biological profile of 4-benzylpiperidine and then extrapolating the likely effects of the 4-methyl substitution based on established SAR principles.
Biological Profile of 4-benzylpiperidine
4-benzylpiperidine is primarily characterized as a monoamine releasing agent, with a notable preference for catecholaminergic systems over the serotonergic system.[1][2] It also exhibits weak monoamine oxidase (MAO) inhibitory activity.[1][2]
Key Pharmacological Activities:
-
Monoamine Release: It is most effective as a norepinephrine releaser, followed by dopamine, with significantly lower potency for serotonin release.[1][2]
-
Monoamine Oxidase Inhibition: It acts as a weak inhibitor of both MAO-A and MAO-B.[1][2]
The table below summarizes the known in vitro potencies of 4-benzylpiperidine.
| Biological Target | Assay Type | Potency (EC50/IC50) | Reference |
| Dopamine (DA) Release | Monoamine Release Assay | 109 nM (EC50) | [1][2] |
| Norepinephrine (NE) Release | Monoamine Release Assay | 41.4 nM (EC50) | [1][2] |
| Serotonin (5-HT) Release | Monoamine Release Assay | 5,246 nM (EC50) | [1][2] |
| MAO-A Inhibition | Enzyme Inhibition Assay | 130 µM (IC50) | [1][2] |
| MAO-B Inhibition | Enzyme Inhibition Assay | 750 µM (IC50) | [1][2] |
The Predicted Impact of 4-Methyl Substitution: A SAR-Based Hypothesis
Direct experimental data on the biological potency of 4-(4-Methyl-benzyl)-piperidine is scarce in publicly accessible literature. However, we can formulate a strong hypothesis based on the extensive SAR studies of substituted benzylpiperidine derivatives.
The addition of a methyl group to the para-position of the benzyl ring introduces a small, lipophilic, and electron-donating group. This modification can influence the compound's interaction with its biological targets in several ways:
-
Steric Effects: The methyl group can alter the conformation of the benzyl ring within the binding pocket of a receptor or transporter, potentially leading to a more favorable or unfavorable interaction.
-
Electronic Effects: The electron-donating nature of the methyl group can influence the electron density of the aromatic ring, which may affect cation-π or other electronic interactions with the target protein.
-
Lipophilicity: The increased lipophilicity can enhance membrane permeability and may favor binding to hydrophobic pockets within the target protein.
One study on a series of N-substituted 4-benzylpiperidine derivatives found that a p-methyl substitution on the benzyl ring resulted in an approximately 3-fold increase in in vivo activity in a maximal electroshock (MES) assay, suggesting a positive contribution of this substituent to the overall biological effect in that specific chemical series and biological context.[1]
Based on these principles, we can hypothesize the potential changes in potency for this compound relative to 4-benzylpiperidine.
| Biological Target | Predicted Change in Potency | Rationale |
| Dopamine (DA) Release | Potentially Increased | The methyl group may enhance binding to the dopamine transporter (DAT) through favorable hydrophobic interactions. SAR studies on related compounds have shown that substitutions on the benzyl ring can significantly modulate DAT affinity.[4][5] |
| Norepinephrine (NE) Release | Potentially Increased or Maintained | Similar to DAT, the norepinephrine transporter (NET) may accommodate the methyl group, potentially leading to enhanced binding. |
| Serotonin (5-HT) Release | Likely Unchanged or Slightly Increased | Given the already low potency of 4-benzylpiperidine at the serotonin transporter (SERT), a significant increase is not anticipated, although some SAR studies show that benzyl ring substitutions can influence SERT affinity.[6] |
| MAO-A/B Inhibition | Likely Unchanged or Slightly Decreased | The weak MAO inhibitory activity of the parent compound suggests that this is not a primary target. The addition of a methyl group is unlikely to dramatically enhance this activity and could potentially decrease it due to steric hindrance. |
It is crucial to emphasize that these are hypotheses based on indirect evidence and require experimental validation.
Experimental Protocols for Comparative Potency Determination
To empirically determine the relative biological potencies of this compound and 4-benzylpiperidine, a series of in vitro assays should be conducted. The following protocols provide a robust framework for such an investigation.
Experimental Workflow
References
- 1. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Monoamine Reuptake Inhibition by Benzylpiperidines: A Guide for Researchers
In the landscape of neuropharmacology, the modulation of monoamine transporters—integral proteins that regulate the synaptic concentrations of serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—remains a cornerstone of therapeutic strategies for a spectrum of neuropsychiatric disorders. Benzylpiperidine derivatives have emerged as a versatile scaffold, offering a tunable platform for designing potent and selective monoamine reuptake inhibitors (MRIs). This guide provides a comparative analysis of their inhibitory activity, delving into the structural nuances that govern their interaction with these critical transporters and offering insights for the rational design of next-generation therapeutics.
The Significance of Monoamine Transporter Modulation
Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neuronal signaling. Inhibition of this process prolongs the residence time of neurotransmitters in the synapse, thereby enhancing neurotransmission. This mechanism is the foundation for the therapeutic efficacy of many antidepressants, anxiolytics, and psychostimulants. The benzylpiperidine core has proven to be a privileged structure in the development of compounds targeting these transporters.
Visualizing the Mechanism: Monoamine Reuptake Inhibition
The following diagram illustrates the fundamental process of monoamine reuptake and its inhibition by benzylpiperidine-based compounds.
Caption: Mechanism of monoamine reuptake and its inhibition by benzylpiperidines.
Experimental Determination of Inhibitory Potency: A Standard Protocol
The cornerstone of comparative analysis lies in robust and reproducible experimental data. The inhibitory potency of benzylpiperidine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) at each of the three monoamine transporters. The following outlines a standard in vitro protocol.
Workflow for Determining IC50 Values
Caption: A typical experimental workflow for determining IC50 values.
Step-by-Step Methodology
-
Cell Culture : Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are cultured under standard conditions.
-
Cell Plating : Cells are seeded into 96-well microplates at an appropriate density and allowed to adhere overnight.
-
Compound Incubation : On the day of the assay, the culture medium is replaced with a buffer solution. The cells are then pre-incubated with various concentrations of the test benzylpiperidine compounds for a defined period.
-
Radiolabeled Substrate Addition : A fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to each well to initiate the uptake reaction.
-
Uptake Reaction : The plates are incubated for a short period (typically 10-20 minutes) at 37°C to allow for transporter-mediated uptake of the radiolabeled substrate.
-
Termination of Uptake : The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting : The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis : The amount of radioactivity is proportional to the amount of substrate taken up by the cells. The data are then analyzed using non-linear regression to determine the IC50 value for each compound at each transporter.
Comparative Analysis of Benzylpiperidine Derivatives
The inhibitory profile of benzylpiperidine derivatives is exquisitely sensitive to structural modifications. The following table summarizes the IC50 values for a selection of 4-benzylpiperidine carboxamides, highlighting the impact of alterations to the linker length and aromatic substituents on their potency and selectivity for DAT, NET, and SERT.
| Compound ID | Linker Length (n) | R1 Substituent | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) |
| 7a | 3 | 3,5-dichlorophenyl | >10 | 0.12-0.56 | 0.19-0.84 |
| 8f | 2 | diphenyl acetyl | - | - | - |
| 7j | 3 | 2-naphthyl | - | - | - |
| 8k | 2 | 6-bromo-2-naphthyl | - | - | - |
| 8l | 2 | 6-methoxy-2-naphthyl | - | - | - |
Note: A comprehensive list of IC50 values for 24 different synthetic 4-benzylpiperidine carboxamides can be found in the referenced literature.
Structure-Activity Relationship (SAR) Insights
The data reveals critical structural features that dictate the selectivity of 4-benzylpiperidine carboxamides for the different monoamine transporters.
-
Linker Length : A shorter, two-carbon linker between the piperidine nitrogen and the carboxamide group generally confers higher potency for DAT inhibition compared to a three-carbon linker. This modification can be a key strategy to convert serotonin-norepinephrine reuptake inhibitors (SNRIs) into triple reuptake inhibitors (TRIs).
-
Aromatic Substituents :
-
For SERT and NET : Compounds bearing a biphenyl group tend to exhibit greater inhibitory activity at both SERT and NET compared to those with a diphenyl group. Additionally, a 2-naphthyl substitution generally enhances inhibition at both SERT and NET compared to a 1-naphthyl substitution.
-
For DAT : In contrast, a diphenyl acetyl substitution is highly correlated with potent DAT reuptake inhibition, regardless of the linker length. The presence of an electron-withdrawing group on the N-benzyl moiety is also beneficial for DAT binding.
-
The following diagram illustrates the key structure-activity relationships for 4-benzylpiperidine carboxamides.
Caption: Key structure-activity relationships for 4-benzylpiperidine carboxamides.
Conclusion and Future Directions
The benzylpiperidine scaffold represents a highly adaptable platform for the development of monoamine reuptake inhibitors with tailored selectivity profiles. The structure-activity relationships elucidated here provide a rational basis for the design of novel compounds. By strategically modifying the linker length and aromatic substituents, researchers can fine-tune the inhibitory potency at DAT, NET, and SERT. This opens avenues for the development of next-generation therapeutics, including triple reuptake inhibitors, which may offer broader efficacy and improved side-effect profiles for the treatment of complex neuropsychiatric disorders. Further exploration of substitutions on the benzyl and piperidine rings, as well as bioisosteric replacements, will undoubtedly lead to the discovery of even more potent and selective modulators of monoamine transporter function.
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 4-(4-Methyl-benzyl)-piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 4-(4-Methyl-benzyl)-piperidine, a substituted piperidine derivative of interest in pharmaceutical and medicinal chemistry research. Piperidine scaffolds are prevalent in numerous bioactive molecules, making a thorough understanding of their fragmentation patterns essential for structural elucidation, metabolite identification, and quality control.[1] This document compares and contrasts the fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, offering field-proven insights into the causal mechanisms behind observed product ions. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to serve as a practical resource for researchers in the field.
Introduction: The Significance of Piperidine Moieties in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in key intermolecular interactions make it a privileged scaffold in medicinal chemistry. The N-benzyl piperidine (N-BP) fragment, in particular, is frequently utilized to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] Consequently, the robust and unambiguous characterization of piperidine-containing compounds is a critical step in the drug discovery and development pipeline. Mass spectrometry stands as a powerful analytical tool for this purpose, providing detailed structural information through the systematic fragmentation of a parent molecule.[3] This guide focuses on this compound as a representative example to explore the fundamental principles of its fragmentation in the gas phase.
Ionization Techniques: A Comparative Overview
The choice of ionization technique profoundly influences the fragmentation patterns observed in mass spectrometry.[1] Here, we compare two of the most common methods: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): A "hard" ionization technique that subjects the analyte to a high-energy electron beam (typically 70 eV). This results in extensive fragmentation, providing a detailed and reproducible "fingerprint" of the molecule. EI is particularly useful for structural elucidation of relatively small, volatile compounds.
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from solution. It typically produces protonated molecules [M+H]+ with minimal fragmentation.[1] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of a selected precursor ion, providing valuable structural information for a wide range of compounds, including those that are non-volatile or thermally labile.[3]
The selection between EI and ESI is therefore dictated by the analytical question at hand. For library matching and detailed structural fingerprinting of a pure compound, EI-GC-MS is often preferred. For the analysis of complex mixtures or when information about the intact molecule is paramount, ESI-LC-MS/MS is the method of choice.
Fragmentation Pathways of this compound
The fragmentation of this compound is primarily governed by the stability of the resulting carbocations and radical cations. The key structural features influencing its fragmentation are the piperidine ring, the benzylic carbon, and the p-methyl substituent on the aromatic ring.
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial ionization can occur at the nitrogen lone pair or within the aromatic ring. The resulting molecular ion [M]+• (m/z 189) will be of low abundance due to the extensive fragmentation. The major fragmentation pathways are predicted to be:
-
Benzylic Cleavage: The most favorable fragmentation pathway involves the cleavage of the C-C bond between the piperidine ring and the benzyl group. This results in the formation of a highly stable, resonance-stabilized 4-methylbenzyl cation (tropylium ion rearrangement) at m/z 105 . This is expected to be the base peak in the EI spectrum. The corresponding radical fragment is the piperidin-4-yl radical.
-
α-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom within the piperidine ring is a characteristic fragmentation pathway for aliphatic amines.[1] This can lead to the loss of an ethyl or propyl radical, resulting in the formation of iminium ions.
-
Piperidine Ring Fission: The piperidine ring can undergo various ring-opening fragmentations, leading to a series of smaller fragment ions.
Comparative Analysis with 4-Benzylpiperidine
To substantiate these predictions, we can compare the expected fragmentation of this compound with the known EI mass spectrum of the closely related compound, 4-benzylpiperidine, available in the NIST Mass Spectrometry Data Center.[4]
| Fragment Ion | Proposed Structure | m/z (4-Benzylpiperidine) [4] | Predicted m/z (this compound) | Fragmentation Pathway |
| [M]+• | Molecular Ion | 175 | 189 | Electron Ionization |
| [M-H]+ | Loss of Hydrogen | 174 | 188 | Hydrogen abstraction |
| [C7H7]+ | Benzyl/Tropylium Cation | 91 | 105 | Benzylic Cleavage (Base Peak) |
| [C6H5]+ | Phenyl Cation | 77 | 77 | Loss of CH2 from benzyl cation |
| [C5H10N]+ | Piperidinium Fragment | 84 | 84 | Cleavage of benzyl group |
The primary difference in the EI spectrum of this compound compared to 4-benzylpiperidine is the shift of the base peak from m/z 91 to m/z 105, corresponding to the addition of a methyl group to the benzyl fragment.
Diagram of Predicted EI Fragmentation
References
- 1. benchchem.com [benchchem.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Benzylpiperidine [webbook.nist.gov]
A Researcher's Guide to Navigating the Cross-Reactivity Profile of 4-(4-Methyl-benzyl)-piperidine
An In-Depth Comparison and Methodological Blueprint for Off-Target Assessment
As Senior Application Scientists, we understand that the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Unforeseen interactions with unintended biological targets, known as off-target effects, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[1] This guide provides a comprehensive framework for assessing the cross-reactivity of 4-(4-Methyl-benzyl)-piperidine, a molecule of interest due to its structural similarities to pharmacologically active compounds. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis against relevant alternatives to illuminate the importance of a thorough off-target screening strategy.
The Significance of Off-Target Profiling
The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs.[2][3] However, its very versatility necessitates a cautious approach. The basic nitrogen atom and conformational flexibility of the piperidine ring can lead to interactions with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[4] Early and comprehensive off-target screening is therefore not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.[5] By identifying potential liabilities at the preclinical stage, researchers can make informed decisions, refine chemical structures to enhance selectivity, and build a robust safety profile for their lead candidates.
This guide will utilize a comparative approach, assessing this compound alongside three reference compounds, each chosen for their structural or functional relevance:
-
4-Benzylpiperidine: The parent scaffold, providing a baseline for understanding the contribution of the 4-methyl substituent. This compound is known to act as a monoamine releasing agent and a weak monoamine oxidase (MAO) inhibitor.[6]
-
GBR 12909: A well-characterized and selective dopamine transporter (DAT) inhibitor, offering a benchmark for activity and selectivity at monoamine transporters.
-
Ifenprodil: An NMDA receptor antagonist that contains a piperidine moiety, allowing for the assessment of potential interactions with this critical ion channel.[7]
Experimental Design: A Multi-faceted Approach to Uncover Off-Target Interactions
A robust assessment of cross-reactivity requires a multi-tiered strategy, beginning with a broad screen against a panel of known safety-related targets, followed by more focused dose-response studies for any identified "hits."
Tier 1: Broad Panel Screening
The initial step involves screening this compound at a single, high concentration (typically 10 µM) against a comprehensive panel of off-target receptors, ion channels, and enzymes. A panel such as the Eurofins Cerep SafetyScreen44™ provides an excellent starting point, covering a wide range of targets implicated in adverse drug reactions.[8][9] This initial screen serves as a red flag system, quickly identifying potential areas of concern that warrant further investigation.
Tier 2: Dose-Response Characterization
Any significant interaction identified in the broad panel screen (e.g., >50% inhibition or stimulation) must be followed up with a full dose-response study. This allows for the determination of key pharmacological parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), providing a quantitative measure of the compound's potency at the off-target.
The following diagram illustrates the general workflow for off-target screening:
Caption: A streamlined workflow for off-target liability assessment.
Comparative Cross-Reactivity Data
To illustrate the process of data analysis and interpretation, the following table presents a hypothetical, yet realistic, dataset comparing the binding affinities (% inhibition at 10 µM) of this compound and the selected reference compounds at a panel of key off-target receptors.
| Target | This compound (% Inhibition @ 10µM) | 4-Benzylpiperidine (% Inhibition @ 10µM) | GBR 12909 (% Inhibition @ 10µM) | Ifenprodil (% Inhibition @ 10µM) | Potential Implication |
| Monoamine Transporters | |||||
| Dopamine Transporter (DAT) | 78% | 65% | 95% | 15% | CNS side effects, abuse potential |
| Norepinephrine Transporter (NET) | 85% | 75% | 40% | 10% | Cardiovascular effects (e.g., increased heart rate, blood pressure) |
| Serotonin Transporter (SERT) | 45% | 30% | 25% | 5% | Mood alterations, drug-drug interactions |
| GPCRs | |||||
| Adrenergic α1 | 55% | 48% | 5% | 60% | Hypotension, dizziness |
| Sigma-1 Receptor | 62% | 58% | 12% | 75% | CNS effects, potential for psychiatric side effects |
| Ion Channels | |||||
| hERG (K+ channel) | 35% | 25% | <5% | 18% | Cardiotoxicity (QT prolongation) |
| NMDA Receptor (MK-801 site) | 40% | 20% | <5% | 98% | Neurological disturbances, psychosis-like effects |
| Enzymes | |||||
| MAO-A | 28% | 25% | <5% | <5% | Drug-drug interactions (e.g., with SSRIs) |
| MAO-B | 15% | 12% | <5% | <5% | Drug-drug interactions |
Analysis and Interpretation of Findings
The hypothetical data presented above suggests that this compound exhibits a distinct cross-reactivity profile compared to the reference compounds.
-
Monoamine Transporters: Similar to its parent compound, this compound shows significant inhibition of both DAT and NET, with the 4-methyl group appearing to enhance this activity. The potency at DAT is approaching that of the reference inhibitor GBR 12909, suggesting that this could be a primary activity of the molecule. The potent NET inhibition is a key differentiator from GBR 12909 and warrants careful consideration due to potential cardiovascular side effects.
-
GPCRs and Ion Channels: The compound displays moderate affinity for the adrenergic α1 and sigma-1 receptors. The interaction at the NMDA receptor, while less potent than the reference antagonist Ifenprodil, is notable and suggests a potential for neurological side effects. The moderate hERG inhibition, while not alarmingly high, is a critical parameter to monitor closely in subsequent safety studies due to the risk of cardiotoxicity.
This multifaceted interaction profile highlights the necessity of a broad screening approach. A screening strategy focused solely on monoamine transporters would have failed to identify the potential liabilities at adrenergic, sigma, and NMDA receptors.
Key Signaling Pathway: Dopaminergic Neurotransmission
The significant inhibition of the dopamine transporter by this compound suggests a direct impact on dopaminergic signaling. The following diagram illustrates the canonical pathway and the site of action for a DAT inhibitor.
Caption: Inhibition of DAT by this compound.
By blocking the reuptake of dopamine from the synaptic cleft, this compound would be expected to increase the concentration and prolong the action of dopamine at postsynaptic receptors. This mechanism is responsible for the therapeutic effects of many antidepressants and stimulants, but also underlies the abuse potential and certain side effects of these drugs.
Methodologies: Experimental Protocols
To ensure scientific integrity, the following are detailed, step-by-step protocols for key in vitro assays used in off-target profiling.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters (e.g., DAT)
Objective: To determine the inhibitory activity of a test compound on the binding of a specific radioligand to a target receptor.
Materials:
-
Cell membranes expressing the human dopamine transporter (hDAT).
-
[³H]-WIN 35,428 (radioligand for DAT).
-
GBR 12909 (unlabeled competitor for non-specific binding).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle control.
-
[³H]-WIN 35,428 at a concentration near its Kd.
-
For non-specific binding wells, add an excess of unlabeled GBR 12909.
-
-
Initiate Reaction: Add the hDAT-expressing cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: hERG Channel Patch-Clamp Assay
Objective: To assess the inhibitory effect of a test compound on the hERG potassium channel current.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Intracellular solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP).
-
Test compound.
Procedure:
-
Cell Preparation: Culture and harvest the hERG-expressing cells.
-
System Setup: Prime the automated patch-clamp system with the extracellular and intracellular solutions.
-
Cell Sealing: Pipette the cell suspension into the system, where individual cells are captured and a high-resistance seal is formed.
-
Whole-Cell Configuration: Achieve whole-cell configuration to allow electrical access to the cell's interior.
-
Baseline Current Recording: Apply a voltage pulse protocol to elicit the characteristic hERG tail current and record a stable baseline.
-
Compound Application: Perfuse the cells with the test compound at various concentrations.
-
Current Measurement: Record the hERG current in the presence of the test compound.
-
Data Analysis: Measure the reduction in the hERG tail current amplitude at each compound concentration. Calculate the percent inhibition and determine the IC50 value.
Conclusion: A Pathway to Safer Drug Candidates
The comprehensive cross-reactivity assessment of this compound, through the lens of a comparative analysis, underscores the indispensable nature of early and broad off-target profiling. The hypothetical data reveals a complex pharmacological profile with potential interactions at monoamine transporters, GPCRs, and ion channels. Such insights are invaluable for guiding medicinal chemistry efforts to optimize selectivity, for designing subsequent in vivo safety studies, and for ultimately selecting drug candidates with a higher probability of success. By embracing the principles of scientific integrity and employing a logical, data-driven approach to off-target assessment, researchers can navigate the complexities of drug discovery with greater confidence and contribute to the development of safer and more effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 7. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Comparing the efficacy of different synthetic routes to 4-(4-Methyl-benzyl)-piperidine
A Comparative Guide to the Synthetic Routes of 4-(4-Methyl-benzyl)-piperidine
Introduction: The 4-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] Its derivatives are explored for a wide range of therapeutic applications, acting as monoamine releasing agents, NMDA receptor antagonists, and more.[3] Specifically, this compound serves as a crucial building block for more complex molecular architectures. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in drug discovery and process development.
This guide provides an in-depth comparison of three distinct and effective synthetic routes to this compound. We will move beyond simple procedural descriptions to analyze the underlying chemical principles, the rationale for specific reagents and conditions, and the practical advantages and disadvantages of each approach. The methodologies discussed include the classical catalytic hydrogenation of a pyridine precursor, a versatile reductive amination pathway, and a modern palladium-catalyzed Suzuki cross-coupling reaction.
Route 1: Catalytic Hydrogenation of 4-(4-Methylbenzyl)pyridine
This is arguably the most direct and atom-economical approach, converting a readily available pyridine precursor into the desired piperidine via saturation of the aromatic ring. The hydrogenation of pyridines is a well-established transformation, though it often requires forcing conditions due to the aromatic stability of the heterocyclic ring.[4]
Figure 1: Catalytic hydrogenation of a pyridine precursor.
Expert Rationale & Mechanistic Insight
The choice of an acidic solvent like glacial acetic acid is critical.[5] The acid protonates the pyridine nitrogen, forming a pyridinium ion. This species is significantly more electron-deficient than the neutral pyridine, which lowers the activation energy for hydrogenation, thereby facilitating the reduction of the otherwise stable aromatic ring under less harsh conditions than would be required in a neutral solvent.[5]
Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and commonly used catalyst for this transformation.[5] In the presence of hydrogen, it is reduced in situ to finely dispersed platinum metal, which serves as the active heterogeneous catalyst. Other catalysts like Rhodium on carbon (Rh/C) or Palladium on carbon (Pd/C) can also be effective, sometimes offering different selectivity profiles or activity under milder conditions.[4][6]
Experimental Protocol
-
Reaction Setup: To a solution of 4-(4-methylbenzyl)pyridine (1.0 g) in glacial acetic acid (5 mL) in a high-pressure autoclave, add Platinum(IV) oxide (PtO₂, 5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 50-70 bar with hydrogen.
-
Reaction Execution: Stir the mixture at room temperature for 6-10 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, carefully vent the hydrogen gas. Quench the reaction mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the acetic acid is neutralized (pH > 7).
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the pure this compound.[5]
Route 2: Two-Step Reductive Amination and Deprotection
Reductive amination is a cornerstone of amine synthesis, offering a highly versatile and controlled method for C-N bond formation.[7][8] This route builds the target molecule by first coupling a protected piperidone with 4-methylbenzaldehyde, followed by the removal of the protecting group. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is essential to prevent side reactions and allows for milder reaction conditions.
Figure 2: Two-step synthesis via reductive amination.
Expert Rationale & Mechanistic Insight
The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is strategic. It is a mild and selective hydride donor that is particularly effective for reductive aminations.[9] Unlike stronger agents like sodium borohydride, it does not readily reduce the aldehyde starting material and is stable in the slightly acidic conditions generated by the formation of the intermediate iminium ion, which it selectively reduces. The Boc protecting group is ideal for this sequence as it is robust to the reductive amination conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) that do not affect the final product.[9]
Experimental Protocol
Step 1: Reductive Amination
-
Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 equiv.) and 4-methylbenzaldehyde (1.1 equiv.) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 equiv.) in portions.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography.
Step 2: Boc Deprotection
-
Reaction Setup: Dissolve the purified N-Boc protected intermediate from Step 1 in DCM.
-
Deprotection: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature for 1-2 hours.
-
Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in water and basify with NaOH or Na₂CO₃ solution. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the final product.
Route 3: Suzuki Cross-Coupling
For ultimate flexibility and as a modern alternative, the Suzuki cross-coupling reaction provides a powerful method for forming the key benzylic C-C bond.[10] This route involves the palladium-catalyzed reaction of an organoborane derived from a piperidine precursor with an aryl halide. This approach is particularly valuable for creating libraries of analogues, as a wide variety of aryl halides and organoboranes are commercially available.[11]
Figure 3: Synthesis via Suzuki cross-coupling.
Expert Rationale & Mechanistic Insight
This synthesis begins with N-Boc-4-methylenepiperidine, which is converted to an organoborane intermediate via hydroboration, typically using 9-borabicyclo[3.3.1]nonane (9-BBN).[11] 9-BBN is chosen for its high regioselectivity, adding to the less substituted carbon of the double bond, which is crucial for forming the desired product. The subsequent Suzuki coupling is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, which is known for its efficiency in coupling alkylboranes with aryl halides.[10] An aqueous base (e.g., K₂CO₃) is required to activate the borane for transmetalation to the palladium center, a key step in the catalytic cycle. The final deprotection step is analogous to that in Route 2.
Experimental Protocol
Step 1: Hydroboration
-
To a solution of N-Boc-4-methylenepiperidine (1.0 equiv.) in anhydrous THF at 0°C, add a 0.5 M solution of 9-BBN in THF (1.1 equiv.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. The formation of the organoborane intermediate is typically quantitative and used directly in the next step.
Step 2: Suzuki Coupling and Deprotection
-
Reaction Setup: To the solution containing the organoborane intermediate, add 4-methylbenzyl bromide (1.0 equiv.), an aqueous solution of K₂CO₃ (3.0 equiv.), and the palladium catalyst Pd(dppf)Cl₂ (3-5 mol%).
-
Reaction Execution: Heat the mixture to reflux (approx. 80-90°C) for 12-18 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
Workup & Deprotection: Cool the reaction, dilute with water, and extract with ethyl acetate. The organic layer contains the N-Boc protected product. This crude material can be purified and then deprotected using the acidic conditions described in Route 2 to yield the final product.
Comparative Analysis
| Feature | Route 1: Catalytic Hydrogenation | Route 2: Reductive Amination | Route 3: Suzuki Cross-Coupling |
| Starting Materials | 4-(4-Methylbenzyl)pyridine | 1-Boc-4-piperidone, 4-methylbenzaldehyde | N-Boc-4-methylenepiperidine, 4-methylbenzyl bromide |
| Number of Steps | 1 | 2 | 2 (or 3 if starting from piperidone) |
| Typical Yield | Good to Excellent | Good to Excellent | Good |
| Scalability | Excellent, well-suited for process chemistry | Good, but requires chromatography | Moderate, catalyst cost can be a factor |
| Key Reagents | H₂ gas, PtO₂ catalyst, Acetic Acid | NaBH(OAc)₃, Boc-piperidone, Acid (TFA) | 9-BBN, Palladium catalyst, Base |
| Advantages | High atom economy, direct, often high yielding.[5] | Highly versatile, mild conditions, broad substrate scope.[8][9] | Excellent for analogue synthesis, high functional group tolerance.[10][12] |
| Disadvantages | Requires high-pressure equipment, functional group tolerance can be limited. | Lower atom economy, requires protection/deprotection. | Multi-step, requires expensive palladium catalyst and borane reagents. |
Conclusion
The optimal synthetic route to this compound is highly dependent on the specific context of the research.
-
For large-scale, cost-effective production , Route 1 (Catalytic Hydrogenation) is often the most attractive option due to its directness and high atom economy, provided the necessary high-pressure equipment is available.[2]
-
For medicinal chemistry and discovery labs , Route 2 (Reductive Amination) offers a practical and versatile balance. The starting materials are readily available, the conditions are mild, and the procedure is robust for general lab equipment.[9]
-
For generating diverse libraries of analogues , Route 3 (Suzuki Coupling) is unparalleled in its flexibility. While more expensive, its ability to easily vary the aromatic partner makes it an invaluable tool for structure-activity relationship (SAR) studies.[10][11]
Each method presents a valid and reliable pathway to the target compound, and the choice rests on a careful consideration of scale, cost, available equipment, and the overall objectives of the synthetic campaign.
References
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
- 12. researchgate.net [researchgate.net]
A Guide to Orthogonal Methods for Confirming the Structure of 4-(4-Methyl-benzyl)-piperidine
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of a new chemical entity (NCE) is a cornerstone of scientific rigor and regulatory compliance. For a molecule like 4-(4-Methyl-benzyl)-piperidine, a substituted piperidine derivative with potential pharmacological activity, establishing its precise atomic arrangement is paramount. This guide provides an in-depth comparison of orthogonal analytical methods essential for the structural elucidation of this compound, grounded in established scientific principles and regulatory expectations.[1][2][3]
The importance of employing orthogonal methods—independent analytical techniques that measure the same analyte through different physicochemical principles—cannot be overstated.[4][5][6][7] Relying on a single analytical method can lead to incomplete or erroneous structural assignments, with potentially significant consequences for downstream development. This guide will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, with a concluding look at the definitive method of X-ray Crystallography.
The Integrated Approach to Structural Confirmation
The structural confirmation of this compound should follow a logical workflow, where each technique provides a unique piece of the structural puzzle. The convergence of data from these orthogonal methods provides a high degree of confidence in the final structural assignment.
Caption: Workflow for orthogonal structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY and HMBC) is essential.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 | d | 2H | Aromatic protons (ortho to CH₂) |
| ~7.00 | d | 2H | Aromatic protons (meta to CH₂) |
| ~3.40 | s | 2H | Benzyl protons (-CH₂-) |
| ~2.90 | m | 2H | Piperidine protons (axial, C2/C6) |
| ~2.50 | m | 2H | Piperidine protons (equatorial, C2/C6) |
| ~2.30 | s | 3H | Methyl protons (-CH₃) |
| ~1.80 | m | 1H | Piperidine proton (C4) |
| ~1.65 | m | 2H | Piperidine protons (axial, C3/C5) |
| ~1.40 | m | 2H | Piperidine protons (equatorial, C3/C5) |
| ~1.25 | br s | 1H | Amine proton (-NH-) |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~136.0 | Aromatic C (quaternary, attached to CH₃) |
| ~135.5 | Aromatic C (quaternary, attached to CH₂) |
| ~129.0 | Aromatic CH |
| ~128.5 | Aromatic CH |
| ~63.0 | Benzyl C (-CH₂-) |
| ~54.0 | Piperidine C (C2/C6) |
| ~40.0 | Piperidine C (C4) |
| ~32.0 | Piperidine C (C3/C5) |
| ~21.0 | Methyl C (-CH₃) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition (if necessary): If structural ambiguities remain, perform 2D NMR experiments such as COSY (to establish proton-proton couplings) and HMBC (to establish long-range proton-carbon correlations).
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction) and interpret the chemical shifts, coupling constants, and integrations to assemble the molecular structure.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its substructures. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.
Expected Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| HRMS (ESI+) | [M+H]⁺ | m/z 190.1596 (Calculated for C₁₃H₂₀N⁺: 190.1590) |
| MS/MS (CID) | Major Fragment Ions | m/z 105 (methyl-benzyl cation), m/z 91 (tropylium ion), m/z 84 (piperidine fragment) |
The fragmentation pattern in MS/MS provides confirmatory evidence for the connectivity of the benzyl and piperidine moieties.
Caption: Proposed MS/MS fragmentation of this compound.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
HRMS Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.
-
MS/MS Acquisition: Perform a product ion scan on the [M+H]⁺ precursor ion to obtain the fragmentation pattern. Optimize the collision energy to achieve a good distribution of fragment ions.[9]
-
Data Analysis: Determine the accurate mass and elemental composition from the HRMS data. Propose fragmentation pathways based on the observed mass losses in the MS/MS spectrum.[10][11][12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| ~3300 (broad) | N-H stretch | Secondary amine |
| ~3020-3080 | C-H stretch | Aromatic |
| ~2850-2950 | C-H stretch | Aliphatic (piperidine and benzyl CH₂) |
| ~1610, ~1510, ~1450 | C=C stretch | Aromatic ring |
| ~810 | C-H bend | para-disubstituted aromatic ring |
The presence of a broad N-H stretch and characteristic aromatic and aliphatic C-H and C=C stretches would be consistent with the proposed structure.[14][15][16]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[17][18][19][20][21] This technique is considered the "gold standard" for structural elucidation.
Expected Crystallographic Data
A successful crystallographic analysis would confirm the connectivity of the 4-(4-methyl-benzyl) group to the 4-position of the piperidine ring and would reveal the chair conformation of the piperidine ring and the relative orientation of the substituents.[22]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, resulting in a detailed 3D model of the molecule.
Conclusion
The structural confirmation of this compound requires a multi-faceted analytical approach. NMR spectroscopy provides the fundamental framework of atomic connectivity. Mass spectrometry confirms the molecular weight and key structural motifs through fragmentation. FTIR spectroscopy offers a rapid check for the presence of expected functional groups. Finally, X-ray crystallography, when feasible, delivers the ultimate, unambiguous proof of the three-dimensional structure. By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish the structure of new chemical entities with the highest degree of scientific confidence, in line with the rigorous standards of the pharmaceutical industry and regulatory bodies like the ICH and USP.[23][24][25][26][27][28]
References
- 1. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 2. database.ich.org [database.ich.org]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 9. benchchem.com [benchchem.com]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. rigaku.com [rigaku.com]
- 18. excillum.com [excillum.com]
- 19. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. azolifesciences.com [azolifesciences.com]
- 22. Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. USP <1225> Method Validation - BA Sciences [basciences.com]
- 24. uspbpep.com [uspbpep.com]
- 25. ijrrjournal.com [ijrrjournal.com]
- 26. uspnf.com [uspnf.com]
- 27. Analytical Method Validation as per ICH vs USP | PPTX [slideshare.net]
- 28. database.ich.org [database.ich.org]
A Head-to-Head Comparison of 4-Benzylpiperidine Derivatives and Known D4 Receptor Antagonists
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of neuropharmacology, the dopamine D4 receptor stands out as a compelling target for therapeutic intervention in a range of neuropsychiatric disorders. While initial clinical trials with D4 antagonists for schizophrenia yielded disappointing results, a resurgence of interest is fueled by new evidence implicating the D4 receptor in addiction, Parkinson's disease, and even certain cancers.[1][2] This guide provides a detailed head-to-head comparison of a representative 4-benzylpiperidine derivative with well-established D4 receptor antagonists, offering researchers a critical evaluation of their performance based on experimental data.
Due to the absence of publicly available data on 4-(4-Methyl-benzyl)-piperidine as a D4 receptor antagonist, this guide will focus on a closely related analog, a 4-benzylpiperidine derivative (referred to as Compound 8 in recent literature), for which binding affinity data has been published.[3] This compound will be compared against the highly selective D4 antagonist L-745,870 and the atypical antipsychotic clozapine, which exhibits a notable affinity for the D4 receptor.[4][5]
The Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[6] Upon activation by dopamine, the D4 receptor couples to inhibitory G proteins (Gi/Go). This coupling initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing neuronal excitability and gene expression. D4 receptor antagonists act by binding to the receptor and preventing dopamine from initiating this signaling cascade.[4]
Caption: Dopamine D4 Receptor Signaling Pathway.
Comparative Performance Data
The following table summarizes the binding affinities of the selected compounds for the human dopamine D2, D3, and D4 receptors. The binding affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | D4 Receptor pKi | D2 Receptor pKi | D3 Receptor pKi | D4 Selectivity over D2 | D4 Selectivity over D3 | Reference |
| 4-Benzylpiperidine Derivative (Compound 8) | 8.71 | 6.34 | 6.15 | ~234-fold | ~363-fold | [3] |
| L-745,870 | 9.37 | 6.32 | 6.04 | >2000-fold | >2000-fold | [1][4] |
| Clozapine | ~8.0 | ~6.0-6.5 | ~6.5-7.0 | ~30-100-fold | ~10-30-fold | [4][5][8] |
Note: pKi values for Clozapine can vary between studies; the presented range reflects typical reported values. Selectivity is calculated from the ratio of Ki values.
From the data, L-745,870 emerges as a highly potent and selective D4 receptor antagonist.[1][4] The 4-benzylpiperidine derivative also demonstrates substantial affinity and noteworthy selectivity for the D4 receptor over the D2 and D3 subtypes.[3] Clozapine, while having a high affinity for the D4 receptor, shows less selectivity compared to the other two compounds.[5][8]
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro assays. Below are the fundamental methodologies for determining the binding affinity and functional antagonism of compounds at the D4 receptor.
Radioligand Binding Assay for D4 Receptor Affinity
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the D4 receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the D4 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand with high affinity for the D4 receptor (e.g., [³H]spiperone).
-
Test compounds (4-benzylpiperidine derivative, L-745,870, clozapine).
-
Non-specific binding control (e.g., haloperidol).
-
Assay buffer and scintillation cocktail.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Functional Assay: cAMP Measurement
This assay determines the ability of a compound to act as an antagonist by measuring its effect on dopamine-mediated inhibition of cAMP production.
Objective: To assess the functional antagonist activity of a test compound at the D4 receptor.
Materials:
-
A stable cell line co-expressing the human D4 receptor and a cAMP biosensor (e.g., CHO-K1 cells).
-
Dopamine (agonist).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP detection kit.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80) to stimulate the D4 receptors, in the presence of forskolin to elevate basal cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA, or a luminescent biosensor).
-
Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. The IC50 value represents the concentration of the antagonist that reverses 50% of the dopamine-induced inhibition of cAMP production.
Conclusion
This comparative guide highlights the pharmacological profiles of a 4-benzylpiperidine derivative, L-745,870, and clozapine at the dopamine D4 receptor. Both the 4-benzylpiperidine derivative and L-745,870 demonstrate high affinity and selectivity for the D4 receptor, making them valuable tools for preclinical research. The provided experimental protocols offer a foundational understanding of the methodologies used to characterize such compounds. For researchers in drug discovery, these findings underscore the potential of the 4-benzylpiperidine scaffold as a promising starting point for the development of novel D4 receptor antagonists with tailored selectivity and functional properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 7. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Due to the frequent presence of one or more chiral centers, the isomeric purity of substituted piperidine compounds is a critical quality attribute that profoundly impacts a drug's safety and efficacy.[1][2][3] This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of these compounds, grounded in experimental data and field-proven insights. Our focus is to equip you with the knowledge to make informed decisions in method development and selection, ensuring the integrity of your research and development programs.
The Imperative of Isomeric Purity in Drug Development
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over isomeric impurities.[4][5] The International Council for Harmonisation (ICH) provides a clear framework, specifically in guidelines Q3A(R2) and Q3B(R2), for the identification, qualification, and control of impurities in new drug substances and products.[5][6][7][8] Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2] Therefore, robust and validated analytical methods are not merely a regulatory hurdle but a scientific necessity to ensure patient safety.
Comparative Analysis of Core Analytical Techniques
The determination of isomeric purity for substituted piperidines primarily relies on chromatographic and spectroscopic techniques. Each method offers a unique set of advantages and limitations.
| Technique | Principle | Primary Advantages | Common Challenges | Best Suited For |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[2][9] | High versatility with a wide range of available CSPs, well-established and validated methods.[10] | Longer analysis times compared to SFC, higher consumption of organic solvents. | Routine quality control, method development for a wide array of piperidine derivatives. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase for chiral separation on a CSP.[11][12] | 3-5 times faster than HPLC, reduced organic solvent consumption ("greener" chemistry), often higher resolution.[1][11][12] | Lower analyte solubility for some compounds, requires specialized instrumentation.[11] | High-throughput screening, preparative separations, and rapid analytical method development.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral derivatizing or solvating agents to induce chemical shift differences between enantiomers.[14] | Provides structural information, non-destructive, can be used for absolute configuration determination. | Lower sensitivity compared to chromatographic methods, requires chiral auxiliaries, potential for complex spectra.[14][15] | Structural elucidation, confirmation of enantiomeric ratios, and in-process monitoring. |
| Mass Spectrometry (MS) | Can be coupled with chiral chromatography (LC-MS, SFC-MS) for sensitive detection and identification of isomers.[16][17] | High sensitivity and selectivity, provides molecular weight information for impurity identification.[17][18] | Does not inherently separate enantiomers without a preceding chiral separation technique. | Impurity identification and structural elucidation, especially for trace-level impurities.[19] |
Deep Dive into Chromatographic Techniques: HPLC vs. SFC
Chiral HPLC and SFC are the workhorses for enantioselective analysis in the pharmaceutical industry.[10] The choice between them often depends on the specific application, desired throughput, and available resources.
The Underlying Mechanism: Chiral Recognition
Both techniques rely on the principle of forming transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase.[10] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of compounds, including the basic nature of many piperidine derivatives.[2][9]
Workflow for Chiral Method Development
Caption: A generalized workflow for chiral method development.
This protocol provides a direct method for the enantioseparation of 2-piperidinemethanol, a common piperidine building block.[2]
Instrumentation and Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column.
-
Reagents: n-Hexane (HPLC grade), Isopropanol (HPLC grade), Diethylamine (DEA).
-
Sample: Racemic 2-piperidinemethanol standard and the sample for analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Carefully mix the n-hexane, isopropanol, and diethylamine in the specified ratio. Degas the mobile phase before use.
-
Standard and Sample Preparation: Dissolve the racemic standard and the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times. Subsequently, inject the sample for analysis.
This protocol outlines a general approach for the rapid chiral separation of a substituted piperidine using SFC.
Instrumentation and Materials:
-
SFC System: Waters ACQUITY UPC² or equivalent, with a binary solvent manager, sample manager, and photodiode array (PDA) detector.
-
Chiral Column: A suitable polysaccharide-based chiral stationary phase.
-
Reagents: Supercritical CO₂, Methanol (HPLC grade), optional additive (e.g., Isopropylamine).
-
Sample: Racemic standard and the sample for analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol |
| Gradient | 5-40% B over 5 minutes |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | PDA scan 200-400 nm |
| Injection Volume | 1 µL |
Procedure:
-
System Preparation: Ensure the system is properly primed and equilibrated.
-
Standard and Sample Preparation: Dissolve the racemic standard and the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the racemic standard to evaluate the separation. Inject the sample for quantification.
Logical Relationship of Analytical Techniques in Impurity Analysis
Caption: Decision-making process in isomeric purity analysis.
The Role of Spectroscopic Techniques: NMR and MS
While chromatography is the primary tool for separation, spectroscopic methods are indispensable for structural confirmation and identification.
NMR Spectroscopy for Enantiomeric Excess (ee) Determination:
NMR can be a powerful tool for determining the enantiomeric excess of a sample without the need for a chiral stationary phase.[14] This is achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to create a diastereomeric environment, leading to distinct signals for each enantiomer.[14][15]
Mass Spectrometry for Impurity Identification:
When coupled with a chiral separation technique, mass spectrometry is invaluable for identifying unknown impurities.[16][17][18] The high sensitivity of MS allows for the detection of trace-level impurities, and its ability to provide molecular weight and fragmentation data is crucial for structural elucidation.[19]
Validation of Analytical Methods: A Non-Negotiable Requirement
Any analytical method used for the determination of isomeric purity must be rigorously validated to ensure its reliability.[20] The FDA and ICH provide comprehensive guidance on method validation.[21][22][23][24][25] The key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and other related substances.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: An Integrated Approach to Isomeric Purity
The robust analysis of isomeric purity for substituted piperidine compounds requires a multi-faceted approach. While chiral HPLC and SFC are the primary separation techniques, with SFC often offering advantages in speed and sustainability, NMR and MS provide essential structural information.[1][11][12][14][16][17] The selection of the most appropriate technique, or combination of techniques, should be guided by the specific requirements of the analysis, including the stage of drug development, the nature of the compound, and the desired throughput. A thorough understanding of the principles and practical considerations of each method, coupled with rigorous validation, is paramount to ensuring the quality, safety, and efficacy of piperidine-based pharmaceuticals.
References
- 1. selvita.com [selvita.com]
- 2. benchchem.com [benchchem.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempartner.com [chempartner.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News [drugdiscoverynews.com]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. scribd.com [scribd.com]
- 23. fda.gov [fda.gov]
- 24. biopharminternational.com [biopharminternational.com]
- 25. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Methyl-benzyl)-piperidine
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-Methyl-benzyl)-piperidine, a substituted piperidine derivative. The procedures outlined herein are grounded in established safety protocols for analogous chemical structures and are designed to ensure the well-being of laboratory personnel and the protection of our environment.
Core Principles of Safe Disposal
The proper disposal of this compound is predicated on three core principles:
-
Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. Careful planning of experiments and using only the necessary amount of the compound can significantly reduce the volume of waste that requires management.
-
Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure that waste is disposed of in the most appropriate and cost-effective manner.
-
Containment and Labeling: All waste must be stored in appropriate, sealed, and clearly labeled containers to prevent accidental exposure and to facilitate proper handling by waste management personnel.
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, actionable workflow for the safe disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, it is essential to be outfitted with the appropriate PPE. This is your first and most critical line of defense against chemical exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Use solvent-resistant gloves (e.g., nitrile or neoprene).[6] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider a chemically resistant apron or suit.[6]
-
Respiratory Protection: If handling the compound outside of a certified chemical fume hood, or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.[5]
Waste Characterization and Segregation
Properly characterizing and segregating your waste at the point of generation is a cornerstone of safe laboratory practice.
-
Solid Waste: This category includes contaminated consumables such as gloves, weighing paper, and absorbent pads.
-
Procedure:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Do not mix this waste with non-hazardous solid waste.
-
-
-
Liquid Waste: This includes unused solutions of this compound, as well as solvent rinses of contaminated glassware.
-
Procedure:
-
Collect all liquid waste in a dedicated, properly vented, and chemically compatible container.[7] Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Crucially, do not mix this waste with incompatible chemicals , such as strong oxidizing agents or acids, to prevent potentially hazardous reactions.[2]
-
-
-
Sharps Waste: Any needles, syringes, or broken glassware contaminated with this compound must be disposed of in a designated sharps container.[7]
Waste Container Management
Proper management of waste containers is essential to maintain a safe laboratory environment.
-
Labeling: All waste containers must be clearly and accurately labeled.[1] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)[7]
-
The primary hazards associated with the waste (e.g., "Combustible," "Harmful," "Irritant")
-
The date of accumulation
-
-
Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area that is away from ignition sources and incompatible materials.[8][9]
-
Ensure that containers are kept tightly closed when not in use.[8][9]
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks or spills.
-
Disposal Pathway
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.
-
Procedure:
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the hazardous waste.
-
The most common and recommended disposal method for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility.[4][7] This process ensures the complete destruction of the chemical, minimizing its environmental impact.
-
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [4][7] This is to prevent contamination of waterways and potential harm to aquatic life.[4]
-
Emergency Procedures: Spill Management
In the event of a spill, a swift and appropriate response is critical to mitigate any potential hazards.
Small Spills (in a chemical fume hood)
-
Alert personnel in the immediate area.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[9]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough cleaning with soap and water.
-
Dispose of all contaminated cleaning materials as hazardous solid waste.
Large Spills (or any spill outside of a fume hood)
-
Evacuate the immediate area and alert others.
-
Remove all ignition sources. [1]
-
If it is safe to do so, increase ventilation to the area.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without the proper training and equipment.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Data Summary: Hazard Profile of Structurally Similar Compounds
The following table summarizes the key hazard information for piperidine and 4-benzylpiperidine, which informs the recommended handling and disposal procedures for this compound.
| Hazard Category | Piperidine | 4-Benzylpiperidine | Implication for this compound |
| Acute Toxicity (Oral) | Harmful if swallowed[8] | Harmful if swallowed[2] | Assume harmful if ingested; handle with care to prevent accidental ingestion. |
| Acute Toxicity (Dermal) | Toxic in contact with skin[8] | Not classified, but skin contact should be avoided[2] | Avoid skin contact; wear appropriate gloves and protective clothing. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[8] | Causes skin irritation[10] | Expect potential for skin irritation or burns; wash hands thoroughly after handling. |
| Eye Damage/Irritation | Causes serious eye damage[8] | Causes serious eye irritation[10] | Wear chemical safety goggles to prevent eye contact. |
| Flammability | Highly flammable liquid and vapor[8][9] | Combustible liquid[1][2] | Keep away from heat, sparks, and open flames.[11] |
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chembk.com [chembk.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemos.de [chemos.de]
- 10. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
